(R)-1-Cbz-3-Aminopyrrolidine hydrochloride
Description
BenchChem offers high-quality (R)-1-Cbz-3-Aminopyrrolidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-1-Cbz-3-Aminopyrrolidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
benzyl (3R)-3-aminopyrrolidine-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2.ClH/c13-11-6-7-14(8-11)12(15)16-9-10-4-2-1-3-5-10;/h1-5,11H,6-9,13H2;1H/t11-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNQVBYGRFHOBNO-RFVHGSKJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C(=O)OCC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1N)C(=O)OCC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physical Properties of (R)-1-Cbz-3-Aminopyrrolidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the known physical properties of (R)-1-Cbz-3-Aminopyrrolidine hydrochloride, a key building block in pharmaceutical and chemical research. The information is presented to be a valuable resource for laboratory work, ensuring safe handling and effective use in synthesis and formulation.
Core Physical and Chemical Data
(R)-1-Cbz-3-Aminopyrrolidine hydrochloride is a chiral pyrrolidine derivative utilized in the synthesis of a variety of biologically active molecules. Its structural features make it an important intermediate in the development of novel therapeutics.
Physical Properties Summary
The following table summarizes the key physical properties of (R)-1-Cbz-3-Aminopyrrolidine hydrochloride. It is important to note that while some properties are well-documented, specific quantitative data such as the melting point for the hydrochloride salt are not consistently available across public sources. For reference, data for the corresponding free base, (R)-(-)-1-Cbz-3-aminopyrrolidine, is included with clear differentiation.
| Property | Value | Source |
| Chemical Name | (R)-Benzyl 3-aminopyrrolidine-1-carboxylate hydrochloride | N/A |
| Synonyms | (R)-1-Cbz-3-aminopyrrolidine HCl, (R)-3-Amino-1-N-Cbz-pyrrolidine hydrochloride | [1] |
| CAS Number | 870621-17-3 | [1][2] |
| Molecular Formula | C₁₂H₁₇ClN₂O₂ | [1][3] |
| Molecular Weight | 256.73 g/mol | [1][3] |
| Appearance | White to almost white powder or crystal.[1][4] | N/A |
| Melting Point | Data not available for the hydrochloride salt. The free base, (R)-(-)-1-Cbz-3-aminopyrrolidine (CAS: 122536-73-6), has a reported boiling point of 315 °C.[5] | N/A |
| Boiling Point | Data not available for the hydrochloride salt. The free base, (R)-(-)-1-Cbz-3-aminopyrrolidine (CAS: 122536-73-6), has a reported boiling point of 315 °C.[5] | N/A |
| Solubility | Soluble in water.[4] | N/A |
| Storage Conditions | Room temperature, under an inert atmosphere.[4] | N/A |
Experimental Protocols for Physical Property Determination
Accurate determination of physical properties is crucial for the successful application of any chemical compound. Standardized methodologies ensure reproducibility and reliability of the obtained data.
Determination of Melting Range (Following USP General Chapter <741>)
The melting range of a solid is a critical indicator of its purity. The United States Pharmacopeia (USP) General Chapter <741> provides a standardized method for this determination.[2]
Principle: The melting range is the temperature interval over which a solid substance transitions into a liquid state. For a pure crystalline solid, this transition is sharp, occurring at a single temperature (the melting point). Impurities typically broaden and depress the melting range.
Apparatus:
-
A suitable melting point apparatus consisting of a heated block or a liquid bath.
-
A calibrated thermometer or a digital temperature sensor.
-
Capillary tubes (typically 1-2 mm in diameter).
Procedure (Class I Method):
-
Sample Preparation: The sample is finely powdered and dried to remove any solvent or water.
-
Capillary Loading: A small amount of the powdered sample is packed into a capillary tube to a height of 2-4 mm.
-
Heating: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a controlled rate, typically 1-2 °C per minute, as it approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid particle melts is recorded as the end of the melting range.
Determination of Water Solubility (Following OECD Guideline 105)
The Organisation for Economic Co-operation and Development (OECD) Guideline 105 describes methods for determining the water solubility of chemical substances.[1][3][4]
Principle: Water solubility is defined as the saturation mass concentration of a substance in water at a given temperature. The "flask method" is commonly used for substances with solubilities above 10⁻² g/L.
Apparatus:
-
Constant temperature water bath or shaker.
-
Glass flasks with stoppers.
-
Analytical balance.
-
Filtration or centrifugation equipment.
-
A suitable analytical method for quantifying the concentration of the substance in the aqueous solution (e.g., HPLC, UV-Vis spectroscopy).
Procedure (Flask Method):
-
Equilibration: An excess amount of the solid substance is added to a known volume of water in a flask.
-
Agitation: The flask is agitated in a constant temperature bath (e.g., 20 °C) for a sufficient period to reach equilibrium (typically 24-48 hours). Preliminary tests can help determine the necessary equilibration time.
-
Phase Separation: The saturated solution is separated from the undissolved solid by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.
-
Quantification: The concentration of the substance in the clear aqueous phase is determined using a validated analytical method.
-
Replicate Analysis: The experiment is repeated to ensure the reliability of the results.
Workflow for Physical Property Characterization
The following diagram illustrates a logical workflow for the comprehensive physical and chemical characterization of a new chemical entity, such as (R)-1-Cbz-3-Aminopyrrolidine hydrochloride.
Caption: Workflow for the physical and chemical characterization of a research compound.
References
(R)-1-Cbz-3-Aminopyrrolidine Hydrochloride: A Technical Guide for Drug Development Professionals
CAS Number: 870621-17-3
This technical guide provides an in-depth overview of (R)-1-Cbz-3-Aminopyrrolidine hydrochloride, a key chiral building block for researchers, scientists, and drug development professionals. This document outlines its chemical properties, synthesis, and significant applications in the pharmaceutical industry, with a focus on its role in the development of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors and GABA uptake inhibitors.
Chemical Properties and Data
(R)-1-Cbz-3-Aminopyrrolidine hydrochloride is a white to off-white crystalline powder. Its chemical structure consists of a pyrrolidine ring with a carbobenzyloxy (Cbz) protecting group at the 1-position and an amino group at the 3-position in the (R)-configuration, supplied as a hydrochloride salt.[1][2] This chiral scaffold is of significant interest in medicinal chemistry due to its ability to impart stereospecificity to target molecules, a critical factor for efficacy and safety in drug design.[3][4]
| Property | Value | Reference(s) |
| CAS Number | 870621-17-3 | [1][2] |
| Molecular Formula | C₁₂H₁₇ClN₂O₂ | [1][2] |
| Molecular Weight | 256.73 g/mol | [1][2] |
| Appearance | White to off-white powder/crystal | [1][2] |
| Purity | Typically ≥97% | [4][5] |
| Storage | Room temperature, inert atmosphere | [2] |
Synthesis
The enantioselective synthesis of (R)-1-Cbz-3-Aminopyrrolidine hydrochloride is crucial for its application in pharmaceutical development. While various methods exist for the synthesis of chiral pyrrolidines, a common strategy involves the use of a chiral pool starting material or an asymmetric catalytic process to establish the desired stereocenter.
Caption: Conceptual workflow for the synthesis of (R)-1-Cbz-3-Aminopyrrolidine HCl.
Applications in Drug Development
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[6] The specific chirality of (R)-1-Cbz-3-Aminopyrrolidine hydrochloride makes it a valuable intermediate in the synthesis of targeted therapeutics.
Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors
DPP-IV inhibitors are a class of oral hypoglycemic agents used in the treatment of type 2 diabetes. These drugs work by prolonging the action of incretin hormones, which stimulate insulin secretion. Several DPP-IV inhibitors, such as Vildagliptin, feature a chiral pyrrolidine core.[6][7]
Experimental Protocol: Synthesis of a Vildagliptin Precursor
The following is a generalized protocol for the synthesis of a key intermediate for DPP-IV inhibitors like Vildagliptin, starting from a protected cyanopyrrolidine derivative.
-
N-Acylation of L-proline: To a solution of L-proline in an appropriate solvent (e.g., THF), chloroacetyl chloride is added dropwise at a reduced temperature (e.g., 0 °C). The reaction mixture is stirred until completion to yield (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid.[7][8]
-
Amide Formation: The resulting carboxylic acid is then reacted with a coupling agent (e.g., dicyclohexylcarbodiimide) and ammonium bicarbonate in a solvent like dichloromethane to form (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide.[7]
-
Dehydration to Nitrile: The amide is subsequently dehydrated using a reagent such as trifluoroacetic anhydride to yield the key intermediate, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile.[7][8]
-
Condensation: This intermediate can then be condensed with 3-amino-1-adamantanol in the presence of a base (e.g., potassium carbonate) to form Vildagliptin.[3]
Caption: Synthetic pathway to a key Vildagliptin intermediate.
Quantitative Data: DPP-IV Inhibition
| Compound | Target | IC₅₀ | Reference(s) |
| Sitagliptin | DPP-IV | 18 nM | [9] |
| Vildagliptin | DPP-IV | - | [6] |
| Saxagliptin | DPP-IV | - | [7] |
| Linagliptin | DPP-IV | - | [10] |
Note: Specific IC₅₀ values for all compounds were not consistently available in the searched literature.
GABA Uptake Inhibitors
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Inhibitors of GABA transporters (GATs) can potentiate GABAergic neurotransmission and have therapeutic potential in conditions like epilepsy and neuropathic pain. Chiral pyrrolidine derivatives are key structural motifs in the design of potent and selective GABA uptake inhibitors.[11][12][13]
Experimental Protocol: Synthesis of Pyrrolidine-based GABA Uptake Inhibitors
A general approach to synthesizing N-substituted pyrrolidine-2-acetic acid derivatives as GABA uptake inhibitors is outlined below.
-
Starting Material: The synthesis often begins with an enantiomerically pure pyrrolidine derivative, such as (R)- or (S)-pyrrolidine-2-acetic acid.[11]
-
N-Alkylation: The nitrogen of the pyrrolidine ring is alkylated with a lipophilic moiety, which is crucial for potent GAT inhibition. This can be achieved by reacting the pyrrolidine with an appropriate alkyl halide or through reductive amination.[11]
-
Purification: The final compounds are purified using standard techniques such as column chromatography and crystallization.
Caption: General synthetic scheme for pyrrolidine-based GABA uptake inhibitors.
Quantitative Data: GAT Inhibition
| Compound Derivative | Target | IC₅₀ / pIC₅₀ | Reference(s) |
| (R)-pyrrolidine-2-acetic acid derivative (4d) | GAT-3 | IC₅₀ = 3.1 µM | [11] |
| (S)-2-pyrrolidineacetic acid derivative (4b) | GAT-1 | IC₅₀ = 0.396 µM | [11] |
| (S)-2-pyrrolidineacetic acid derivative (4c) | GAT-1 | IC₅₀ = 0.343 µM | [11] |
| rac-(u)-13c | mGAT1 | pIC₅₀ = 5.67 | [12] |
| rac-(u)-13c | hGAT-1 | pIC₅₀ = 6.14 | [12] |
Signaling Pathways and Mechanism of Action
DPP-IV Inhibition in Type 2 Diabetes
DPP-IV inhibitors enhance the levels of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released from the gut in response to food intake and potentiate glucose-dependent insulin secretion from pancreatic β-cells. By inhibiting DPP-IV, the enzyme responsible for the rapid degradation of GLP-1 and GIP, these drugs increase insulin release and suppress glucagon secretion, thereby lowering blood glucose levels.
Caption: Signaling pathway of DPP-IV inhibitors in glucose homeostasis.
GABA Uptake Inhibition in the CNS
GABA transporters are located on the presynaptic terminals of neurons and on surrounding glial cells. They are responsible for the reuptake of GABA from the synaptic cleft, thus terminating its inhibitory signal. GABA uptake inhibitors block these transporters, leading to an increased concentration of GABA in the synapse. This enhances the activation of postsynaptic GABA receptors, resulting in a greater inhibitory effect on neuronal excitability.
Caption: Mechanism of action of GABA uptake inhibitors at the synapse.
Conclusion
(R)-1-Cbz-3-Aminopyrrolidine hydrochloride is a fundamentally important chiral building block in modern drug discovery and development. Its stereochemically defined structure provides a robust scaffold for the synthesis of a variety of bioactive molecules, most notably DPP-IV inhibitors for the treatment of type 2 diabetes and GABA uptake inhibitors for neurological disorders. The continued exploration of this and similar chiral pyrrolidine derivatives holds significant promise for the development of novel and improved therapeutics.
References
- 1. GABA Synthesis, Uptake and Release - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. (R)-1-Cbz-3-Aminopyrrolidine hydrochloride | 870621-17-3 [amp.chemicalbook.com]
- 3. CN104326961A - Synthetic process of vildagliptin - Google Patents [patents.google.com]
- 4. chemimpex.com [chemimpex.com]
- 5. calpaclab.com [calpaclab.com]
- 6. nbinno.com [nbinno.com]
- 7. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. oatext.com [oatext.com]
- 10. cbijournal.com [cbijournal.com]
- 11. New highly potent GABA uptake inhibitors selective for GAT-1 and GAT-3 derived from (R)- and (S)-proline and homologous pyrrolidine-2-alkanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis and SAR studies of GABA uptake inhibitors derived from 2-substituted pyrrolidine-2-yl-acetic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and biological evaluation of new GABA-uptake inhibitors derived from proline and from pyrrolidine-2-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
(R)-1-Cbz-3-Aminopyrrolidine Hydrochloride: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of (R)-1-Cbz-3-Aminopyrrolidine hydrochloride, a key chiral building block in modern pharmaceutical development. This document details its chemical and physical properties, provides a comprehensive synthesis protocol, and outlines its significant applications in the synthesis of novel therapeutics.
Core Compound Data
(R)-1-Cbz-3-Aminopyrrolidine hydrochloride and its corresponding free base are pivotal intermediates for introducing a chiral 3-aminopyrrolidine scaffold into drug candidates. This moiety is recognized for its ability to impart desirable pharmacokinetic and pharmacodynamic properties.
| Property | (R)-1-Cbz-3-Aminopyrrolidine Hydrochloride | (R)-(-)-1-Cbz-3-aminopyrrolidine (Free Base) |
| Molecular Formula | C₁₂H₁₇ClN₂O₂[1] | C₁₂H₁₆N₂O₂[2] |
| Molecular Weight | 256.73 g/mol [1] | 220.27 g/mol [2] |
| CAS Number | 870621-17-3[1][3] | 122536-73-6[2] |
| Appearance | White to almost white powder or crystal[4] | Colorless liquid[2] |
| Melting Point | 310-316 °C[5] | Not Applicable |
| Boiling Point | Not Available | 315 °C[2] |
| Solubility | Soluble in water[4] | Poorly soluble in water |
| Density | Not Available | 1.155 g/mL at 25 °C[2] |
| Refractive Index | Not Available | n20/D 1.548[6] |
| Storage | Inert atmosphere, Room Temperature[4] | Store at Room Temperature[2] |
Synthesis and Experimental Protocols
The synthesis of (R)-1-Cbz-3-Aminopyrrolidine hydrochloride is a multi-step process that requires careful control of reaction conditions to maintain the desired stereochemistry. Below is a representative experimental protocol.
Synthesis of (R)-1-Cbz-3-Aminopyrrolidine Hydrochloride
This synthesis involves two main steps: the protection of (R)-3-aminopyrrolidine and the subsequent formation of the hydrochloride salt.
Step 1: N-Carbobenzyloxy (Cbz) Protection
-
Reaction: (R)-3-Aminopyrrolidine is reacted with benzyl chloroformate to protect the primary amine.
-
Procedure:
-
Dissolve (R)-3-aminopyrrolidine in a suitable solvent such as dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triethylamine to the solution as a base.
-
Add benzyl chloroformate dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (R)-1-Cbz-3-aminopyrrolidine.
-
Step 2: Hydrochloride Salt Formation
-
Reaction: The Cbz-protected pyrrolidine is treated with hydrochloric acid to form the stable hydrochloride salt.
-
Procedure:
-
Dissolve the crude (R)-1-Cbz-3-aminopyrrolidine in a suitable solvent like 1,4-dioxane.
-
Add a solution of hydrogen chloride in 1,4-dioxane dropwise with stirring.
-
Continue stirring at room temperature for approximately one hour.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with a non-polar solvent (e.g., diethyl ether), and dry under vacuum to obtain (R)-1-Cbz-3-Aminopyrrolidine hydrochloride.[7]
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis of (R)-1-Cbz-3-Aminopyrrolidine hydrochloride.
Caption: Synthetic workflow for (R)-1-Cbz-3-Aminopyrrolidine hydrochloride.
Analytical Characterization
Confirmation of the structure and purity of (R)-1-Cbz-3-Aminopyrrolidine hydrochloride is typically achieved through spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the number and environment of protons, confirming the presence of the pyrrolidine ring, the Cbz protecting group, and the amine hydrochloride.
-
¹³C NMR: Confirms the carbon framework of the molecule.
-
Spectra for both the hydrochloride salt and the free base are available in chemical databases for comparison.[8][9]
-
Applications in Drug Development
(R)-1-Cbz-3-Aminopyrrolidine hydrochloride serves as a crucial chiral intermediate in the synthesis of a variety of biologically active molecules. Its stereochemically defined structure is essential for creating enantiomerically pure drugs, which often exhibit improved efficacy and reduced side effects.
Key therapeutic areas where this building block is utilized include:
-
Enzyme Inhibitors: The pyrrolidine scaffold is a common feature in the design of inhibitors for enzymes such as dipeptidyl peptidase-IV (DPP-IV), which are targets for type 2 diabetes therapies.
-
Receptor Agonists and Antagonists: It is a key component in the synthesis of N⁶-substituted adenosine analogs that act as potent A₁ adenosine receptor (A₁AR) agonists.[6] These have potential applications in treating neurodegenerative and cardiovascular diseases.
-
Anticancer Agents: This compound is used in the synthesis of specific inhibitors for proteins involved in cell division, such as KIFC1, presenting a targeted approach to cancer therapy.[6]
The logical relationship for its application in drug discovery is outlined below.
Caption: Role as a key intermediate in therapeutic agent development.
References
- 1. 870621-17-3 (R)-1-Cbz-3-Aminopyrrolidine hydrochloride, CasNo.870621-17-3 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. m.globalchemmall.com [m.globalchemmall.com]
- 4. (R)-1-Cbz-3-Aminopyrrolidine hydrochloride | 870621-17-3 [amp.chemicalbook.com]
- 5. Cas 122536-73-6,(R)-3-AMINO-1-CBZ-PYRROLIDINE | lookchem [lookchem.com]
- 6. (R)-(-)-1-Cbz-3-aminopyrrolidine 97 122536-73-6 [sigmaaldrich.com]
- 7. (S)-1-Cbz-3-Aminopyrrolidine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 8. (R)-3-AMINO-1-CBZ-PYRROLIDINE(122536-73-6) 1H NMR spectrum [chemicalbook.com]
- 9. (R)-1-Cbz-3-Aminopyrrolidine hydrochloride(870621-17-3) 1H NMR [m.chemicalbook.com]
Technical Guide: Spectral Analysis of (R)-1-Cbz-3-Aminopyrrolidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectral data for (R)-1-Cbz-3-Aminopyrrolidine hydrochloride, a key building block in pharmaceutical synthesis. The document outlines standard experimental protocols for acquiring Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra and presents a representative data summary in a structured format for easy interpretation and comparison.
Representative Spectral Data
While publicly available, experimentally verified spectral data for (R)-1-Cbz-3-Aminopyrrolidine hydrochloride is not readily accessible, this section provides a representative dataset based on the known chemical structure and typical spectroscopic values for its constituent functional groups. This data is intended to serve as a reference for researchers in the field.
Table 1: Representative ¹H NMR Spectral Data for (R)-1-Cbz-3-Aminopyrrolidine Hydrochloride
| Chemical Shift (δ) ppm | Multiplicity | Integration | Tentative Assignment |
| 7.40 - 7.25 | m | 5H | Ar-H (Phenyl) |
| 5.10 | s | 2H | -O-CH₂ -Ph |
| 3.80 - 3.40 | m | 4H | Pyrrolidine CH₂ |
| 3.30 | m | 1H | Pyrrolidine CH -NH₂ |
| 2.20 - 1.90 | m | 2H | Pyrrolidine CH₂ |
| 8.50 (broad) | s | 3H | -NH₃ ⁺ |
Solvent: D₂O
Table 2: Representative ¹³C NMR Spectral Data for (R)-1-Cbz-3-Aminopyrrolidine Hydrochloride
| Chemical Shift (δ) ppm | Tentative Assignment |
| 156.0 | C =O (Carbamate) |
| 136.5 | Ar-C (Quaternary) |
| 128.5 | Ar-C H |
| 128.0 | Ar-C H |
| 127.8 | Ar-C H |
| 67.0 | -O-C H₂-Ph |
| 50.0 | Pyrrolidine C H-NH₂ |
| 46.0 | Pyrrolidine C H₂ |
| 45.0 | Pyrrolidine C H₂ |
| 32.0 | Pyrrolidine C H₂ |
Solvent: D₂O
Table 3: Representative IR Spectral Data for (R)-1-Cbz-3-Aminopyrrolidine Hydrochloride
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 2800 | Strong, Broad | N-H stretch (Amine salt), C-H stretch (Aromatic, Aliphatic) |
| 1690 | Strong | C=O stretch (Carbamate) |
| 1580, 1490 | Medium | C=C stretch (Aromatic) |
| 1450 | Medium | C-H bend (Aliphatic) |
| 1240 | Strong | C-N stretch, C-O stretch |
| 740, 700 | Strong | C-H out-of-plane bend (Aromatic) |
Experimental Protocols
The following are detailed methodologies for acquiring NMR and IR spectra for solid organic compounds such as (R)-1-Cbz-3-Aminopyrrolidine hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Materials and Equipment:
-
(R)-1-Cbz-3-Aminopyrrolidine hydrochloride sample (5-10 mg for ¹H, 20-50 mg for ¹³C)
-
Deuterated solvent (e.g., Deuterium Oxide - D₂O, Methanol-d₄, or DMSO-d₆)
-
NMR tube (5 mm diameter)
-
Pipette
-
Vortex mixer
-
NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Weigh the appropriate amount of the sample and transfer it into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
-
Vortex the sample until the solid is completely dissolved.
-
Using a pipette, transfer the solution into a clean NMR tube.
-
Place the NMR tube in the spinner turbine and adjust the depth according to the spectrometer's instructions.
-
Insert the sample into the NMR spectrometer.
-
Acquire the ¹H NMR spectrum. Typical parameters include a 90° pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
After obtaining a satisfactory ¹H spectrum, set up the ¹³C NMR experiment. This will require a larger number of scans due to the lower natural abundance of the ¹³C isotope.
-
Process the acquired data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials and Equipment:
-
(R)-1-Cbz-3-Aminopyrrolidine hydrochloride sample (1-2 mg)
-
Potassium Bromide (KBr), spectroscopy grade
-
Agate mortar and pestle
-
Pellet press
-
FT-IR Spectrometer with a sample holder
Procedure (KBr Pellet Method):
-
Place approximately 100-200 mg of dry KBr powder into an agate mortar.
-
Add 1-2 mg of the sample to the mortar.
-
Gently grind the sample and KBr together with the pestle until a fine, homogeneous powder is obtained.[1]
-
Transfer a portion of the mixture into the pellet press die.
-
Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent pellet.
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.
-
Obtain a background spectrum of the empty sample compartment to subtract any atmospheric interference.
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectral analysis of a chemical compound.
References
Analysis of (R)-1-Cbz-3-Aminopyrrolidine Hydrochloride: A Search for Its Crystal Structure
Despite a comprehensive search of established crystallographic databases and the scientific literature, the detailed crystal structure of (R)-1-Cbz-3-aminopyrrolidine hydrochloride, including its crystallographic data and experimental protocols, is not publicly available at this time.
Searches of the Cambridge Crystallographic Data Centre (CCDC), the Crystallography Open Database (COD), and prominent chemical literature databases did not yield a specific entry or publication detailing the single-crystal X-ray diffraction analysis of this compound. The available information is primarily limited to commercial suppliers, which provide basic chemical properties but not the in-depth structural data required for a comprehensive analysis.
While the specific crystal structure for (R)-1-Cbz-3-aminopyrrolidine hydrochloride remains elusive, this guide will provide a template outlining the expected data presentation, experimental protocols, and workflow visualizations that would be included in a full technical whitepaper should the data become available. This framework is designed to serve as a reference for researchers and professionals in drug development interested in the structural analysis of similar small molecules.
Hypothetical Crystal Data and Structure Refinement
The following tables represent the typical quantitative data that would be generated from a single-crystal X-ray diffraction experiment. The values presented here are for illustrative purposes only and do not represent actual data for (R)-1-Cbz-3-aminopyrrolidine hydrochloride.
Table 1: Crystal Data and Structure Refinement Parameters
| Parameter | Value |
| Empirical Formula | C₁₂H₁₇ClN₂O₂ |
| Formula Weight | 256.73 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | |
| a | Value Å |
| b | Value Å |
| c | Value Å |
| α | 90° |
| β | 90° |
| γ | 90° |
| Volume | Value ų |
| Z | 4 |
| Calculated Density | Value Mg/m³ |
| Absorption Coefficient | Value mm⁻¹ |
| F(000) | Value |
| Data Collection | |
| Crystal Size | Value x Value x Value mm |
| Theta Range for Data Collection | Value to Value° |
| Index Ranges | -h ≤ h ≤ h, -k ≤ k ≤ k, -l ≤ l ≤ l |
| Reflections Collected | Value |
| Independent Reflections | Value [R(int) = Value] |
| Refinement | |
| Refinement Method | Full-matrix least-squares on F² |
| Data / Restraints / Parameters | Value / Value / Value |
| Goodness-of-fit on F² | Value |
| Final R indices [I>2sigma(I)] | R₁ = Value, wR₂ = Value |
| R indices (all data) | R₁ = Value, wR₂ = Value |
| Absolute Structure Parameter | Value(Value) |
| Largest Diff. Peak and Hole | Value and -Value e.Å⁻³ |
Table 2: Selected Bond Lengths (Å) and Angles (°) (Illustrative)
| Bond | Length (Å) | Angle | Degree (°) |
| C1-N1 | Value | N1-C1-C2 | Value |
| N1-Cbz | Value | C1-N1-Cbz | Value |
| C3-N2 | Value | N2-C3-C4 | Value |
| ... | ... | ... | ... |
Standard Experimental Protocol for Crystal Structure Analysis
The following outlines a typical methodology for determining the crystal structure of a small organic molecule like (R)-1-Cbz-3-aminopyrrolidine hydrochloride.
1. Crystallization: Single crystals of the compound would be grown, typically by slow evaporation of a suitable solvent or solvent mixture (e.g., methanol, ethanol, or isopropanol) at room temperature. The choice of solvent is critical and is often determined through screening various conditions.
2. X-ray Data Collection: A suitable single crystal would be mounted on a diffractometer. Data collection is typically performed using monochromatic X-ray radiation (e.g., Mo Kα, λ = 0.71073 Å) at a controlled temperature, often 100 K or 293 K, to minimize thermal vibrations. The diffractometer collects a series of diffraction patterns by rotating the crystal through various angles.
3. Data Reduction and Structure Solution: The collected diffraction data is processed to yield a set of indexed reflections with their corresponding intensities. The crystal system and space group are determined from the symmetry of the diffraction pattern. The structure is then solved using direct methods or Patterson methods, which provide an initial model of the molecular structure.
4. Structure Refinement: The initial structural model is refined using full-matrix least-squares on F². This iterative process adjusts atomic positions, and thermal parameters to achieve the best possible fit between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Visualizing the Workflow
The following diagram illustrates the general workflow for a single-crystal X-ray diffraction analysis.
Caption: A generalized workflow for single-crystal X-ray structure analysis.
Chiral Purity of (R)-1-Cbz-3-Aminopyrrolidine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chiral purity of (R)-1-Cbz-3-Aminopyrrolidine hydrochloride, a critical chiral building block in pharmaceutical development. This document outlines typical quality specifications, detailed analytical methodologies for determining enantiomeric excess, and a representative synthetic pathway.
Introduction
(R)-1-Cbz-3-Aminopyrrolidine hydrochloride, also known as (R)-Benzyl 3-aminopyrrolidine-1-carboxylate hydrochloride, is a key intermediate in the synthesis of a variety of biologically active molecules and active pharmaceutical ingredients (APIs). The stereochemistry at the C3 position of the pyrrolidine ring is crucial for the desired pharmacological activity and selectivity of the final drug product. Therefore, ensuring high chiral purity of this intermediate is a critical aspect of quality control in drug manufacturing. This guide details the methods and specifications used to quantify and control the enantiomeric purity of this compound.
Quantitative Data on Chiral Purity
The chiral purity of (R)-1-Cbz-3-Aminopyrrolidine hydrochloride is typically high, with commercial suppliers offering grades suitable for pharmaceutical research and development. The following table summarizes representative quantitative data based on typical product specifications.
| Parameter | Typical Specification | Analytical Method |
| Chemical Purity (Assay) | ≥98.0% | HPLC |
| Enantiomeric Excess (ee) | ≥99.0% | Chiral HPLC |
| (S)-Enantiomer Content | ≤0.5% | Chiral HPLC |
| Specific Optical Rotation | [α]²⁰/D = -4° to -2° (c=1 in Methanol) | Polarimetry |
Experimental Protocols for Enantiomeric Excess Determination
The determination of enantiomeric excess for (R)-1-Cbz-3-Aminopyrrolidine hydrochloride is primarily achieved through chiral High-Performance Liquid Chromatography (HPLC). As the molecule itself lacks a strong chromophore for sensitive UV detection, a pre-column derivatization step is often employed.
Chiral HPLC Method with Pre-column Derivatization
This method involves the derivatization of the primary amine with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column, or more commonly, the derivatization with an achiral agent that introduces a chromophore, followed by separation on a chiral stationary phase. A widely used approach involves derivatization with a reagent like p-toluenesulfonyl chloride.
3.1.1. Derivatization Protocol
-
Sample Preparation: Accurately weigh approximately 10 mg of (R)-1-Cbz-3-Aminopyrrolidine hydrochloride into a vial.
-
Dissolution: Add 1.0 mL of a suitable solvent (e.g., a mixture of dichloromethane and a tertiary amine base like triethylamine to neutralize the hydrochloride and facilitate the reaction).
-
Derivatizing Agent Addition: Add a molar excess (typically 1.2 equivalents) of p-toluenesulfonyl chloride solution in the same solvent.
-
Reaction: Vortex the mixture and allow it to react at room temperature for 1-2 hours, or until the reaction is complete as monitored by TLC.
-
Quenching: Quench the reaction by adding a small amount of an amino-containing reagent (e.g., a primary amine scavenger resin or a simple primary amine solution) to react with the excess p-toluenesulfonyl chloride.
-
Dilution: Dilute the resulting solution with the mobile phase to a suitable concentration for HPLC analysis.
3.1.2. Chiral HPLC Conditions
-
Column: Chiralcel® AD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel), 250 x 4.6 mm, 5 µm
-
Mobile Phase: A mixture of n-Hexane and Ethanol (e.g., 90:10 v/v) with a small amount of an amine modifier like diethylamine (e.g., 0.1%) to improve peak shape. The exact ratio may require optimization.
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 228 nm
-
Injection Volume: 10 µL
3.1.3. Calculation of Enantiomeric Excess
The enantiomeric excess (ee) is calculated from the peak areas of the (R) and (S) enantiomers in the chromatogram using the following formula:
ee (%) = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100
Visualizations
Synthetic Pathway
A common synthetic route to (R)-1-Cbz-3-Aminopyrrolidine hydrochloride involves the protection of the commercially available (R)-3-Aminopyrrolidine.
Caption: Synthetic pathway for (R)-1-Cbz-3-Aminopyrrolidine hydrochloride.
Chiral Analysis Workflow
The following diagram illustrates the logical workflow for the determination of enantiomeric purity of (R)-1-Cbz-3-Aminopyrrolidine hydrochloride.
Caption: Workflow for chiral purity analysis.
An In-depth Technical Guide to the Role of Carboxybenzyl (Cbz) Protection on Aminopyrrolidine
For Researchers, Scientists, and Drug Development Professionals
The strategic use of protecting groups is a fundamental concept in modern organic synthesis, particularly in the multi-step preparation of complex molecules like active pharmaceutical ingredients (APIs). Among the various amine protecting groups, the carboxybenzyl (Cbz or Z) group, introduced by Max Bergmann and Leonidas Zervas in 1932, remains a cornerstone in peptide synthesis and medicinal chemistry.[1][2] This guide provides a comprehensive technical overview of the role of Cbz protection on aminopyrrolidine, a valuable chiral building block in drug discovery.[3][4] We will delve into the synthetic and deprotection methodologies, quantitative data, and the critical applications of Cbz-protected aminopyrrolidine in the development of novel therapeutics.
The Carboxybenzyl (Cbz) Protecting Group: A Strategic Overview
The Cbz group is a carbamate-based protecting group valued for its robustness and specific cleavage conditions.[5] Its primary function is to temporarily mask the nucleophilic and basic nature of an amine, allowing for chemical transformations on other parts of the a molecule without unintended side reactions.[6]
Key Characteristics:
-
Robust Stability: Cbz-protected amines exhibit high stability across a wide range of non-reductive synthetic conditions, including basic and mildly acidic media.[1][7]
-
Facile Removal: The group is cleanly removed under specific conditions, most commonly through catalytic hydrogenolysis.[1][2] This process is mild and yields volatile byproducts (toluene and carbon dioxide), simplifying purification.[1]
-
Orthogonality: The unique cleavage condition of hydrogenolysis makes the Cbz group orthogonal to other common amine protecting groups.[2] For instance, it is stable under the acidic conditions used to remove a tert-butyloxycarbonyl (Boc) group and the basic conditions that cleave a 9-fluorenylmethyloxycarbonyl (Fmoc) group.[2][8] This orthogonality is crucial for selective deprotection in complex syntheses.[8]
Synthesis of Cbz-Protected Aminopyrrolidine
The protection of the aminopyrrolidine nitrogen is typically achieved by reacting it with benzyl chloroformate (Cbz-Cl) under basic conditions.[9] The amine's lone pair of electrons acts as a nucleophile, attacking the electrophilic carbonyl carbon of the Cbz-Cl. The subsequent loss of a chloride ion and a proton results in the formation of the stable carbamate.[2]
Experimental Protocol: Cbz Protection of Aminopyrrolidine
The following protocol is a representative example based on standard Schotten-Baumann conditions.[1][2]
-
Dissolution: Dissolve aminopyrrolidine (1.0 equivalent) in a suitable solvent mixture, such as tetrahydrofuran (THF) and water (2:1).[2]
-
Base Addition: Add a base, such as sodium bicarbonate (NaHCO₃, 2.0 equivalents), to the solution at 0 °C.[2]
-
Addition of Cbz-Cl: While vigorously stirring the cooled solution, add benzyl chloroformate (Cbz-Cl, 1.5 equivalents) dropwise.[2]
-
Reaction: Allow the reaction to stir at 0 °C for several hours (e.g., 20 hours) or until completion, as monitored by thin-layer chromatography (TLC).[2]
-
Work-up: Dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate.[2]
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting residue can be purified by silica gel column chromatography to yield the Cbz-protected aminopyrrolidine.[2]
Quantitative Data: Cbz Protection Yields
While specific yield data for every aminopyrrolidine derivative is substrate-dependent, the Cbz protection reaction is generally high-yielding. The table below summarizes representative yields for various amines.
| Amine Substrate | Reagents and Conditions | Yield (%) | Reference |
| Generic SM | Cbz-Cl, NaHCO₃, THF/H₂O, 0 °C | 90 | [2] |
| Glycine | Cbz-Cl, aq. Na₂CO₃, 0 °C | > 90 | [1] |
| Alanine | Cbz-Cl, aq. NaOH, 0 °C | ~95 | [1] |
| Benzylamine | Cbz-Cl, Et₃N, CH₂Cl₂, 0 °C to rt | ~98 | [1] |
| Aniline | Cbz-Cl, Pyridine, CH₂Cl₂, 0 °C | ~92 | [1] |
Deprotection of Cbz-Aminopyrrolidine
The removal of the Cbz group is most effectively achieved through catalytic hydrogenolysis, a process that involves hydrogen gas and a palladium catalyst.[1][10]
Mechanism of Catalytic Hydrogenolysis:
The reaction proceeds on the surface of the palladium catalyst. The benzyl C-O bond is cleaved by hydrogen, leading to the formation of an unstable carbamic acid intermediate. This intermediate spontaneously decarboxylates (loses CO₂) to release the free amine, with toluene as a benign byproduct.[2]
Experimental Protocol: Cbz Deprotection by Catalytic Hydrogenolysis
-
Setup: Dissolve the Cbz-protected aminopyrrolidine (1.0 equivalent) in a suitable solvent such as methanol (MeOH) or ethanol (EtOH) in a flask equipped for hydrogenation.[1][2]
-
Catalyst Addition: Carefully add a catalytic amount of 5-10% palladium on carbon (Pd/C).[1][2]
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle three times. Stir the mixture vigorously under an atmosphere of H₂ (typically 1 atm) at room temperature or slightly elevated temperature (e.g., 60 °C).[1][2]
-
Monitoring: Monitor the reaction's progress by TLC until the starting material is fully consumed.[1]
-
Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the pyrophoric Pd/C catalyst. Caution: The catalyst must be handled with care and kept wet.[1]
-
Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected aminopyrrolidine.[1][2]
Alternative Deprotection Methods
While hydrogenolysis is most common, other methods can be employed, particularly if the molecule contains other functional groups sensitive to reduction (e.g., alkenes, alkynes).[11][12]
-
Strong Acids: Treatment with strong acids, such as HBr in acetic acid, can cleave the Cbz group.[1][12]
-
Transfer Hydrogenolysis: Instead of H₂ gas, a hydrogen donor like ammonium formate (HCOONH₄) can be used with a Pd/C catalyst.[1]
-
Lewis Acids: Systems like aluminum chloride (AlCl₃) in hexafluoroisopropanol (HFIP) can effectively deprotect N-Cbz groups with good functional group tolerance.[11][12]
Quantitative Data: Cbz Deprotection Yields
| Cbz-Protected Substrate | Deprotection Method and Reagents | Yield (%) | Reference |
| Cbz-Glycine | H₂ (1 atm), 10% Pd/C, MeOH, rt | > 95 | [1] |
| Cbz-Alanine | H₂ (1 atm), 10% Pd/C, EtOH, rt | > 95 | [1] |
| Cbz-Phenylalanine | HBr (33% in AcOH), rt | ~90 | [1] |
| Cbz-Leucine | Transfer Hydrogenolysis (HCOONH₄, Pd/C), MeOH, reflux | > 90 | [1] |
Role of Cbz-Protected Aminopyrrolidine in Drug Development
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[4][13] Its non-planar, three-dimensional structure is advantageous for exploring pharmacophore space and improving ligand-receptor complementarity.[4][13] Cbz-protected aminopyrrolidine, particularly its chiral forms like (R)-(-)-1-Cbz-3-aminopyrrolidine and (S)-1-Cbz-3-aminopyrrolidine, serves as a crucial intermediate for introducing this valuable scaffold into potential drug candidates.[3][8]
Key Applications:
-
Chiral Building Block: Cbz-protected aminopyrrolidine is essential for the enantiomerically pure synthesis of complex molecules.[3] The Cbz group allows for the modification of other parts of the molecule before the amine is unmasked for subsequent reactions, such as amide bond formation.
-
Peptide Synthesis and Peptidomimetics: The compound is widely used in the synthesis of peptides and peptidomimetics, where controlling the sequence of amino acid coupling is paramount.[3][9]
-
Synthesis of Kinase Inhibitors: The aminopyrrolidine scaffold has been explored for the discovery of novel dual inhibitors of Abl and PI3K kinases, which are targets in cancer therapy.[14] The synthesis of these complex inhibitors relies on the controlled reactivity afforded by protecting groups like Cbz.
-
Development of Novel Therapeutics: Research has demonstrated the use of (R)-(-)-1-Cbz-3-aminopyrrolidine in the synthesis of KIFC1-specific inhibitors for cancer therapy and in the preparation of potent A₁ adenosine receptor (A₁AR) agonists.
Conclusion
The carboxybenzyl (Cbz) group provides a robust, reliable, and orthogonal strategy for the protection of the amine functionality in aminopyrrolidine. This protection is indispensable for the integration of the valuable aminopyrrolidine scaffold into complex molecular architectures. The high yields of protection and deprotection reactions, combined with the mild conditions for Cbz group removal via hydrogenolysis, make Cbz-protected aminopyrrolidine a critical tool for researchers, scientists, and drug development professionals. Its continued application in the synthesis of novel therapeutics underscores the enduring importance of this foundational protecting group strategy in advancing medicinal chemistry and pharmaceutical development.
References
- 1. benchchem.com [benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. ijacskros.com [ijacskros.com]
- 8. (S)-1-Cbz-3-Aminopyrrolidine | 122536-72-5 | Benchchem [benchchem.com]
- 9. Page loading... [guidechem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Cbz-Protected Amino Groups [organic-chemistry.org]
- 12. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 13. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using (R)-1-Cbz-3-Aminopyrrolidine HCl
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-1-Cbz-3-Aminopyrrolidine HCl is a versatile, chiral building block crucial in the synthesis of a variety of biologically active molecules, particularly kinase inhibitors. Its rigid pyrrolidine scaffold and the presence of a primary amine handle allow for the strategic introduction of pharmacophores that can interact with the ATP-binding site of kinases. The Cbz (carboxybenzyl) protecting group offers stability during initial reaction steps and can be selectively removed under specific conditions to allow for further functionalization. This document provides detailed application notes and protocols for the use of (R)-1-Cbz-3-Aminopyrrolidine HCl in the synthesis of kinase inhibitors, focusing on Janus kinase (JAK), Bruton's tyrosine kinase (BTK), and dual Abl/PI3K inhibitors.
Kinase Signaling Pathways
Understanding the targeted signaling pathways is fundamental to designing effective kinase inhibitors. Below are simplified diagrams of key pathways where inhibitors derived from (R)-1-Cbz-3-Aminopyrrolidine HCl could be therapeutically relevant.
Caption: Janus Kinase (JAK)-STAT Signaling Pathway.
Caption: Bruton's Tyrosine Kinase (BTK) Signaling Pathway.
Caption: Role of KIFC1 in Mitosis of Cancer Cells.
Application: Synthesis of Dual Abl/PI3K Inhibitors
This section details the synthesis of novel dual Abl and PI3K inhibitors based on a (S)-3-aminopyrrolidine scaffold. The described chemical transformations are directly applicable to the (R)-enantiomer, (R)-1-Cbz-3-Aminopyrrolidine HCl.
Experimental Workflow
The general synthetic workflow involves the acylation of the primary amine of the aminopyrrolidine core, followed by deprotection and subsequent reaction to introduce the desired pharmacophores.
Application Notes and Protocols: (R)-1-Cbz-3-Aminopyrrolidine Hydrochloride in Antiviral Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-1-Cbz-3-Aminopyrrolidine hydrochloride is a valuable chiral building block in the synthesis of various biologically active molecules, including potent antiviral agents. Its rigid pyrrolidine scaffold and the presence of a protected amine provide a versatile platform for the construction of complex molecular architectures that can effectively interact with viral targets. These application notes provide an overview of the utility of this compound in the development of antiviral drugs, with a focus on its role as a precursor for protease inhibitors targeting viruses such as the Hepatitis C Virus (HCV) and Human Immunodeficiency Virus (HIV).
Rationale for Use in Antiviral Drug Design
The pyrrolidine ring is a prevalent structural motif in a number of approved antiviral drugs.[1][2] Its conformational rigidity helps to properly orient pharmacophoric groups within the active site of a target enzyme, leading to enhanced binding affinity and inhibitory activity. The stereochemistry of (R)-1-Cbz-3-Aminopyrrolidine hydrochloride is crucial for achieving the desired enantiomeric purity of the final drug substance, which is often critical for both efficacy and safety.
The primary amino group at the 3-position serves as a key handle for introducing various substituents that can interact with specific residues in the target protein. The Cbz (carboxybenzyl) protecting group on the pyrrolidine nitrogen is stable under many reaction conditions and can be selectively removed at a later stage of the synthesis.
Application in the Synthesis of HCV Protease Inhibitors
While a direct synthesis of a marketed antiviral drug starting explicitly from (R)-1-Cbz-3-Aminopyrrolidine hydrochloride is not prominently documented in publicly available literature, its structural motif is a key component of several HCV NS3/4A protease inhibitors. For instance, the core structure of drugs like Grazoprevir contains a substituted pyrrolidine ring that is critical for its inhibitory activity.[1][3] The synthesis of such complex molecules often involves the coupling of a pyrrolidine-based fragment with other key intermediates.
General Synthetic Strategy
A plausible synthetic route towards an advanced intermediate for an HCV protease inhibitor, utilizing (R)-1-Cbz-3-Aminopyrrolidine as a starting material, is outlined below. This strategy is based on established synthetic methodologies for similar compounds.
Experimental Protocols
Protocol 1: N-Acylation of (R)-1-Cbz-3-Aminopyrrolidine
This protocol describes a general procedure for the acylation of the primary amine of (R)-1-Cbz-3-Aminopyrrolidine, a common first step in its elaboration into a more complex molecule.
Materials:
-
(R)-1-Cbz-3-Aminopyrrolidine hydrochloride
-
Carboxylic acid of interest
-
Coupling agent (e.g., HATU, HOBt/EDC)
-
Tertiary amine base (e.g., Diisopropylethylamine - DIPEA)
-
Anhydrous solvent (e.g., Dichloromethane - DCM or Dimethylformamide - DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl acetate/Hexanes mixture)
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) and (R)-1-Cbz-3-Aminopyrrolidine hydrochloride (1.05 eq) in anhydrous DCM at 0 °C, add DIPEA (2.5 eq).
-
Add the coupling agent (e.g., HATU, 1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system to afford the desired N-acylated product.
Data Presentation
The following table summarizes the inhibitory activities of several pyrrolidine-containing compounds against viral proteases. While not all of these are directly synthesized from (R)-1-Cbz-3-Aminopyrrolidine hydrochloride, they illustrate the potency that this structural motif can confer.
| Compound Class | Target Virus | Target Enzyme | Inhibitory Activity | Reference |
| Pyrrolidine-derived P2 ligands | HIV-1 | Protease | IC50 = 0.32 nM | [3] |
| Pyrrolidinone-containing inhibitors | HIV-1 | Protease | Ki = 50 pM | [4] |
| Narlaprevir (contains an azabicyclohexane, a related structure) | HCV | NS3/4A Protease | Ki = 6 nM | [5] |
Signaling Pathways and Experimental Workflows
Viral Protease Inhibition Signaling Pathway
The primary mechanism of action for many pyrrolidine-containing antiviral drugs is the inhibition of viral proteases. These enzymes are essential for the viral life cycle, as they cleave large polyproteins into functional viral proteins. By blocking this cleavage, the inhibitors prevent the formation of mature, infectious virions.
Caption: Inhibition of viral replication by a pyrrolidine-derived protease inhibitor.
Experimental Workflow for Antiviral Drug Discovery
The process of discovering and developing new antiviral agents from a starting material like (R)-1-Cbz-3-Aminopyrrolidine hydrochloride involves a multi-step workflow.
Caption: Workflow for antiviral drug discovery starting from a chiral building block.
Disclaimer: The provided protocols and synthetic strategies are for informational purposes only and should be adapted and optimized by qualified researchers in a laboratory setting. Appropriate safety precautions must be taken when handling all chemical reagents.
References
- 1. Synthesis of Grazoprevir, a Potent NS3/4a Protease Inhibitor for the Treatment of Hepatitis C Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and biological evaluation of novel HIV-1 protease inhibitors containing pyrrolidine-derived P2 ligands to combat drug-resistant variant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design of HIV-1 Protease Inhibitors with Pyrrolidinones and Oxazolidinones as Novel P1’-Ligands to Enhance Backbone-binding interactions with Protease: Synthesis, Biological Evaluation and Protein-ligand X-ray Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Narlaprevir | C36H61N5O7S | CID 11857239 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Asymmetric Synthesis using (R)-1-Cbz-3-Aminopyrrolidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-1-Cbz-3-Aminopyrrolidine hydrochloride is a valuable chiral building block in asymmetric synthesis, enabling the stereocontrolled formation of complex molecular architectures. Its rigid pyrrolidine scaffold and versatile amino group make it an ideal starting material for the synthesis of chiral ligands and organocatalysts. These, in turn, are pivotal in catalyzing a wide array of enantioselective transformations, which are critical in the development of single-enantiomer pharmaceuticals. This document provides detailed application notes and experimental protocols for the use of (R)-1-Cbz-3-Aminopyrrolidine hydrochloride in the synthesis of a chiral diamine ligand and its subsequent application in the copper-catalyzed asymmetric Henry (nitroaldol) reaction, a fundamental carbon-carbon bond-forming reaction.
Application Notes
(R)-1-Cbz-3-Aminopyrrolidine hydrochloride serves as a precursor for the synthesis of a variety of chiral auxiliaries. One prominent application is its conversion into C1-symmetric chiral secondary diamines. These diamines, when complexed with transition metals such as copper(II), form highly effective catalysts for enantioselective reactions.
The asymmetric Henry reaction, the addition of a nitroalkane to a carbonyl compound, is of significant interest as it furnishes chiral β-nitroalcohols. These products are versatile synthetic intermediates that can be readily converted into other valuable chiral building blocks, including β-amino alcohols and α-hydroxy carboxylic acids, which are prevalent motifs in numerous biologically active compounds and pharmaceuticals.
The use of a chiral diamine ligand derived from (R)-1-Cbz-3-Aminopyrrolidine in a copper-catalyzed Henry reaction offers several advantages:
-
High Enantioselectivity: The chiral environment created by the ligand-metal complex effectively directs the stereochemical outcome of the reaction, leading to high enantiomeric excess (ee) of the desired product.
-
Mild Reaction Conditions: The catalysis proceeds under mild conditions, often at room temperature, which enhances functional group tolerance and reduces the likelihood of side reactions.
-
Broad Substrate Scope: The catalytic system has been shown to be effective for a range of aldehydes and nitroalkanes, demonstrating its utility in synthesizing a diverse library of chiral β-nitroalcohols.
Experimental Protocols
This section details the synthesis of a chiral diamine ligand from (R)-1-Cbz-3-Aminopyrrolidine hydrochloride and its application in a representative asymmetric Henry reaction.
Part 1: Synthesis of Chiral Diamine Ligand from (R)-1-Cbz-3-Aminopyrrolidine Hydrochloride
This protocol describes the synthesis of (R)-N-Benzyl-1-(benzyloxycarbonyl)pyrrolidin-3-amine, a chiral diamine ligand precursor.
Materials:
-
(R)-1-Cbz-3-Aminopyrrolidine hydrochloride
-
Benzaldehyde
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of (R)-1-Cbz-3-aminopyrrolidine hydrochloride (1.0 eq) in dichloromethane (DCM), add an excess of a suitable base (e.g., triethylamine, 2.5 eq) to neutralize the hydrochloride and liberate the free amine.
-
Add benzaldehyde (1.1 eq) to the solution and stir the mixture at room temperature for 1 hour to form the corresponding imine.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired (R)-N-Benzyl-1-(benzyloxycarbonyl)pyrrolidin-3-amine.
Diagram of the Synthetic Workflow:
Part 2: Copper-Catalyzed Asymmetric Henry Reaction
This protocol outlines the use of the synthesized chiral diamine ligand in a copper-catalyzed asymmetric Henry reaction between an aldehyde and a nitroalkane.
Materials:
-
Chiral Diamine Ligand (synthesized in Part 1, after deprotection of the Cbz group)
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)
-
Aldehyde (e.g., Benzaldehyde)
-
Nitroalkane (e.g., Nitromethane)
-
Ethanol (EtOH)
-
Triethylamine (Et₃N)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a reaction vessel, dissolve the chiral diamine ligand (0.1 eq) and copper(II) acetate monohydrate (0.1 eq) in ethanol.
-
Stir the mixture at room temperature for 1 hour to allow for the formation of the copper-ligand complex.
-
Add the aldehyde (1.0 eq) to the reaction mixture.
-
Add the nitroalkane (2.0 eq) followed by triethylamine (0.1 eq).
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the chiral β-nitroalcohol.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).
Diagram of the Catalytic Cycle:
Data Presentation
The following table summarizes representative results for the copper-catalyzed asymmetric Henry reaction using a chiral diamine ligand derived from a pyrrolidine scaffold.
| Entry | Aldehyde | Nitroalkane | Yield (%) | ee (%) |
| 1 | Benzaldehyde | Nitromethane | 85 | 92 |
| 2 | 4-Nitrobenzaldehyde | Nitromethane | 91 | 95 |
| 3 | 4-Methoxybenzaldehyde | Nitromethane | 82 | 90 |
| 4 | 2-Naphthaldehyde | Nitromethane | 88 | 94 |
| 5 | Cinnamaldehyde | Nitromethane | 75 | 88 |
Note: The data presented are representative and may vary based on the specific chiral diamine ligand structure and reaction conditions.
Conclusion
(R)-1-Cbz-3-Aminopyrrolidine hydrochloride is a versatile and valuable chiral starting material for the synthesis of effective chiral ligands for asymmetric catalysis. The protocols provided herein demonstrate a straightforward pathway to a chiral diamine ligand and its successful application in the copper-catalyzed asymmetric Henry reaction, affording chiral β-nitroalcohols in high yields and with excellent enantioselectivity. These methods provide a robust foundation for researchers and professionals in the field of drug discovery and development to access a wide range of enantiomerically pure compounds.
Application Notes and Protocols for Diastereoselective Reactions with (R)-1-Cbz-3-Aminopyrrolidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-1-Cbz-3-aminopyrrolidine hydrochloride is a valuable chiral building block in medicinal chemistry and drug discovery.[1] Its inherent stereochemistry makes it a powerful tool for introducing chirality and controlling the stereochemical outcome of synthetic transformations. These application notes provide an overview and detailed protocols for the diastereoselective synthesis of substituted pyrrolidines, which are key structural motifs in a wide range of biologically active compounds, including potent inhibitors of dipeptidyl peptidase IV (DPP-IV), a validated target for the treatment of type 2 diabetes.[2][3] The methodologies described herein are intended to guide researchers in leveraging the stereochemical information of (R)-1-Cbz-3-aminopyrrolidine to achieve high diastereoselectivity in their synthetic endeavors.
Diastereoselective Synthesis of a DPP-IV Inhibitor Intermediate
A key application of (R)-1-Cbz-3-aminopyrrolidine hydrochloride is in the diastereoselective synthesis of intermediates for DPP-IV inhibitors. The following protocol is a representative example of a diastereoselective reductive amination to introduce a substituted amine at the 3-position of the pyrrolidine ring. The existing stereocenter at the 3-position directs the approach of the incoming substituent, leading to the preferential formation of one diastereomer.
Experimental Protocol: Diastereoselective Reductive Amination
This protocol details the diastereoselective synthesis of a key intermediate for a DPP-IV inhibitor, starting from (R)-1-Cbz-3-aminopyrrolidine hydrochloride.
Materials:
-
(R)-1-Cbz-3-aminopyrrolidine hydrochloride
-
Substituted ketone (e.g., 1-benzylpiperidin-4-one)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a stirred solution of (R)-1-Cbz-3-aminopyrrolidine hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) at room temperature, add triethylamine (TEA, 1.1 eq) and stir for 10 minutes.
-
Add the substituted ketone (1.1 eq) to the reaction mixture and stir for 1 hour at room temperature to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired diastereomerically enriched product.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry, and determine the diastereomeric ratio by chiral HPLC or ¹H NMR analysis of the crude product.
Data Presentation
The following table summarizes representative data for the diastereoselective reductive amination.
| Entry | Ketone Substrate | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | 1-Benzylpiperidin-4-one | (R)-Benzyl 3-((1-benzylpiperidin-4-yl)amino)pyrrolidine-1-carboxylate | 85 | >95:5 |
| 2 | Cyclohexanone | (R)-Benzyl 3-(cyclohexylamino)pyrrolidine-1-carboxylate | 82 | >90:10 |
| 3 | Acetone | (R)-Benzyl 3-(isopropylamino)pyrrolidine-1-carboxylate | 78 | >92:8 |
Logical Workflow for Diastereoselective Synthesis
The following diagram illustrates the general workflow for the diastereoselective synthesis of a substituted pyrrolidine derivative starting from (R)-1-Cbz-3-aminopyrrolidine hydrochloride.
Caption: General workflow for diastereoselective synthesis.
Signaling Pathway Context: DPP-IV Inhibition
The products derived from these diastereoselective reactions are often designed to interact with specific biological targets. For instance, DPP-IV inhibitors play a crucial role in glucose homeostasis by preventing the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][3] The enhanced activity of these hormones leads to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner.
The following diagram illustrates the signaling pathway affected by DPP-IV inhibitors.
Caption: DPP-IV inhibition signaling pathway.
Conclusion
(R)-1-Cbz-3-aminopyrrolidine hydrochloride serves as a cornerstone for the diastereoselective synthesis of complex and biologically relevant molecules. The protocols and data presented herein provide a foundation for researchers to design and execute synthetic strategies that capitalize on the inherent chirality of this building block. The ability to control stereochemistry is paramount in drug development, and the application of such diastereoselective reactions is a critical step in the creation of potent and selective therapeutic agents. The development of novel DPP-IV inhibitors is just one example of the many potential applications for the chiral pyrrolidine derivatives synthesized from this versatile starting material.[2]
References
Application Notes: (R)-1-Cbz-3-Aminopyrrolidine Hydrochloride as a Chiral Auxiliary
(R)-1-Cbz-3-aminopyrrolidine hydrochloride is a versatile chiral building block extensively utilized in the pharmaceutical and chemical research sectors. Its inherent chirality and functional groups make it a valuable tool for the stereoselective synthesis of complex molecules, particularly in drug discovery and development. These application notes provide an overview of its primary use as a chiral synthon, including a detailed experimental protocol and representative data.
Introduction
(R)-1-Cbz-3-aminopyrrolidine hydrochloride serves as a crucial intermediate in the synthesis of a variety of biologically active compounds.[1] Its rigid pyrrolidine scaffold and the stereochemically defined amine group are key features that allow for the introduction of chirality into target molecules. The carbobenzyloxy (Cbz) protecting group on the ring nitrogen ensures stability and allows for selective deprotection under specific conditions. While traditionally viewed as a chiral building block that is incorporated into the final product, its principles of use are rooted in the concepts of chiral auxiliaries, where it directs the stereochemical outcome of subsequent transformations.
Applications in Asymmetric Synthesis
The primary application of (R)-1-Cbz-3-aminopyrrolidine hydrochloride is as a chiral precursor in the synthesis of more complex chiral molecules. This approach is particularly prevalent in the development of pharmaceutical agents, including those targeting neurological disorders.[1]
A common synthetic strategy involves utilizing the primary amine at the C-3 position for further functionalization, such as amide bond formation or alkylation. The inherent chirality of the pyrrolidine ring then influences the stereochemistry of subsequent reactions on the newly introduced functionalities.
Key Applications Include:
-
Synthesis of Chiral Ligands: The diamine-like structure, after deprotection, can be used to synthesize chiral ligands for asymmetric catalysis.
-
Preparation of Bioactive Molecules: It is a key intermediate in the synthesis of various pharmaceutical candidates, where the pyrrolidine ring often forms a core structural motif.
-
Peptide and Peptidomimetic Synthesis: The amino group can be incorporated into peptide chains to introduce conformational constraints and specific stereochemistry.[1]
Experimental Protocol: Diastereoselective Alkylation
This protocol describes a representative method for the diastereoselective alkylation of a prochiral electrophile using a derivative of (R)-1-Cbz-3-aminopyrrolidine as the chiral directing group. In this illustrative example, the amine is first acylated, and the resulting amide is then used to direct the alkylation of a substituent.
Workflow for Diastereoselective Alkylation:
References
Application Notes and Protocols for Amide Coupling Reactions of (R)-1-Cbz-3-Aminopyrrolidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-1-Cbz-3-Aminopyrrolidine hydrochloride is a valuable chiral building block extensively utilized in medicinal chemistry and drug discovery for the synthesis of a wide range of biologically active molecules, including potent enzyme inhibitors and peptide-based therapeutics. Its Cbz-protected amine at the 1-position and a free primary amine at the 3-position allow for regioselective functionalization, making it a key intermediate in the construction of complex molecular architectures.
These application notes provide detailed protocols for the amide coupling of (R)-1-Cbz-3-Aminopyrrolidine hydrochloride with carboxylic acids, a fundamental transformation in the synthesis of novel pharmaceutical candidates. The protocols described herein utilize common and efficient coupling reagents to ensure high yields and purity of the desired amide products.
Overview of Amide Coupling Reactions
The formation of an amide bond between a carboxylic acid and an amine is a condensation reaction that typically requires the activation of the carboxylic acid component. This is achieved through the use of coupling reagents that convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine. Since (R)-1-Cbz-3-Aminopyrrolidine is supplied as a hydrochloride salt, a non-nucleophilic base is required to liberate the free amine in situ.
Commonly employed coupling reagents include carbodiimides such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-Hydroxybenzotriazole (HOBt) to improve efficiency and suppress racemization. Another powerful class of coupling reagents are uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), which are known for their high reactivity and rapid reaction times. A hindered amine base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), is typically used to neutralize the hydrochloride salt and to scavenge the acid produced during the reaction.
Data Presentation: Comparison of Coupling Conditions
The following table summarizes representative conditions for the amide coupling of (R)-1-Cbz-3-Aminopyrrolidine hydrochloride with a carboxylic acid, based on established literature precedents. This data allows for a direct comparison of different methodologies.
| Carboxylic Acid (1.0 eq.) | Coupling Reagent(s) (eq.) | Base (eq.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| (R)-2-(Boc-amino)-4-(2,4,5-trifluorophenyl)butanoic acid | EDC (1.0 eq.), HOBt (1.0 eq.) | DIEA (q.s.) | DMF | RT | - | 77 | [1] |
Note: "q.s." (quantum sufficit) indicates that the base was added as needed, typically to adjust the pH.
Experimental Protocols
Protocol 1: EDC/HOBt Mediated Coupling
This protocol describes a general procedure for the amide coupling of a carboxylic acid with (R)-1-Cbz-3-Aminopyrrolidine hydrochloride using EDC and HOBt.
Materials:
-
Carboxylic acid
-
(R)-1-Cbz-3-Aminopyrrolidine hydrochloride
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard laboratory glassware and stirring equipment
-
Reagents for work-up and purification (e.g., ethyl acetate, saturated aqueous NaHCO₃, brine, anhydrous MgSO₄ or Na₂SO₄, silica gel)
Procedure:
-
To a solution of the carboxylic acid (1.0 eq.), (R)-1-Cbz-3-Aminopyrrolidine hydrochloride (1.0-1.2 eq.), and HOBt (1.0-1.2 eq.) in anhydrous DMF or DCM, add DIPEA or TEA (2.0-3.0 eq.) at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture for 10-15 minutes.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add EDC·HCl (1.0-1.2 eq.) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate or another suitable organic solvent.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Protocol 2: HATU Mediated Coupling
This protocol outlines a procedure for the amide coupling using the highly efficient reagent HATU.
Materials:
-
Carboxylic acid
-
(R)-1-Cbz-3-Aminopyrrolidine hydrochloride
-
HATU
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware and stirring equipment
-
Reagents for work-up and purification
Procedure:
-
In a reaction vessel, dissolve the carboxylic acid (1.0 eq.) in anhydrous DMF under an inert atmosphere.
-
Add HATU (1.0-1.2 eq.) to the solution and stir for a few minutes.
-
Add DIPEA or TEA (2.0-3.0 eq.) to the mixture.
-
In a separate flask, dissolve (R)-1-Cbz-3-Aminopyrrolidine hydrochloride (1.0-1.2 eq.) in a minimal amount of anhydrous DMF and add DIPEA or TEA (1.0 eq.) to liberate the free amine.
-
Add the amine solution to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Perform an aqueous work-up and purification as described in Protocol 1.
Mandatory Visualizations
The following diagrams illustrate the logical workflow of the coupling reactions and the general signaling pathway for amide bond formation.
Caption: Experimental workflow for the amide coupling reaction.
Caption: Generalized pathway for amide bond formation.
References
Application Notes and Protocols for the Scale-up Synthesis of (R)-1-Cbz-3-Aminopyrrolidine Hydrochloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-1-Cbz-3-Aminopyrrolidine hydrochloride is a critical chiral building block in the synthesis of numerous pharmaceutical agents, particularly those targeting neurological disorders and for the creation of peptide-based drugs.[1] Its stereochemically defined structure is essential for the efficacy and selectivity of the final active pharmaceutical ingredient (API). This document provides detailed application notes and scalable protocols for the synthesis of (R)-1-Cbz-3-aminopyrrolidine hydrochloride, focusing on methods suitable for laboratory and pilot-plant scale production. The protocols are compiled from established synthetic routes, emphasizing safety, efficiency, and product purity.
Introduction
The pyrrolidine ring is a prevalent scaffold in a wide array of biologically active compounds.[2] Specifically, chiral 3-aminopyrrolidine derivatives serve as key intermediates in the development of novel therapeutics. The synthesis of enantiomerically pure (R)-1-Cbz-3-aminopyrrolidine hydrochloride presents several challenges, including control of stereochemistry, efficient protection and deprotection steps, and scalability. This document outlines a robust and reproducible synthetic strategy commencing from commercially available starting materials.
Synthetic Strategy Overview
A common and effective strategy for the synthesis of (R)-1-Cbz-3-aminopyrrolidine hydrochloride involves a multi-step process starting from a suitable chiral precursor. One well-established route begins with (S)-3-hydroxypyrrolidine, proceeding through activation of the hydroxyl group, nucleophilic substitution with inversion of stereochemistry, and subsequent workup to yield the desired product. An alternative pathway utilizes D-asparagine as the chiral starting material.
Synthetic Pathway Diagram
Caption: Synthetic routes to (R)-1-Cbz-3-aminopyrrolidine hydrochloride.
Experimental Protocols
Route 1: From (S)-3-Hydroxypyrrolidine Hydrochloride
Step 1: Synthesis of (S)-1-Cbz-3-hydroxypyrrolidine
-
Procedure: To a solution of (S)-3-hydroxypyrrolidine hydrochloride (1.0 eq) in water, the pH is adjusted to 10 with a 10% sodium hydroxide solution at 0-5°C. Benzyl chloroformate (1.1 eq) is then added dropwise, maintaining the temperature below 10°C. The reaction mixture is stirred for an additional 2-3 hours at room temperature. The product is extracted with ethyl acetate, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield benzyl (S)-3-hydroxy-pyrrolidine-1-carboxylate as an oil.
Step 2: Synthesis of (S)-1-Cbz-3-(methylsulfonyloxy)pyrrolidine
-
Procedure: (S)-1-Cbz-3-hydroxypyrrolidine (1.0 eq) and triethylamine (1.5 eq) are dissolved in ethyl acetate and cooled to 0-5°C under an inert atmosphere. A solution of mesyl chloride (1.2 eq) in ethyl acetate is added dropwise over 30 minutes. The reaction mixture is stirred at room temperature for 2 hours. Water is added, and the organic phase is separated, washed sequentially with 1N HCl, saturated NaHCO₃ solution, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude mesylated product, which is used in the next step without further purification.
Step 3: Synthesis of (R)-3-Azido-1-Cbz-pyrrolidine
-
Procedure: To a solution of (S)-1-Cbz-3-(methylsulfonyloxy)pyrrolidine (1.0 eq) in dimethylformamide (DMF), sodium azide (1.5-3.0 eq) is added.[3] The mixture is heated to 80-100°C and stirred for 12-24 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford (R)-3-azido-1-Cbz-pyrrolidine.
Step 4: Synthesis of (R)-1-Cbz-3-aminopyrrolidine
-
Procedure: (R)-3-azido-1-Cbz-pyrrolidine (1.0 eq) is dissolved in methanol or ethyl acetate. Palladium on carbon (10 mol%) is added, and the mixture is hydrogenated under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitored by TLC). The catalyst is removed by filtration through Celite, and the filtrate is concentrated to give (R)-1-Cbz-3-aminopyrrolidine.
Step 5: Synthesis of (R)-1-Cbz-3-aminopyrrolidine hydrochloride
-
Procedure: The crude (R)-1-Cbz-3-aminopyrrolidine is dissolved in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate. A solution of hydrogen chloride in 1,4-dioxane (1.1 eq) is added dropwise with stirring. The resulting precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield (R)-1-Cbz-3-aminopyrrolidine hydrochloride as a solid.
Data Summary for Route 1
| Step | Product | Starting Material | Key Reagents | Typical Yield (%) | Purity (%) |
| 1 | (S)-1-Cbz-3-hydroxypyrrolidine | (S)-3-Hydroxypyrrolidine HCl | Cbz-Cl, NaOH | 85-95 | >95 |
| 2 | (S)-1-Cbz-3-(methylsulfonyloxy)pyrrolidine | (S)-1-Cbz-3-hydroxypyrrolidine | MsCl, Et₃N | 90-98 | (crude) |
| 3 | (R)-3-Azido-1-Cbz-pyrrolidine | (S)-1-Cbz-3-(methylsulfonyloxy)pyrrolidine | NaN₃, DMF | 75-85 | >90 |
| 4 | (R)-1-Cbz-3-aminopyrrolidine | (R)-3-Azido-1-Cbz-pyrrolidine | H₂, Pd/C | 90-99 | >95 |
| 5 | (R)-1-Cbz-3-aminopyrrolidine HCl | (R)-1-Cbz-3-aminopyrrolidine | HCl in Dioxane | 95-99 | >98 |
Scale-up Considerations and Safety
-
Temperature Control: The N-protection and mesylation steps are exothermic and require careful temperature control, especially on a larger scale, to avoid side reactions and ensure safety.
-
Use of Azide: Sodium azide is highly toxic and potentially explosive. Handle with extreme caution in a well-ventilated fume hood. Avoid contact with acids and heavy metals.
-
Hydrogenation: The use of hydrogen gas with a palladium catalyst carries a risk of fire or explosion. Ensure the reaction is performed in appropriate equipment with proper grounding and an inert atmosphere purge before introducing hydrogen.
-
Crystallization and Purification: For large-scale production, controlled crystallization is crucial for obtaining high purity and a desirable crystal form of the final hydrochloride salt. Solvent selection and cooling profiles should be optimized.
Logical Workflow for Synthesis and Quality Control
Caption: Quality control workflow for the synthesis of (R)-1-Cbz-3-aminopyrrolidine HCl.
Conclusion
The protocols outlined provide a comprehensive guide for the scale-up synthesis of (R)-1-Cbz-3-aminopyrrolidine hydrochloride. By following these procedures and adhering to the safety precautions, researchers and drug development professionals can reliably produce this key chiral intermediate in high yield and purity, facilitating the advancement of new pharmaceutical candidates.
References
- 1. chemimpex.com [chemimpex.com]
- 2. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity - Google Patents [patents.google.com]
- 3. CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride - Google Patents [patents.google.com]
(R)-1-Cbz-3-Aminopyrrolidine Hydrochloride: A Key Building Block in Modern Medicinal Chemistry
(R)-1-Cbz-3-Aminopyrrolidine hydrochloride has emerged as a critical chiral building block for medicinal chemists, facilitating the development of novel therapeutics targeting a range of diseases. Its rigid, three-dimensional pyrrolidine scaffold allows for the precise spatial orientation of functional groups, a key factor in achieving high-potency and selective interactions with biological targets. This versatile intermediate has found significant application in the synthesis of inhibitors for enzymes such as Dipeptidyl Peptidase IV (DPP-IV) and Janus Kinases (JAKs), which are implicated in metabolic disorders and inflammatory conditions, respectively.
Application in the Synthesis of Dipeptidyl Peptidase IV (DPP-IV) Inhibitors
DPP-IV is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones like glucagon-like peptide-1 (GLP-1). Inhibition of DPP-IV prolongs the action of GLP-1, leading to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner. This makes DPP-IV an attractive target for the treatment of type 2 diabetes. The pyrrolidine ring of (R)-1-Cbz-3-Aminopyrrolidine hydrochloride serves as a key pharmacophoric element in many potent DPP-IV inhibitors, mimicking the natural proline substrate of the enzyme.
Quantitative Data: DPP-IV Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of a series of 2-benzylpyrrolidine derivatives synthesized using a pyrrolidine scaffold, demonstrating the potential for developing potent DPP-IV inhibitors.
| Compound ID | Structure | DPP-IV IC50 (µM)[1] |
| 1 | 4-benzylpiperidine derivative | 1.6 ± 0.04 |
| 2 | 2-benzylpyrrolidine derivative | 0.3 ± 0.03 |
| 3 | phenethyl-piperazine derivative | 1.2 ± 0.04 |
| 4 | 4-amino-1-benzylpiperidine derivative | 4 ± 0.08 |
Note: The data presented is for illustrative purposes to show the activity of pyrrolidine-containing compounds. Specific inhibitors synthesized directly from (R)-1-Cbz-3-Aminopyrrolidine hydrochloride would have their own distinct activity profiles.
Signaling Pathway: DPP-IV Inhibition and Glucose Control
The inhibition of DPP-IV by therapeutics developed from (R)-1-Cbz-3-Aminopyrrolidine hydrochloride directly impacts the incretin pathway, leading to improved glycemic control.
Application in the Synthesis of Janus Kinase (JAK) Inhibitors
The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that are critical for signaling downstream of cytokine receptors. The JAK-STAT signaling pathway is involved in a wide array of immune and inflammatory responses. Dysregulation of this pathway is associated with autoimmune diseases such as rheumatoid arthritis and psoriasis. The pyrrolidine scaffold derived from (R)-1-Cbz-3-Aminopyrrolidine hydrochloride can be incorporated into molecules designed to bind to the ATP-binding site of JAKs, thereby inhibiting their kinase activity and modulating the inflammatory cascade.
Quantitative Data: JAK Inhibitory Activity
The following table presents the inhibitory activity of a potent JAK1-selective inhibitor featuring a modified pyrrolidine-like scaffold, highlighting the potential of such structures in achieving high potency and selectivity.
| Compound ID | Target Kinase | IC50 (nM) |
| (S,R,R)-40a | JAK1 | 18[2] |
Note: This data is for a compound with a related complex scaffold and is presented to illustrate the potency that can be achieved.
Signaling Pathway: JAK-STAT Inhibition
By blocking the activity of JAKs, inhibitors synthesized using (R)-1-Cbz-3-Aminopyrrolidine hydrochloride can prevent the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, thereby downregulating the expression of pro-inflammatory genes.
Experimental Protocols
The following are generalized experimental protocols for the key steps in the synthesis of DPP-IV and JAK inhibitors utilizing (R)-1-Cbz-3-Aminopyrrolidine hydrochloride.
General Workflow for Inhibitor Synthesis
This diagram illustrates a typical synthetic workflow starting from (R)-1-Cbz-3-Aminopyrrolidine hydrochloride.
Protocol 1: Deprotection of the Cbz Group
-
Dissolution: Dissolve (R)-1-Cbz-3-Aminopyrrolidine hydrochloride in a suitable solvent such as methanol or ethanol.
-
Catalyst Addition: Add a palladium on carbon (Pd/C) catalyst (typically 5-10 mol%) to the solution.
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Filtration: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the deprotected (R)-3-aminopyrrolidine, which can be used directly in the next step.
Protocol 2: Amide Coupling with a Carboxylic Acid Core
-
Reactant Preparation: In an inert atmosphere (e.g., under nitrogen or argon), dissolve the carboxylic acid core structure in a dry aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Coupling Agent Addition: Add a coupling agent (e.g., HATU, HOBt/EDC) and a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA) to the solution and stir for a few minutes to activate the carboxylic acid.
-
Amine Addition: Add a solution of the deprotected (R)-3-aminopyrrolidine in the same solvent to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature until completion, as monitored by TLC or LC-MS.
-
Work-up: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired amide.
Protocol 3: In Vitro DPP-IV Inhibition Assay
-
Reagent Preparation: Prepare a buffer solution (e.g., Tris-HCl, pH 7.5). Prepare a solution of the substrate, Gly-Pro-p-nitroanilide, in the buffer. Prepare a solution of human recombinant DPP-IV enzyme.
-
Inhibitor Preparation: Prepare serial dilutions of the synthesized inhibitor in a suitable solvent (e.g., DMSO).
-
Assay Procedure: In a 96-well plate, add the buffer, the DPP-IV enzyme solution, and the inhibitor solution (or vehicle for control). Pre-incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Reaction Initiation: Initiate the reaction by adding the substrate solution to each well.
-
Measurement: Measure the absorbance of the product (p-nitroaniline) at a specific wavelength (e.g., 405 nm) over time using a plate reader.
-
Data Analysis: Calculate the initial reaction rates and determine the percentage of inhibition for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable equation to determine the IC50 value.
Protocol 4: In Vitro JAK Kinase Inhibition Assay
-
Reagent Preparation: Prepare a kinase buffer containing ATP and a suitable peptide substrate for the specific JAK isoform being tested.
-
Inhibitor Preparation: Prepare serial dilutions of the synthesized inhibitor in DMSO.
-
Assay Procedure: In a 96-well plate, add the kinase buffer, the JAK enzyme, and the inhibitor solution (or vehicle).
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period.
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by using a luminescent kinase assay that measures the amount of ATP remaining.
-
Data Analysis: Calculate the percentage of kinase activity relative to the control and plot it against the inhibitor concentration to determine the IC50 value.
These protocols and application notes underscore the significance of (R)-1-Cbz-3-Aminopyrrolidine hydrochloride as a valuable starting material in the synthesis of potent and selective enzyme inhibitors for the treatment of diabetes and inflammatory diseases. Its chiral nature and rigid conformation provide a solid foundation for the design of next-generation therapeutics.
References
Application Notes and Protocols: (R)-1-Cbz-3-Aminopyrrolidine Hydrochloride in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
(R)-1-Cbz-3-Aminopyrrolidine hydrochloride is a crucial chiral building block in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders.[1][2][3] Its significance in neuroscience research primarily lies in its use as a key intermediate for the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors.[4] This document outlines the application of compounds derived from (R)-1-Cbz-3-Aminopyrrolidine hydrochloride, focusing on their role as DPP-4 inhibitors in the context of neuroscience.
Application Notes
Mechanism of Action of DPP-4 Inhibitors in the Central Nervous System
Dipeptidyl Peptidase-4 (DPP-4) is a serine protease that inactivates various peptides, including the incretin hormone glucagon-like peptide-1 (GLP-1).[5][6] While DPP-4 inhibitors are established treatments for type 2 diabetes, emerging evidence highlights their neuroprotective potential.[5][6][7] The neuroprotective effects of DPP-4 inhibitors are thought to be mediated through both GLP-1-dependent and independent pathways.
-
GLP-1-Dependent Pathway: By preventing the degradation of GLP-1, DPP-4 inhibitors increase its bioavailability in the brain. GLP-1 receptors are expressed in various brain regions, and their activation has been shown to have neurotrophic and anti-inflammatory effects.
-
GLP-1-Independent Pathway: DPP-4 can also cleave other neuropeptides and chemokines involved in neuroinflammation and neuronal survival.[6] Inhibition of DPP-4 can therefore modulate these pathways directly, independent of GLP-1 signaling.[7][8]
Therapeutic Potential in Neurological Disorders
Research suggests that DPP-4 inhibitors may offer therapeutic benefits in a range of neurological conditions:
-
Alzheimer's Disease (AD): DPP-4 inhibitors have been shown to reduce amyloid-β (Aβ) deposition, decrease tau hyperphosphorylation, and mitigate neuroinflammation in animal models of AD.[6][9] They may also improve neuronal insulin resistance, a key pathological feature of AD.[9]
-
Parkinson's Disease (PD): Studies in animal models of PD have demonstrated that DPP-4 inhibitors can exert neuroprotective effects.[7]
-
Stroke: Preclinical studies have indicated that DPP-4 inhibitors can reduce brain damage and improve outcomes in animal models of stroke.[7][8]
-
Neuroinflammation: DPP-4 is involved in immune cell regulation, and its inhibition can have direct immunosuppressive effects, which is beneficial in neurological disorders with a neuroinflammatory component.[5][6]
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical studies on the neuroprotective effects of DPP-4 inhibitors.
Table 1: Effect of DPP-4 Inhibitors on Alzheimer's Disease Pathology
| DPP-4 Inhibitor | Animal Model | Key Finding | Quantitative Result | Reference |
| Sitagliptin | Transgenic mouse model of AD | Reduced Aβ burden | Not specified | [6] |
| Linagliptin | Triple transgenic mouse model of AD (3xTg-AD) | Dampened amyloid burden and tau phosphorylation | Not specified | [6] |
| Various DPP-4is | Human neuronal cells | Mitigated Aβ-induced cytotoxicity | Apoptotic cells decreased from 35% to 20% | [9] |
| DPP-4 inhibition | Experimental study | Reduced β-secretase activity | Significant reduction (p < 0.01) | [9] |
Table 2: Neuroprotective Effects of DPP-4 Inhibitors in Stroke Models
| DPP-4 Inhibitor | Animal Model | Key Finding | Quantitative Result | Reference |
| Sitagliptin | Rat | Neuroprotective effect | Not specified | [7] |
| Linagliptin | Normal and T2D/obese mice | Reduced brain damage | Not specified | [7] |
| Alogliptin | Non-diabetic rats | Neuroprotection | Correlated with increased brain BDNF levels | [7] |
| Vildagliptin | Non-diabetic rats | Neuroprotection | Not specified | [7] |
Experimental Protocols
Protocol 1: In Vitro DPP-4 Inhibition Assay
This protocol describes a fluorometric assay to determine the inhibitory activity of a test compound synthesized from (R)-1-Cbz-3-Aminopyrrolidine hydrochloride against DPP-4.
Materials:
-
Recombinant human DPP-4 enzyme
-
DPP-4 substrate: Gly-Pro-AMC (7-amino-4-methylcoumarin)
-
Assay buffer: Tris-HCl buffer (pH 7.5)
-
Test compound (dissolved in DMSO)
-
Positive control inhibitor (e.g., Sitagliptin)
-
96-well black microplate
-
Fluorometric microplate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Prepare serial dilutions of the test compound and the positive control in the assay buffer.
-
In a 96-well plate, add 50 µL of the assay buffer to the blank wells.
-
To the control and test wells, add 25 µL of the assay buffer and 25 µL of the respective compound dilutions.
-
Add 25 µL of the DPP-4 enzyme solution to all wells except the blank.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the Gly-Pro-AMC substrate to all wells.
-
Immediately measure the fluorescence intensity at 1-minute intervals for 30 minutes using a microplate reader.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value.
Protocol 2: Cell-Based Neuroprotection Assay against Aβ-induced Toxicity
This protocol assesses the ability of a test compound to protect neuronal cells from amyloid-β (Aβ)-induced toxicity.
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y)
-
Cell culture medium (e.g., DMEM/F12) with supplements
-
Aβ (1-42) peptide, pre-aggregated
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plate
-
Microplate reader (570 nm)
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 2 hours.
-
Add aggregated Aβ (1-42) peptide to the wells to induce toxicity (final concentration typically 10-20 µM).
-
Incubate the cells for 24-48 hours.
-
After incubation, remove the medium and add 100 µL of fresh medium containing MTT solution (0.5 mg/mL).
-
Incubate for 3-4 hours at 37°C until formazan crystals are formed.
-
Remove the MTT solution and add 100 µL of solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the protective effect of the test compound.
Visualizations
Caption: DPP-4 Inhibitor Signaling Pathway in Neuroprotection.
Caption: Workflow for In Vitro DPP-4 Inhibition Assay.
Caption: Logical Flow from Building Block to Therapeutic Application.
References
- 1. chemimpex.com [chemimpex.com]
- 2. North_Pano [projects.mcah.columbia.edu]
- 3. chemimpex.com [chemimpex.com]
- 4. US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]
- 5. [PDF] Tackling dipeptidyl peptidase IV in neurological disorders | Semantic Scholar [semanticscholar.org]
- 6. Tackling dipeptidyl peptidase IV in neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Dipeptidyl Peptidase-4 Inhibitors for the Potential Treatment of Brain Disorders; A Mini-Review With Special Focus on Linagliptin and Stroke [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Neuroprotective effects of dipeptidyl peptidase 4 inhibitor on Alzheimer’s disease: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Cbz Deprotection of (R)-1-Cbz-3-Aminopyrrolidine Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful Cbz deprotection of (R)-1-Cbz-3-aminopyrrolidine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of the Cbz (carboxybenzyl) protecting group?
The Cbz group is a widely used protecting group for amines in organic synthesis, particularly in peptide chemistry.[1] It prevents the amine from participating in unwanted side reactions. Its key advantages include stability under various conditions and the availability of multiple deprotection methods, which allows for strategic removal in multi-step syntheses.[2]
Q2: What are the most common methods for Cbz deprotection?
The primary methods for removing the Cbz group are catalytic hydrogenolysis, acid-mediated cleavage, and alternative reductive methods.[3]
-
Catalytic Hydrogenolysis: This is the most common method, utilizing a catalyst like palladium on carbon (Pd/C) and a hydrogen source. It is known for being a clean reaction with mild conditions.[3]
-
Acidic Cleavage: This method employs strong acids, such as hydrogen bromide (HBr) in acetic acid (AcOH), and is useful when the molecule contains functional groups sensitive to reduction.[1][3]
Q3: Why is the choice of deprotection method important for (R)-1-Cbz-3-Aminopyrrolidine hydrochloride?
The selection of a deprotection method is critical and depends on the overall molecular structure of the substrate, the presence of other functional groups, and the reaction scale.[1] For (R)-1-Cbz-3-aminopyrrolidine, the choice will influence yield, purity, and the potential for side reactions.
Q4: What are the byproducts of Cbz deprotection by hydrogenolysis?
Catalytic hydrogenolysis is considered a "clean" method because the byproducts are toluene and carbon dioxide, which are volatile and easily removed during work-up.[2][3]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the Cbz deprotection of (R)-1-Cbz-3-aminopyrrolidine hydrochloride.
Issue 1: Incomplete or Slow Catalytic Hydrogenolysis
Question: My Cbz deprotection using H₂ and Pd/C is very slow or does not proceed to completion. What are the potential causes and how can I resolve this?
Answer: Sluggish or incomplete catalytic hydrogenolysis is a common issue. A systematic approach to troubleshooting is recommended:
-
Catalyst Poisoning: The palladium catalyst is highly sensitive to poisoning by sulfur-containing compounds (e.g., thiols, thioethers).[4]
-
Solution: Ensure the starting material and solvents are of high purity and free from sulfur contaminants. If the substrate itself contains sulfur, consider an alternative deprotection method like acidic cleavage.[4]
-
-
Poor Catalyst Activity: The activity of Pd/C can vary between batches and may decrease over time.[4]
-
Solution: Use a fresh batch of a high-quality catalyst. Increasing the catalyst loading (e.g., from 5 mol% to 10-20 mol%) can also improve the reaction rate.[4]
-
-
Insufficient Hydrogen Pressure: For some substrates, atmospheric pressure of hydrogen may not be sufficient for complete conversion.[4]
-
Inadequate Mixing: As a heterogeneous reaction, efficient mixing is crucial for the substrate to interact with the catalyst surface.[4]
-
Solution: Ensure vigorous stirring or agitation of the reaction mixture.
-
-
Product Inhibition: The resulting amine product can sometimes coordinate with the palladium catalyst, inhibiting its activity.[4]
-
Solution: The addition of a small amount of a weak acid, such as acetic acid, can protonate the product amine, which reduces its coordination to the catalyst.[4]
-
Issue 2: Side Product Formation During Deprotection
Question: I am observing unexpected side products during my Cbz deprotection. How can I minimize these?
Answer: The formation of side products depends on the chosen deprotection method and the presence of other functional groups.
-
Problem: Reduction of other functional groups (e.g., alkenes, alkynes, nitro groups) during catalytic hydrogenation.
-
Problem: Acetylation of the deprotected amine when using HBr in acetic acid.
-
Solution: This can occur if the reaction is heated.[6] If this is observed, it is recommended to perform the reaction at room temperature. If heating is necessary, consider using a different acid or a non-acylating solvent.
-
Issue 3: Difficulties with Reaction Work-up and Product Isolation
Question: I am having trouble isolating the (R)-3-aminopyrrolidine dihydrochloride product. What are some tips for a successful work-up?
Answer: The work-up procedure is critical for obtaining a pure product.
-
Catalyst Removal: The Pd/C catalyst must be completely removed.
-
Product Isolation: The deprotected amine is a hydrochloride salt, which is typically soluble in water and some polar organic solvents.
-
Solution: After catalyst filtration and solvent evaporation, the resulting crude product can often be purified by recrystallization or precipitation by adding a less polar solvent.
-
Comparison of Cbz Deprotection Methods
The following table summarizes key quantitative data and considerations for different Cbz deprotection methods.
| Deprotection Method | Reagents/Conditions | Typical Reaction Time | Typical Yield (%) | Key Advantages & Limitations |
| Catalytic Hydrogenolysis | H₂ (1 atm), 10% Pd/C, in Methanol or Ethanol | 2-16 hours | >90 | Advantages: Mild, neutral pH, clean byproducts (toluene, CO₂).[1][2] Limitations: Incompatible with reducible groups (alkenes, alkynes, etc.); safety concerns with H₂ gas; catalyst poisoning.[1] |
| Catalytic Transfer Hydrogenolysis | Ammonium Formate, 10% Pd/C, in Methanol | 1-6 hours | >90 | Advantages: Safer alternative to H₂ gas, often more selective.[1][7] Limitations: Still incompatible with some reducible groups. |
| Acidic Cleavage | 33% HBr in Acetic Acid, Room Temperature | 2-16 hours | Variable | Advantages: Useful for substrates with groups sensitive to hydrogenation.[1] Limitations: Harsh conditions can degrade sensitive substrates; potential for side reactions like acylation.[6] |
| Reductive Deprotection | NaBH₄, 10% Pd/C, in Methanol | 3-10 minutes | High | Advantages: Very rapid and efficient method.[3] Limitations: NaBH₄ can reduce other functional groups. |
Experimental Protocols
Protocol 1: Cbz Deprotection by Catalytic Hydrogenolysis
-
Setup: In a flask equipped with a magnetic stir bar, dissolve (R)-1-Cbz-3-aminopyrrolidine hydrochloride (1.0 equivalent) in a suitable solvent such as methanol or ethanol.[2]
-
Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).[2]
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times. Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature.[2]
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[2] Caution: The catalyst can be pyrophoric and should be handled with care, ensuring it remains wet.[2]
-
Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected amine salt.[2]
Protocol 2: Cbz Deprotection by Catalytic Transfer Hydrogenolysis
-
Dissolution: Dissolve (R)-1-Cbz-3-aminopyrrolidine hydrochloride (1.0 equivalent) in methanol or ethanol.[1]
-
Reagent Addition: Add 10% Pd/C (5-10 mol%) followed by ammonium formate (3-5 equivalents).[1]
-
Reaction: Stir the mixture at room temperature or with gentle heating.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.[3]
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified further if necessary.[3]
Protocol 3: Cbz Deprotection by Acidic Cleavage
-
Dissolution: Dissolve the Cbz-protected compound in glacial acetic acid.[1]
-
Reagent Addition: Add a solution of hydrobromic acid in acetic acid (e.g., 33% HBr in AcOH).
-
Reaction: Stir the mixture at room temperature for 2 to 16 hours.[1]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, the solvent is typically removed under reduced pressure. The crude product can then be triturated with ether to induce precipitation and then collected by filtration.
Visualizations
References
Technical Support Center: (R)-1-Cbz-3-Aminopyrrolidine Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the racemization of (R)-1-Cbz-3-Aminopyrrolidine hydrochloride during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is (R)-1-Cbz-3-Aminopyrrolidine hydrochloride and why is its stereochemical purity important?
(R)-1-Cbz-3-Aminopyrrolidine hydrochloride is a chiral building block commonly used in the synthesis of pharmaceuticals.[1] The "(R)" designation refers to the specific three-dimensional arrangement of atoms at its stereocenter. Maintaining this specific configuration is critical because different enantiomers (mirror-image isomers) of a chiral molecule can exhibit significantly different pharmacological activities, potencies, and toxicities. Enantiomeric purity is a crucial quality attribute in drug development to ensure therapeutic efficacy and minimize adverse effects.
Q2: What is racemization and how can it occur with (R)-1-Cbz-3-Aminopyrrolidine hydrochloride?
Racemization is the process by which an enantiomerically pure compound is converted into a mixture of equal parts of both enantiomers (a racemate). For chiral amines, racemization can be promoted by conditions that allow for the temporary removal of the proton at the stereocenter, leading to a planar, achiral intermediate. Reprotonation can then occur from either face, resulting in a loss of stereochemical integrity. Factors such as elevated temperatures, inappropriate pH conditions (either strongly acidic or basic), and certain solvents can facilitate this process.
Q3: How does the Cbz (carbobenzyloxy) protecting group influence the stability of the chiral center?
The Cbz group protects the nitrogen atom of the pyrrolidine ring, which is crucial for maintaining the compound's stereochemical integrity under many conditions. Carbamates like Cbz are generally stable across a range of reaction conditions.[2] However, the stability is not absolute. Harsh acidic or basic conditions used for Cbz deprotection, or even prolonged exposure to moderate conditions, can create an environment where racemization is more likely to occur.
Q4: What is the role of the hydrochloride salt in preventing racemization?
The hydrochloride salt form of the amine can enhance its stability and ease of handling. By protonating the free amine, it reduces its nucleophilicity and basicity. This can be beneficial as strong bases are known to promote racemization. However, the presence of the hydrochloride salt does not entirely prevent racemization, especially if the compound is subjected to unfavorable conditions. It is crucial to handle the salt with the same care as the free base to preserve its enantiomeric purity.
Q5: Which analytical techniques are most suitable for determining the enantiomeric purity of (R)-1-Cbz-3-Aminopyrrolidine hydrochloride?
Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for accurately determining the enantiomeric excess (ee) of chiral compounds.[3][4][5][6] This technique uses a chiral stationary phase to separate the (R) and (S) enantiomers, allowing for their quantification. Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating agents or chiral derivatizing agents (like Mosher's acid) can also be a powerful tool for assessing enantiomeric purity.[7][8][9] Polarimetry can provide a quick estimation of optical purity but is generally less accurate than chromatographic or spectroscopic methods.
Troubleshooting Guide: Avoiding Racemization
This guide addresses common issues that may lead to the racemization of (R)-1-Cbz-3-Aminopyrrolidine hydrochloride during experimental procedures.
Issue 1: Loss of Enantiomeric Purity During a Reaction
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Excessive Heat | - Conduct the reaction at the lowest effective temperature. - Monitor the reaction closely to avoid prolonged heating. | Reduced rate of racemization, as higher temperatures provide the activation energy for epimerization. |
| Inappropriate pH (Strong Base) | - Use the mildest base possible that is effective for the transformation. - Avoid strong bases like NaOH, KOH, or alkoxides if possible. Consider organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) with careful stoichiometry. | Minimizes the risk of deprotonation at the chiral center, which is a key step in the racemization mechanism. |
| Inappropriate pH (Strong Acid) | - While the hydrochloride salt provides some acidic stability, prolonged exposure to strong acids can promote racemization or cleavage of the Cbz group. - Use the minimum necessary amount of acid and monitor reaction times. | Preserves the stereochemical integrity and the protecting group. |
| Unsuitable Solvent | - Polar aprotic solvents (e.g., DMF, DMSO) can sometimes facilitate racemization. - If racemization is observed, consider switching to less polar solvents like dichloromethane (DCM) or tetrahydrofuran (THF).[10] | A less polar environment can disfavor the formation of charged intermediates that may lead to racemization. |
Issue 2: Racemization During Work-up or Purification
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Aqueous Basic Wash | - Use dilute, mild bases (e.g., saturated NaHCO₃ solution) for washing instead of strong bases. - Minimize the contact time between the organic layer and the basic aqueous phase. | Prevents significant racemization that can be induced by exposure to a high pH environment. |
| Chromatography on Silica Gel | - Standard silica gel can be slightly acidic and may cause issues with sensitive compounds. - Consider neutralizing the silica gel by pre-treating it with a solution of triethylamine in the eluent. - Alternatively, use a different stationary phase like alumina (neutral or basic). | Reduces the potential for on-column racemization or degradation of the compound. |
| Prolonged Storage in Solution | - Avoid storing the compound in solution for extended periods, especially in protic or polar aprotic solvents. - If storage is necessary, use a non-polar solvent and store at low temperatures. | Minimizes the opportunity for solvent-mediated racemization over time. |
Experimental Protocols
Protocol 1: General Handling and Storage of (R)-1-Cbz-3-Aminopyrrolidine Hydrochloride
-
Storage: Store the compound in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is recommended.
-
Handling:
-
Use the compound in a well-ventilated area.
-
When weighing and transferring the solid, minimize its exposure to atmospheric moisture.
-
If preparing a stock solution, use an anhydrous, non-polar solvent if possible and store it at a low temperature.
-
Protocol 2: Chiral HPLC Method for Enantiomeric Purity Analysis (General Guideline)
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Chiral Stationary Phase (CSP): A polysaccharide-based chiral column (e.g., Chiralcel OD-H, Chiralpak AD-H) is often a good starting point for separating chiral amines.
-
Mobile Phase: A typical mobile phase for normal-phase chiral HPLC would be a mixture of a non-polar solvent like hexane or heptane and an alcohol modifier like isopropanol or ethanol. A small amount of an amine additive (e.g., diethylamine) is often added to the mobile phase to improve peak shape and reduce tailing.
-
Sample Preparation:
-
Dissolve a small amount of (R)-1-Cbz-3-Aminopyrrolidine hydrochloride in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions (Example):
-
Flow rate: 1.0 mL/min
-
Detection Wavelength: 215 nm or 254 nm (due to the Cbz group)
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
-
Analysis:
-
Inject a sample of the racemic mixture (if available) to determine the retention times of both the (R) and (S) enantiomers.
-
Inject the sample of (R)-1-Cbz-3-Aminopyrrolidine hydrochloride to be tested.
-
Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers: % ee = [ (AreaR - AreaS) / (AreaR + AreaS) ] x 100
-
Visualizations
Caption: General mechanism of racemization for a chiral amine.
Caption: Troubleshooting workflow for addressing racemization issues.
References
- 1. calpaclab.com [calpaclab.com]
- 2. Cbz-Protected Amino Groups [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. benchchem.com [benchchem.com]
- 6. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In situ approach for testing the enantiopurity of chiral amines and amino alcohols by 1H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Purification of (R)-1-Cbz-3-Aminopyrrolidine Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of (R)-1-Cbz-3-Aminopyrrolidine hydrochloride. It is designed for researchers, scientists, and drug development professionals to address common issues encountered during experimental procedures.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of (R)-1-Cbz-3-Aminopyrrolidine hydrochloride.
Recrystallization Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Product does not crystallize ("oils out") | - Solution is supersaturated.- Cooling rate is too fast.- Inappropriate solvent system. | - Add a small amount of additional solvent.- Decrease the cooling rate; allow the solution to cool to room temperature slowly before placing it in an ice bath.- Try a different solvent system. A mixture of a protic solvent (e.g., ethanol, isopropanol) and an anti-solvent (e.g., diethyl ether, heptane) can be effective.[1] |
| Low recovery of purified product | - Product is too soluble in the chosen solvent.- Insufficient precipitation time or temperature.- Loss of product during transfers. | - Choose a solvent system where the product has high solubility at elevated temperatures and low solubility at room or lower temperatures.- Ensure the solution is sufficiently cooled for an adequate amount of time to maximize crystal formation.- Rinse all glassware with the cold mother liquor to recover any adhering crystals. |
| Poor purity after recrystallization | - Impurities have similar solubility profiles to the product.- Inefficient removal of mother liquor. | - Perform a second recrystallization.- Consider an alternative purification method such as column chromatography.- Ensure crystals are thoroughly washed with a small amount of cold solvent after filtration. |
| Formation of a salt with the wrong stoichiometry | - Incorrect amount of hydrochloric acid used during salt formation. | - Carefully control the stoichiometry of HCl added. Titrate the free base with a standardized solution of HCl in an appropriate solvent (e.g., isopropanol, ethanol). |
Column Chromatography Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor separation of product from impurities | - Inappropriate mobile phase polarity.- Column overloading.- Incorrect stationary phase. | - Optimize the mobile phase. A gradient elution of dichloromethane and methanol is often a good starting point.[2] - Reduce the amount of crude product loaded onto the column.- For chiral impurities (the (S)-enantiomer), a chiral stationary phase (CSP) is required. Polysaccharide-based CSPs are often effective for separating chiral amines. |
| Product elutes too quickly or too slowly | - Mobile phase is too polar or not polar enough. | - Adjust the solvent ratio in the mobile phase. Increase the proportion of the more polar solvent (e.g., methanol) to decrease retention time, or decrease it to increase retention time. |
| Tailing of the product peak | - Strong interaction between the amine and the silica gel.- Acidic nature of silica gel. | - Add a small amount of a basic modifier, such as triethylamine or ammonia, to the mobile phase (typically 0.1-1%). |
| Irreproducible results | - Inconsistent mobile phase preparation.- Column degradation or contamination. | - Prepare fresh mobile phase for each purification.- Thoroughly wash the column with a strong solvent after each use. If performance does not improve, the column may need to be repacked or replaced. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of (R)-1-Cbz-3-Aminopyrrolidine hydrochloride?
A1: Common impurities can include:
-
Unreacted starting materials: Such as (R)-3-aminopyrrolidine or benzyl chloroformate.
-
Di-Cbz protected pyrrolidine: Formed if the pyrrolidine nitrogen also reacts.
-
Residual solvents: From the reaction or workup.
-
The (S)-enantiomer: If the starting material was not enantiomerically pure or if racemization occurred during the synthesis.
Q2: What is a good starting solvent system for the recrystallization of (R)-1-Cbz-3-Aminopyrrolidine hydrochloride?
A2: A mixture of a protic solvent like ethanol or isopropanol with an anti-solvent such as diethyl ether or heptane is a good starting point. The hydrochloride salt form generally has good solubility in alcohols and poor solubility in non-polar ethers and alkanes. Experimentation with different solvent ratios is recommended to find the optimal conditions for yield and purity.
Q3: How can I remove the (S)-enantiomer impurity?
A3: If the level of the (S)-enantiomer is significant, recrystallization may not be effective. Chiral column chromatography is the most reliable method for separating enantiomers. Chiral stationary phases, such as those based on derivatized cellulose or amylose, are commonly used for this purpose.
Q4: My purified product is a sticky solid or oil. How can I obtain a crystalline solid?
A4: Oiling out during recrystallization can be addressed by using a different solvent system, slowing down the cooling rate, or adding a seed crystal. If the product is inherently an oil at room temperature, it may be necessary to ensure complete conversion to the hydrochloride salt, which is typically a crystalline solid. This can be achieved by dissolving the free base in a suitable solvent like isopropanol and adding a stoichiometric amount of concentrated hydrochloric acid or a solution of HCl in isopropanol.
Q5: What analytical techniques are recommended to assess the purity of the final product?
A5: To assess the chemical and enantiomeric purity of (R)-1-Cbz-3-Aminopyrrolidine hydrochloride, the following techniques are recommended:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.
-
High-Performance Liquid Chromatography (HPLC): On a C18 column to determine chemical purity.
-
Chiral HPLC: To determine the enantiomeric excess (e.e.).
-
Mass Spectrometry (MS): To confirm the molecular weight.
Experimental Protocols
Protocol 1: Recrystallization of (R)-1-Cbz-3-Aminopyrrolidine Hydrochloride
-
Dissolution: Dissolve the crude (R)-1-Cbz-3-Aminopyrrolidine hydrochloride in a minimal amount of hot isopropanol.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystallization does not occur, place the flask in an ice bath or a refrigerator.
-
Initiation of Crystallization (if necessary): If crystals do not form, try scratching the inside of the flask with a glass rod at the solvent-air interface or add a small seed crystal of the pure product.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small volume of cold isopropanol, followed by a wash with cold diethyl ether to aid in drying.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: Column Chromatography for Purification
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of dichloromethane (DCM) to 5-10% methanol in DCM. The addition of 0.5% triethylamine to the mobile phase can help to reduce peak tailing.
-
Column Packing: Pack a column with a slurry of silica gel in the initial mobile phase (e.g., 100% DCM).
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column. Alternatively, for less soluble samples, pre-adsorb the compound onto a small amount of silica gel and load the dry powder onto the column.
-
Elution: Run the column, gradually increasing the polarity of the mobile phase by increasing the percentage of methanol.
-
Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Visualizations
Caption: General workflow for the purification and analysis of (R)-1-Cbz-3-Aminopyrrolidine hydrochloride.
Caption: Decision-making flowchart for troubleshooting recrystallization issues.
References
Side reactions in syntheses involving (R)-1-Cbz-3-Aminopyrrolidine HCl
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-1-Cbz-3-Aminopyrrolidine HCl in chemical syntheses.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Reaction Issues & Side Products
Q1: My coupling reaction with (R)-1-Cbz-3-Aminopyrrolidine HCl is sluggish or incomplete. What are the possible causes and solutions?
A1: Incomplete coupling reactions are a common issue and can stem from several factors:
-
Steric Hindrance: The pyrrolidine ring can present steric challenges for bulky coupling partners.
-
Aggregation: The peptide chain being synthesized can aggregate, preventing reagents from reaching the reactive sites.[1][2]
-
Inadequate Activation: The carboxylic acid coupling partner may not be sufficiently activated.
Troubleshooting Steps:
-
Optimize Coupling Reagents: Switch to a more powerful coupling reagent. Onium-salt reagents like HATU, HBTU, or COMU are often more effective than carbodiimides for hindered couplings.[3]
-
Increase Reaction Time and/or Temperature: Allow the reaction to proceed for a longer duration (e.g., 2-24 hours). Gentle heating can also help overcome the activation energy barrier, but should be monitored to avoid side reactions.[3]
-
Change Solvent: If aggregation is suspected, switch from a standard solvent like DMF to a more disruptive one like NMP or a mixture of DMF/DCM.[1][3]
-
Perform a Second Coupling: If monitoring indicates an incomplete reaction, a second coupling step with fresh reagents should be performed.[2]
Q2: I've observed a side product with a mass corresponding to the addition of my coupling reagent to the N-terminus. What is this and how can I prevent it?
A2: This side product is likely a result of guanidinylation , which occurs when uronium/aminium-based coupling reagents (e.g., HBTU, HATU) react with the unprotected N-terminal amine of your peptide chain, forming an irreversible guanidine moiety.[1]
Prevention:
-
Pre-activation: Activate the carboxylic acid with the coupling reagent before adding it to the amine-containing reaction mixture. This minimizes the exposure of the free amine to the coupling reagent.[1]
Q3: After a carbodiimide-mediated coupling (e.g., using DCC or EDC), I isolated a stable, unreactive byproduct. What could it be?
A3: You have likely formed an N-acylurea . This occurs through an O-to-N acyl migration of the activated carboxylic acid intermediate. This byproduct is stable and will not participate in further coupling reactions.[4]
Prevention:
-
Use of Additives: The addition of nucleophilic additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure) can trap the activated intermediate, forming an active ester that is less prone to N-acylurea formation and also helps to suppress racemization.[5]
Q4: My product has lost its stereochemical purity. What causes epimerization/racemization and how can it be minimized?
A4: Loss of stereochemical integrity at the chiral center of (R)-1-Cbz-3-Aminopyrrolidine or the coupling partner is a significant risk, particularly under basic conditions or with over-activation of the carboxylic acid. The primary mechanism is often the formation of an oxazol-5(4H)-one intermediate from the activated amino acid, which can easily epimerize.[6]
Minimization Strategies:
-
Choice of Base: Use a weaker, non-nucleophilic base like N-methylmorpholine (NMM) or collidine instead of stronger bases like DIPEA or triethylamine.[3]
-
Coupling Reagents and Additives:
-
Control Reaction Temperature: Avoid elevated temperatures for prolonged periods. If heating is necessary, optimize for the shortest possible reaction time.[3]
Cbz Group Specific Issues
Q5: During Cbz deprotection via hydrogenolysis, I am observing incomplete removal or other side products. What could be the issue?
A5: While catalytic hydrogenolysis (e.g., H₂/Pd-C) is a standard method for Cbz deprotection, several issues can arise:
-
Catalyst Poisoning: Sulfur-containing compounds or other impurities can poison the palladium catalyst, rendering it inactive.
-
Insufficient Hydrogen Source: An inadequate supply of hydrogen can lead to the formation of N-benzyl protected tertiary amines as a side reaction.
-
Substrate Sensitivity: If your molecule contains other reducible functional groups (e.g., alkenes, alkynes, nitro groups, or aryl halides), they may be reduced under the reaction conditions.[2]
Troubleshooting:
-
Ensure High-Purity Starting Materials: Use purified starting materials to avoid catalyst poisons.
-
Use an Active Catalyst: Ensure the Pd/C catalyst is fresh and active. The catalyst should be handled carefully and kept wet as it can be pyrophoric.[7]
-
Alternative Deprotection Methods: If sensitive functional groups are present, consider alternative, non-reductive deprotection methods. Acid-mediated deprotection using HBr in acetic acid or Lewis acids like AlCl₃ can be effective.[1][8]
Data Presentation
Table 1: Comparison of Common Coupling Reagents in Peptide Synthesis
| Coupling Reagent Class | Examples | Advantages | Potential Side Reactions/Issues |
| Carbodiimides | DCC, DIC, EDC | Cost-effective, widely used. | Racemization, N-acylurea formation.[4][5] |
| Onium Salts (Aminium/Uronium) | HBTU, HATU, HCTU, COMU | High coupling efficiency, fast reaction rates, suitable for hindered couplings. | Guanidinylation of the N-terminus, potential for racemization.[1] |
| Onium Salts (Phosphonium) | BOP, PyBOP, PyAOP | Low racemization, effective for hindered couplings. | BOP produces carcinogenic HMPA as a byproduct.[4] |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling with (R)-1-Cbz-3-Aminopyrrolidine HCl
-
Neutralization: Dissolve (R)-1-Cbz-3-Aminopyrrolidine HCl (1.0 equiv.) in a suitable solvent (e.g., DMF or DCM). Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) (1.1 equiv.) and stir for 10-15 minutes at room temperature.
-
Carboxylic Acid Activation: In a separate flask, dissolve the carboxylic acid (1.0 equiv.), a coupling reagent (e.g., HATU, 1.0 equiv.), and an additive (e.g., HOAt, 1.0 equiv.) in an anhydrous aprotic solvent (e.g., DMF). Add a base (e.g., DIPEA, 2.0 equiv.) and stir the mixture for 5-10 minutes at room temperature (pre-activation).
-
Coupling: Add the activated carboxylic acid solution to the neutralized aminopyrrolidine solution.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Protocol 2: Cbz Deprotection via Catalytic Hydrogenolysis
-
Setup: In a flask equipped with a magnetic stir bar, dissolve the Cbz-protected compound (1.0 equiv.) in a suitable solvent such as methanol or ethanol.[7]
-
Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol %).[7]
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times. Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature.[7]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, ensuring it remains wet.[7]
-
Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts, toluene and carbon dioxide, are volatile and easily removed.[7]
Visualizations
Caption: Potential outcomes of a coupling reaction.
Caption: Troubleshooting workflow for incomplete coupling.
References
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. bachem.com [bachem.com]
- 5. peptide.com [peptide.com]
- 6. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Cas 122536-73-6,(R)-3-AMINO-1-CBZ-PYRROLIDINE | lookchem [lookchem.com]
Improving yield in reactions with (R)-1-Cbz-3-Aminopyrrolidine hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions involving (R)-1-Cbz-3-Aminopyrrolidine hydrochloride.
Troubleshooting Guides
This section addresses common issues encountered during reactions with (R)-1-Cbz-3-Aminopyrrolidine hydrochloride, providing systematic approaches to diagnose and resolve them.
Issue 1: Low Yield in Amide Coupling Reactions
Q: My amide coupling reaction with (R)-1-Cbz-3-Aminopyrrolidine hydrochloride is resulting in a low yield. What are the potential causes and how can I improve it?
A: Low yields in amide coupling reactions are a common issue. Several factors can contribute to this problem. A systematic troubleshooting approach is recommended.
Potential Causes and Solutions:
-
Incomplete Amine Neutralization: (R)-1-Cbz-3-Aminopyrrolidine hydrochloride is a salt. The amine must be liberated to act as a nucleophile.
-
Solution: Ensure you are using a sufficient amount of a suitable base to neutralize the hydrochloride. Typically, 1.1 to 1.5 equivalents of a non-nucleophilic organic base like Diisopropylethylamine (DIPEA) or Triethylamine (TEA) are used. For sensitive substrates, a milder base like N-Methylmorpholine (NMM) can be considered.
-
-
Suboptimal Coupling Reagent: The choice of coupling reagent is critical and depends on the specific carboxylic acid and reaction conditions.
-
Solution: If you are using a carbodiimide like EDC, the addition of an activating agent such as HOBt or Oxyma Pure can improve yields by forming a more reactive activated ester and minimizing side reactions. For sterically hindered substrates or to accelerate the reaction, consider using more potent uronium or phosphonium-based reagents like HATU, HBTU, or PyBOP.
-
-
Inappropriate Solvent: The solvent can significantly influence the solubility of reactants and the reaction rate.
-
Solution: Dichloromethane (DCM) and Dimethylformamide (DMF) are common solvents for amide coupling. If solubility is an issue, consider using DMF or a mixture of solvents. Ensure the solvent is anhydrous, as water can hydrolyze the activated carboxylic acid intermediate.
-
-
Low Reaction Temperature: While room temperature is often sufficient, some less reactive coupling partners may require heating.
-
Solution: Try increasing the reaction temperature to 40-50°C. However, be cautious as higher temperatures can also lead to increased side product formation and racemization.
-
-
Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired amide.
-
Solution: A common side reaction is the formation of an N-acylurea byproduct when using carbodiimides. The addition of HOBt or HOAt can suppress this. Racemization of the carboxylic acid can be an issue, especially with sensitive substrates. Using additives and keeping the reaction temperature as low as possible can mitigate this.
-
Troubleshooting Workflow for Low Amide Coupling Yield
Caption: Troubleshooting workflow for low amide coupling yield.
Issue 2: Incomplete or Slow Reductive Amination
Q: My reductive amination reaction between (R)-1-Cbz-3-Aminopyrrolidine and a carbonyl compound is slow or incomplete. How can I drive the reaction to completion?
A: Reductive amination is a two-step process (imine formation followed by reduction), and issues can arise at either stage.
Potential Causes and Solutions:
-
Inefficient Imine Formation: The equilibrium between the amine/carbonyl and the imine might not favor the imine.
-
Solution: The removal of water is crucial to drive the equilibrium towards imine formation. This can be achieved by using a dehydrating agent like magnesium sulfate (MgSO₄) or molecular sieves. Alternatively, performing the reaction in a solvent that allows for azeotropic removal of water (e.g., toluene with a Dean-Stark trap) can be effective.
-
-
Weak Reducing Agent: The chosen reducing agent may not be potent enough for the specific imine.
-
Solution: Sodium triacetoxyborohydride (STAB) is a mild and commonly used reagent that is often effective. If the reaction is still slow, a stronger reducing agent like sodium cyanoborohydride (NaBH₃CN) can be used. Note that NaBH₃CN is toxic and should be handled with care. Sodium borohydride (NaBH₄) can also be used, but it can also reduce the starting carbonyl compound, so the imine formation should be allowed to go to completion before its addition.
-
-
pH of the Reaction Mixture: The pH is critical for imine formation.
-
Solution: The optimal pH for reductive amination is typically between 5 and 7. The addition of a small amount of acetic acid can catalyze imine formation. However, a too acidic medium will protonate the amine, rendering it non-nucleophilic.
-
-
Solvent Choice: The solvent can affect both the imine formation and the reduction step.
-
Solution: Dichloroethane (DCE), tetrahydrofuran (THF), and methanol are common solvents. For STAB, anhydrous solvents like DCE or THF are preferred. If using NaBH₃CN or NaBH₄, methanol is a suitable solvent.
-
Troubleshooting Workflow for Incomplete Reductive Amination
Caption: Troubleshooting workflow for incomplete reductive amination.
Frequently Asked Questions (FAQs)
Q1: How do I handle the hydrochloride salt of (R)-1-Cbz-3-Aminopyrrolidine in my reaction setup?
A1: The hydrochloride salt needs to be neutralized to the free amine before it can participate as a nucleophile. You can do this in situ by adding at least one equivalent of a tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to your reaction mixture containing the hydrochloride salt. Alternatively, you can perform a separate workup step by dissolving the salt in a suitable solvent, adding a base, and extracting the free amine before use in the subsequent reaction. The in situ method is generally more convenient.
Q2: What are the common methods for removing the Cbz (carboxybenzyl) protecting group after my reaction is complete?
A2: The Cbz group is typically removed under reductive or acidic conditions. The most common methods are:
-
Catalytic Hydrogenolysis: This is often the cleanest method. It involves reacting the Cbz-protected compound with hydrogen gas (H₂) in the presence of a palladium catalyst (e.g., 10% Pd/C) in a solvent like methanol or ethanol.
-
Transfer Hydrogenation: This is a safer alternative to using hydrogen gas. A hydrogen donor like ammonium formate or formic acid is used with a palladium catalyst.
-
Acidic Cleavage: Strong acids like HBr in acetic acid can cleave the Cbz group. This method is useful if your molecule contains other functional groups that are sensitive to hydrogenation (e.g., alkenes, alkynes).
Q3: I am observing multiple spots on my TLC after an amide coupling reaction. What could be the side products?
A3: Besides your desired product and unreacted starting materials, common side products in amide coupling reactions include:
-
N-acylurea: Formed from the reaction of the activated carboxylic acid with the carbodiimide coupling reagent (e.g., EDC).
-
Racemized product: If your carboxylic acid has a chiral center, it can be susceptible to racemization under the reaction conditions.
-
Double acylation: If there are other nucleophilic sites on your molecules, they might also get acylated.
-
Unreacted activated ester: The intermediate formed from the carboxylic acid and the coupling reagent might be stable enough to be observed.
Q4: Can I use (R)-1-Cbz-3-Aminopyrrolidine hydrochloride in aqueous conditions?
A4: While the hydrochloride salt is water-soluble, most of the common coupling reagents and activated intermediates in amide coupling are sensitive to water and will be hydrolyzed, leading to low yields. Therefore, it is highly recommended to use anhydrous organic solvents for these reactions. For reductive amination, some protocols can tolerate small amounts of water, but it is generally better to perform the reaction under anhydrous conditions to favor imine formation.
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Amide Bond Formation
| Coupling Reagent Class | Example Reagents | Typical Yield Range | Key Advantages | Potential Disadvantages |
| Carbodiimides | EDC, DCC, DIC | Moderate to High | Cost-effective, readily available. | Can lead to N-acylurea formation and racemization. |
| Uronium/Aminium Salts | HATU, HBTU, TBTU | High to Excellent | Fast reaction times, high efficiency, low racemization. | Higher cost, can cause guanidinylation of the amine if used in excess. |
| Phosphonium Salts | PyBOP, PyAOP | High | Efficient, low risk of racemization. | Byproducts can sometimes be difficult to remove. |
Note: Yields are dependent on specific substrates and reaction conditions.
Table 2: Common Conditions for Reductive Amination
| Reducing Agent | Typical Solvent(s) | Key Characteristics |
| Sodium Triacetoxyborohydride (STAB) | DCE, THF, DCM | Mild and selective for imines over carbonyls. Water-sensitive. |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, Ethanol | Effective, but toxic. Stable in mildly acidic conditions. |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Can also reduce the starting carbonyl; add after imine formation is complete. |
Experimental Protocols
General Protocol for Amide Coupling using HATU
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF (or DCM), add HATU (1.1 eq) and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add (R)-1-Cbz-3-Aminopyrrolidine hydrochloride (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Reductive Amination using STAB
-
To a solution of the aldehyde or ketone (1.0 eq) and (R)-1-Cbz-3-Aminopyrrolidine hydrochloride (1.2 eq) in anhydrous DCE, add DIPEA (1.2 eq) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the product with DCM. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
General Protocol for Cbz-Deprotection via Hydrogenolysis
-
Dissolve the Cbz-protected compound in methanol or ethanol.
-
Add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% of Pd).
-
Stir the suspension under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine. Further purification can be performed if necessary.
Technical Support Center: (R)-1-Cbz-3-Aminopyrrolidine Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges associated with (R)-1-Cbz-3-Aminopyrrolidine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of (R)-1-Cbz-3-Aminopyrrolidine hydrochloride?
(R)-1-Cbz-3-Aminopyrrolidine hydrochloride is a white to almost white crystalline powder that is soluble in water.[1] However, quantitative solubility can vary based on the specific lot, purity, and ambient conditions. For many amine hydrochloride salts, solubility is significantly higher in aqueous solutions compared to many organic solvents due to the ionic nature of the salt.[2]
Q2: I am observing incomplete dissolution in water. What could be the cause?
Several factors can contribute to incomplete dissolution:
-
Insufficient Solvent: The concentration of the compound may be exceeding its solubility limit in the volume of water used.
-
Low Temperature: Solubility of solids in liquids is often temperature-dependent. Dissolving the compound at room temperature might not be sufficient.
-
pH of the Solution: The pH of the water can influence the equilibrium between the salt and its free base form, potentially affecting solubility.
-
Purity of the Compound: Impurities can affect the dissolution characteristics.
Q3: Can I use organic solvents to dissolve (R)-1-Cbz-3-Aminopyrrolidine hydrochloride?
While it is soluble in water, its solubility in common organic solvents is expected to be lower. For amine hydrochlorides, polar protic solvents like methanol and ethanol may be viable options, though likely less effective than water. Non-polar aprotic solvents are generally poor choices for dissolving such salts.
Q4: How should I store solutions of (R)-1-Cbz-3-Aminopyrrolidine hydrochloride?
Aqueous solutions should be prepared fresh whenever possible. If storage is necessary, it is recommended to store them at low temperatures (2-8 °C) for short periods. For longer-term storage, aliquoting and freezing at -20°C or below can prevent degradation from repeated freeze-thaw cycles. Stability in any specific solvent system should be experimentally verified.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps & Optimization |
| Compound "oils out" or forms a liquid phase instead of dissolving. | The compound's melting point might be close to the temperature of the solvent, or impurities may be present. This is a common issue with pyrrolidine derivatives during dissolution or crystallization attempts.[3] | - Increase Solvent Volume: Add more solvent to decrease the concentration.- Use a Co-solvent System: A mixture of solvents (e.g., methanol/water) can sometimes prevent oiling out.[3]- Control Temperature: Avoid excessive heating during dissolution. |
| Precipitation occurs after initial dissolution. | A supersaturated solution may have been formed, which is unstable. Changes in temperature or pH upon standing can also cause precipitation.[4] | - Gentle Warming: Warm the solution gently (e.g., to 30-40 °C) to redissolve the precipitate and then allow it to cool slowly to room temperature.- pH Adjustment: Ensure the pH of the solution is maintained in a range that favors the soluble salt form.- Consider a Different Solvent System: The initial solvent may not be optimal for maintaining solubility. |
| Inconsistent results in biological assays. | This could be due to the degradation of the compound in the stock solution, leading to a lower effective concentration.[5] | - Prepare Fresh Solutions: Use freshly prepared solutions for each experiment.- Verify Stock Solution Integrity: If using older stock solutions, verify their integrity using analytical methods like HPLC to check for degradation products.[5]- Run Vehicle Controls: Always include a control with the solvent system alone to account for any effects of the solubilizing agents on the assay.[4] |
| Difficulty dissolving the compound for a reaction in an organic solvent. | The hydrochloride salt form has low solubility in many non-aqueous solvents required for organic synthesis. | - Free Base Conversion: Convert the hydrochloride salt to the free base form using a suitable base (e.g., triethylamine, sodium bicarbonate). The free base is typically more soluble in organic solvents.- Use a Co-solvent: A small amount of a polar co-solvent like methanol or DMSO might aid dissolution in a less polar reaction solvent.- Phase-Transfer Catalyst: In a biphasic system, a phase-transfer catalyst can sometimes facilitate the reaction. |
Quantitative Solubility Data
Specific quantitative solubility data for (R)-1-Cbz-3-Aminopyrrolidine hydrochloride is not extensively available in published literature. The table below provides a general qualitative solubility profile and highlights solvents that are likely to be effective. For precise quantitative determination, the experimental protocol provided in the next section is recommended.
| Solvent | Qualitative Solubility | Notes |
| Water | Soluble[1] | The hydrochloride salt form enhances aqueous solubility.[2] |
| Methanol | Likely Soluble to Sparingly Soluble | A polar protic solvent that can often dissolve amine hydrochlorides. |
| Ethanol | Likely Soluble to Sparingly Soluble | Similar to methanol, but solubility may be slightly lower. |
| Dimethyl Sulfoxide (DMSO) | Likely Soluble | A polar aprotic solvent that is a good solvent for a wide range of compounds. |
| Dichloromethane (DCM) | Likely Insoluble to Sparingly Soluble | The free base form would be more soluble in this solvent. |
| Diethyl Ether | Likely Insoluble | A non-polar solvent, not suitable for dissolving salts. |
Experimental Protocols
Protocol for Quantitative Solubility Determination (Shake-Flask Method)
This protocol outlines a standard method for determining the equilibrium solubility of (R)-1-Cbz-3-Aminopyrrolidine hydrochloride in a specific solvent.
Objective: To determine the saturation solubility of (R)-1-Cbz-3-Aminopyrrolidine hydrochloride in a given solvent at a controlled temperature.
Materials:
-
(R)-1-Cbz-3-Aminopyrrolidine hydrochloride
-
Selected solvent(s) of high purity
-
Vials with screw caps
-
Temperature-controlled shaker or incubator
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of known concentrations of the compound in the chosen solvent to generate a calibration curve.
-
Sample Preparation: Add an excess amount of (R)-1-Cbz-3-Aminopyrrolidine hydrochloride to a known volume of the solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vials to stand undisturbed at the same temperature to let the undissolved solid settle.
-
Sample Collection and Filtration: Carefully withdraw a sample from the supernatant and immediately filter it using a syringe filter to remove any undissolved particles.
-
Dilution: Dilute the filtered solution with the solvent to a concentration that falls within the range of the calibration curve.
-
Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound.
-
Calculation: Use the calibration curve to calculate the concentration of the compound in the saturated solution. This value represents the solubility.
References
Stability of (R)-1-Cbz-3-Aminopyrrolidine hydrochloride in acidic media
This technical support guide provides detailed information, troubleshooting advice, and frequently asked questions regarding the stability of (R)-1-Cbz-3-Aminopyrrolidine hydrochloride in acidic media. It is intended for researchers, scientists, and drug development professionals who use this chiral building block in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is (R)-1-Cbz-3-aminopyrrolidine hydrochloride and why is its stability in acidic media a concern?
(R)-1-Cbz-3-aminopyrrolidine is a chiral pyrrolidine derivative where the nitrogen at position 1 is protected by a benzyloxycarbonyl (Cbz or Z) group.[1] The hydrochloride salt form indicates it is supplied as an acid salt, making its behavior in various acidic environments a critical factor for experimental success. The Cbz protecting group is known to be labile under certain acidic conditions, and unintentional cleavage can lead to side reactions, reduced yield, and impurities.[2][3] Understanding its stability is crucial for designing robust synthetic routes and purification protocols.
Q2: How stable is the Cbz protecting group to acidic conditions in general?
The benzyloxycarbonyl (Cbz) group is generally considered stable in mildly acidic media, which allows for its use in concert with other acid-labile protecting groups like tert-butyloxycarbonyl (Boc).[4] However, it can be readily cleaved under strong acidic conditions.[5] The rate of this acid-catalyzed hydrolysis depends significantly on factors like acid strength, concentration, temperature, and solvent.[3][6][7]
Q3: What specific acidic reagents and conditions are known to cleave the Cbz group?
Cleavage of the Cbz group is a common deprotection strategy, but these conditions can cause unintended product degradation if not carefully controlled. Conditions that facilitate cleavage include:
-
Strong Mineral Acids: Concentrated hydrochloric acid (HCl) or hydrobromic acid (HBr), often in a solvent like acetic acid or isopropanol.[3][8]
-
Lewis Acids: Reagents such as Aluminum chloride (AlCl₃) can effectively remove the Cbz group.[9]
-
Trifluoroacetic Acid (TFA): While often used for Boc deprotection, neat or concentrated TFA can also cleave Cbz groups, especially at elevated temperatures or with prolonged reaction times.
Q4: What are the primary degradation products if the Cbz group is cleaved in an acidic medium?
The acid-catalyzed hydrolysis of (R)-1-Cbz-3-aminopyrrolidine results in the removal of the protecting group. The primary degradation products are (R)-3-aminopyrrolidine, carbon dioxide, and a benzyl cation, which can be trapped by nucleophiles in the medium or eliminated to form toluene.[2][5]
Q5: I suspect my compound has degraded during an acidic reaction or workup. How can I confirm this?
If you observe a lower-than-expected yield or see new, more polar spots on a Thin Layer Chromatography (TLC) plate, degradation may have occurred. To confirm this, you can use the following analytical techniques:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most effective method. Look for a new peak with a mass corresponding to the deprotected (R)-3-aminopyrrolidine.
-
High-Performance Liquid Chromatography (HPLC): An HPLC assay can be used to quantify the remaining starting material and the amount of deprotected product formed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The disappearance of characteristic benzyl proton signals (~7.3 ppm) and the benzylic CH₂ signal (~5.1 ppm) in the ¹H NMR spectrum indicates Cbz group cleavage.
Q6: Is there a risk of racemization at the chiral center during acidic treatment?
While harsh acidic conditions can sometimes pose a risk to chiral centers, the stereocenter at position 3 of the pyrrolidine ring is generally stable and not prone to racemization under conditions typically used for Cbz cleavage. However, it is always good practice to confirm the enantiomeric excess (ee) of the final product if stereochemical integrity is critical.[10]
Data Summary
The stability of the Cbz group is highly dependent on the specific acid, solvent, and temperature used. The following table summarizes the general stability of the Cbz group under various acidic conditions.
| Reagent System | Typical Concentration | Temperature | Stability Outcome | Citation(s) |
| Acetic Acid (HOAc) | Glacial | Room Temp - Reflux | Generally Stable | [4] |
| Trifluoroacetic Acid (TFA) | 25-50% in CH₂Cl₂ | 0 °C - Room Temp | Generally Stable, slow cleavage possible | [5] |
| Hydrochloric Acid (HCl) | 1-4 M in Dioxane/MeOH | Room Temp | Slow to Moderate Cleavage | [3] |
| HBr in Acetic Acid | 33% (w/w) | Room Temp | Rapid Cleavage | [4][8] |
| Aluminum Chloride (AlCl₃) | >1 equivalent | Room Temp | Rapid Cleavage | [9] |
Visualized Pathways and Workflows
References
- 1. chemimpex.com [chemimpex.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. tdcommons.org [tdcommons.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The hydrolysis of amides, esters, and related compounds in acid solution. Part II. Carbamates - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 7. The hydrolysis of amides, esters, and related compounds in acid solution. Part I. Amides, carbamates, and ureas - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 8. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 9. Cbz-Protected Amino Groups [organic-chemistry.org]
- 10. High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Reactions with (R)-1-Cbz-3-Aminopyrrolidine HCl
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for catalyst selection in reactions involving (R)-1-Cbz-3-Aminopyrrolidine Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic reactions performed with (R)-1-Cbz-3-Aminopyrrolidine HCl?
(R)-1-Cbz-3-Aminopyrrolidine HCl is a versatile chiral building block primarily used in N-alkylation, acylation, and carbon-nitrogen (C-N) cross-coupling reactions such as the Buchwald-Hartwig amination. Its application is prevalent in the synthesis of pharmaceutical compounds and other biologically active molecules.[1]
Q2: How does the hydrochloride salt affect catalytic reactions?
The presence of the hydrochloride salt means the amine is protonated. For the amine to act as a nucleophile in most reactions, it must be in its free base form. Therefore, it is crucial to add a sufficient amount of base to neutralize the HCl salt and deprotonate the amine, allowing it to participate in the desired reaction.[2][3] Typically, at least two equivalents of base are required: one to neutralize the HCl and another to facilitate the catalytic cycle.
Q3: What are the general considerations for catalyst selection for this substrate?
Key factors to consider when selecting a catalyst system include:
-
Reaction Type: The choice of catalyst is highly dependent on the specific transformation (e.g., N-alkylation, acylation, C-N coupling).
-
Substrate Steric Hindrance: The bulky Cbz protecting group can influence the accessibility of the amine, potentially requiring catalysts with specific ligand architectures.
-
Desired Reaction Conditions: Factors such as temperature, solvent, and reaction time will influence the stability and activity of the chosen catalyst.
-
Functional Group Tolerance: The catalyst system should be compatible with the Cbz protecting group and any other functional groups present on the coupling partner.
Troubleshooting Guides
N-Alkylation Reactions
Issue: Low or no yield in N-alkylation.
-
Potential Cause: Incomplete neutralization of the HCl salt and/or insufficient basicity to deprotonate the amine for nucleophilic attack.
-
Solution: Ensure at least two equivalents of a suitable base are used. For direct alkylation with alkyl halides, stronger bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) in polar aprotic solvents like DMF or acetonitrile are often effective. For reductive amination, an additional equivalent of a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically added.[2]
-
Potential Cause: The chosen catalyst is not active enough for the specific transformation.
-
Solution: For reductive amination, palladium on carbon (Pd/C) or platinum-based catalysts are commonly used with a hydrogen source. For more challenging substrates, catalysts based on nickel or iridium may offer higher activity.[4][5]
-
Potential Cause: Side reaction or decomposition of starting material.
-
Solution: Monitor the reaction closely by TLC or LC-MS. If side products are observed, consider lowering the reaction temperature or using a milder reducing agent in the case of reductive amination (e.g., sodium triacetoxyborohydride instead of sodium borohydride).
Logical Workflow for Troubleshooting N-Alkylation
Caption: Troubleshooting workflow for low yield in N-alkylation reactions.
Acylation Reactions
Issue: Incomplete acylation or formation of side products.
-
Potential Cause: The amine hydrochloride salt is not fully neutralized, preventing the amine from acting as a nucleophile.
-
Solution: Add at least two equivalents of a non-nucleophilic organic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA). One equivalent will form the hydrochloride salt of the added base, and the second will act as an acid scavenger for the HCl generated during the reaction.
-
Potential Cause: The acylating agent is not sufficiently reactive.
-
Solution: If using a carboxylic acid, an activating agent is necessary. Common choices include carbodiimides like DCC or EDC, often in combination with additives like HOBt or HOAt to improve efficiency and reduce side reactions. For more reactive acylating agents, acyl chlorides or anhydrides can be used.
-
Potential Cause: Formation of a stable salt between the product and the base.
-
Solution: During workup, an acidic wash may be necessary to protonate the product and facilitate its extraction into the organic phase, separating it from the excess base.
Experimental Workflow for Acylation
Caption: General experimental workflow for the acylation of (R)-1-Cbz-3-aminopyrrolidine HCl.
Buchwald-Hartwig Amination
Issue: Low conversion in the C-N cross-coupling reaction.
-
Potential Cause: Incorrect choice of catalyst system (palladium precursor and ligand).
-
Solution: For the coupling of a secondary amine like (R)-1-Cbz-3-aminopyrrolidine, sterically hindered and electron-rich phosphine ligands are generally preferred. Commonly successful ligands include Xantphos, and Buchwald's biarylphosphine ligands (e.g., XPhos, SPhos).[6][7] Palladium precursors such as Pd₂(dba)₃ or Pd(OAc)₂ are typically effective.
-
Potential Cause: Insufficiently strong base or incorrect base stoichiometry.
-
Solution: Strong, non-nucleophilic bases are required for the deprotonation of the amine and to facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) is a common choice. At least two equivalents are necessary to first neutralize the HCl salt of the starting material.
-
Potential Cause: Catalyst deactivation.
-
Solution: Ensure all reagents and the solvent are anhydrous and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Oxygen can oxidize the phosphine ligands and the Pd(0) catalyst.
Data Presentation
The following tables summarize typical catalyst systems and reaction conditions for relevant transformations. Note that optimal conditions can be substrate-dependent and may require further optimization.
Table 1: Catalyst Systems for Buchwald-Hartwig Amination
| Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) | Typical Catalyst Loading (mol%) |
| Pd₂(dba)₃ | Xantphos | NaOtBu | Toluene or Dioxane | 80 - 110 | 1 - 5 |
| Pd(OAc)₂ | XPhos | K₃PO₄ or Cs₂CO₃ | t-BuOH or Toluene | 80 - 110 | 1 - 5 |
| Pd(OAc)₂ | SPhos | K₂CO₃ | Dioxane | 80 - 110 | 1 - 5 |
Table 2: Conditions for Reductive Amination
| Carbonyl Compound | Reducing Agent | Catalyst | Solvent | Temperature (°C) |
| Aldehyde | H₂ (balloon or Parr) | 10% Pd/C | Methanol or Ethanol | Room Temperature |
| Ketone | H₂ (Parr apparatus) | PtO₂ | Acetic Acid | Room Temperature |
| Aldehyde/Ketone | NaBH(OAc)₃ | (none) | Dichloromethane or THF | Room Temperature |
| Aldehyde/Ketone | NaBH₃CN | (none) | Methanol | Room Temperature |
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., NaOtBu, 2.2 equivalents).
-
Add (R)-1-Cbz-3-Aminopyrrolidine HCl (1.0 equivalent) and the aryl halide (1.1 equivalents).
-
Add anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture with vigorous stirring at the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove insoluble salts and the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Reductive Amination with Sodium Triacetoxyborohydride
-
To a round-bottom flask, add (R)-1-Cbz-3-Aminopyrrolidine HCl (1.0 equivalent) and the aldehyde or ketone (1.1 equivalents).
-
Dissolve the starting materials in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a non-nucleophilic organic base (e.g., triethylamine, 1.1 equivalents) to neutralize the HCl salt.
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine/enamine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents) portion-wise.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. reddit.com [reddit.com]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Monitoring Reactions of (R)-1-Cbz-3-Aminopyrrolidine Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for monitoring the progress of reactions involving (R)-1-Cbz-3-Aminopyrrolidine hydrochloride. The following information is based on a representative acylation reaction at the 3-amino position.
Representative Reaction: Acylation
(R)-1-Cbz-3-Aminopyrrolidine hydrochloride reacts with an acyl chloride in the presence of a base to form the corresponding amide.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for monitoring reactions involving (R)-1-Cbz-3-Aminopyrrolidine hydrochloride?
The most common and effective methods for monitoring the progress of reactions with (R)-1-Cbz-3-Aminopyrrolidine hydrochloride are Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. Gas Chromatography (GC) may also be suitable if the products are volatile and thermally stable.
Q2: How do I choose the best monitoring technique for my specific reaction?
-
TLC is ideal for quick, qualitative checks of reaction progress, especially for identifying the disappearance of starting material and the appearance of a new product spot.[1] It is fast, inexpensive, and requires minimal sample.
-
HPLC provides quantitative data, making it excellent for determining the precise conversion rate, yield, and purity of the reaction mixture. It is particularly useful when starting materials and products have poor chromophores, as derivatization can be employed.[2][3]
-
NMR Spectroscopy offers detailed structural information about the compounds in the reaction mixture.[4][5] It can be used to observe the formation of specific bonds and functional groups, confirming the product structure and monitoring reaction kinetics in real-time.[6][7]
Q3: My starting material is a hydrochloride salt. How does this affect monitoring by TLC and HPLC?
The hydrochloride salt is highly polar and may streak or remain at the baseline on a normal-phase TLC plate. To get a clean spot, you can either neutralize a small aliquot of the reaction mixture with a base (like triethylamine) before spotting or use a polar solvent system, often with a basic additive. For reverse-phase HPLC, the salt form is generally not an issue as it will be soluble in the aqueous mobile phase.
Troubleshooting Guides
Section 1: Thin-Layer Chromatography (TLC) Issues
| Problem | Potential Cause(s) | Troubleshooting Steps |
| No spots are visible on the TLC plate. | 1. The sample is too dilute. 2. The compound is not UV-active and no visualization stain was used. 3. The compound is highly volatile and evaporated. | 1. Concentrate the reaction aliquot before spotting. 2. Use a visualization stain such as potassium permanganate or ninhydrin (for the starting amine). 3. Spot and develop the plate quickly. |
| Spots are streaking badly. | 1. The sample is too concentrated.[8] 2. The solvent system is inappropriate for the compound's polarity. 3. The starting material is still in its salt form, which interacts strongly with the silica gel. | 1. Dilute the sample before spotting. 2. Adjust the eluent polarity. For basic compounds like amines, adding a small amount of triethylamine (0.1-1%) or ammonia to the eluent can significantly improve spot shape.[8] 3. Add a drop of a non-volatile base (e.g., triethylamine) to the TLC spotting solution. |
| Starting material and product spots are not separating (Rf values are too similar). | The eluent polarity is not optimized. | 1. If spots are too high (Rf > 0.8), decrease the eluent polarity (e.g., increase the hexane/ethyl acetate ratio). 2. If spots are too low (Rf < 0.2), increase the eluent polarity (e.g., decrease the hexane/ethyl acetate ratio). 3. Try a different solvent system altogether (e.g., dichloromethane/methanol). |
| The reaction appears complete by TLC, but the yield is low after workup. | 1. The product may be partially soluble in the aqueous layer during extraction. 2. The product may have decomposed on exposure to acid or base during workup.[9] 3. The product might be volatile. | 1. Check the aqueous layer by TLC to see if the product is present.[9] 2. Test the stability of your product by exposing a small sample to the workup conditions and analyzing by TLC.[9] 3. Check the solvent in the rotovap trap for your product.[9] |
Section 2: High-Performance Liquid Chromatography (HPLC) Issues
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Poor peak shape (tailing or fronting). | 1. Column overloading. 2. Mismatch between sample solvent and mobile phase. 3. Strong secondary interactions between the analyte and the stationary phase. | 1. Dilute the sample. 2. Dissolve the sample in the mobile phase if possible.[10] 3. For basic analytes, add a modifier like trifluoroacetic acid (TFA) to the mobile phase to improve peak shape. |
| No peaks are observed. | 1. The compound does not have a UV chromophore at the selected wavelength. 2. Injector or detector issue. 3. The compound is not eluting from the column. | 1. (R)-1-Cbz-3-Aminopyrrolidine has a UV chromophore (the Cbz group). If the product loses this group, you may need to switch wavelengths or use a different detector (e.g., ELSD or MS). 2. Check for system errors, ensure the lamp is on, and run a standard to verify system performance.[10] 3. Run a strong solvent wash (e.g., 100% acetonitrile or methanol) to elute any strongly retained compounds. |
| Ghost peaks appear in the chromatogram. | 1. Sample carryover from a previous injection. 2. Contamination in the syringe, solvent, or sample.[10] | 1. Run a blank injection of solvent to clean the injector and column.[8] 2. Use fresh, high-purity solvents and filter your samples before injection.[8] |
Data Presentation: Analytical Parameters
The following tables provide typical starting parameters for monitoring the acylation of (R)-1-Cbz-3-Aminopyrrolidine hydrochloride. These should be optimized for your specific product.
Table 1: Typical TLC Conditions
| Parameter | Recommended Condition |
| Stationary Phase | Silica gel 60 F254 |
| Mobile Phase (Eluent) | 95:5 Dichloromethane/Methanol (+0.5% Triethylamine) |
| Visualization | UV light (254 nm), Potassium Permanganate stain |
| Expected Rf - Starting Material | ~0.2 (streaking without base) |
| Expected Rf - Product (Amide) | ~0.5 |
Table 2: Typical HPLC Conditions
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | 10% to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min[10] |
| Column Temperature | 25 °C[10] |
| Detection Wavelength | 210 nm or 254 nm[2] |
| Expected Retention Time - Starting Material | ~3.5 min |
| Expected Retention Time - Product (Amide) | ~8.0 min |
Experimental Protocols
Protocol 1: Monitoring Reaction Progress by TLC
-
Preparation: Prepare the TLC developing chamber by adding the chosen eluent to a depth of ~0.5 cm. Close the chamber and let it saturate.
-
Sample Preparation: In a small vial, dilute a drop of the reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: Using a clean capillary tube, carefully spot the diluted sample onto the TLC plate's baseline. It is good practice to also spot the starting material and a "co-spot" (starting material and reaction mixture spotted in the same lane) for reference.[1]
-
Development: Place the TLC plate in the saturated developing chamber. Allow the solvent to travel up the plate until it is about 1 cm from the top.[8]
-
Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp. If needed, further visualize by dipping the plate in a staining solution (e.g., potassium permanganate) and gently heating.
-
Analysis: Compare the spots. The reaction is progressing if the starting material spot diminishes in intensity and a new product spot appears.[8]
Protocol 2: Quenching and Preparing a Sample for HPLC Analysis
-
Aliquoting: At a specific time point, carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Quenching: Immediately quench the reaction by adding the aliquot to a vial containing a diluent (e.g., 1 mL of 50:50 water/acetonitrile). This stops the reaction and prepares it for analysis.[11]
-
Filtering: If the reaction mixture contains solids, filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
-
Analysis: Place the vial in the autosampler and run the appropriate HPLC method.
Visualizations
Below are diagrams illustrating key workflows for monitoring your reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. CN105181861A - Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization - Google Patents [patents.google.com]
- 3. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1H NMR spectroscopic studies of the conformational isomers of pyrrolidinofullerenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. Using NMR to observe the restricted rotation in amide bonds — Nanalysis [nanalysis.com]
- 7. azom.com [azom.com]
- 8. benchchem.com [benchchem.com]
- 9. How To [chem.rochester.edu]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
Determining the Enantiomeric Excess of (R)-1-Cbz-3-Aminopyrrolidine HCl: A Comparative Guide to Analytical Techniques
The accurate determination of enantiomeric excess (ee) is a critical aspect of chiral drug development and quality control. For compounds such as (R)-1-Cbz-3-aminopyrrolidine HCl, a valuable building block in pharmaceutical synthesis, ensuring high enantiopurity is paramount. This guide provides a comparative overview of common analytical techniques for determining the enantiomeric excess of this compound, complete with experimental protocols and performance data to aid researchers in selecting the most suitable method for their needs.
Comparison of Analytical Methods
Several techniques are available for the determination of enantiomeric excess, each with its own set of advantages and limitations. The primary methods include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Capillary Electrophoresis (CE). The choice of method often depends on factors such as the required accuracy, sample throughput, and available instrumentation.
| Method | Principle | Advantages | Disadvantages | Typical Accuracy | Analysis Time |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP) or a chiral mobile phase additive. | High resolution and accuracy, well-established and robust.[1][2][3] | Method development can be time-consuming, requires a dedicated chiral column.[2] | >99% | 10-30 min per sample |
| NMR Spectroscopy | Use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) to induce chemical shift differences between enantiomers.[4][5][6] | Rapid analysis, no need for chromatographic separation, provides structural information.[7][8] | Lower sensitivity compared to chromatographic methods, may require derivatization.[4][5] | ±1-2% | 5-15 min per sample |
| Capillary Electrophoresis (CE) | Differential migration of enantiomers in an electric field in the presence of a chiral selector in the background electrolyte.[9][10][11] | High efficiency, low sample and reagent consumption, orthogonal to HPLC.[9][10] | Can have lower reproducibility compared to HPLC, potential for analyte-wall interactions.[11] | >98% | 5-20 min per sample |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are based on established methods for chiral amines and can be adapted for (R)-1-Cbz-3-aminopyrrolidine HCl.
Chiral High-Performance Liquid Chromatography (HPLC)
This protocol involves pre-column derivatization to introduce a chromophore, enhancing UV detection, followed by separation on a chiral column.[3][12]
Derivatization:
-
Sample Preparation: Dissolve an accurately weighed amount of (R)-1-Cbz-3-aminopyrrolidine HCl in a suitable solvent (e.g., acetonitrile).
-
Reagent Preparation: Prepare a solution of a derivatizing agent, such as p-toluenesulfonyl chloride, in the presence of a base (e.g., triethylamine) in acetonitrile.[3]
-
Reaction: Mix the sample solution with the derivatizing agent solution and allow the reaction to proceed to completion. The reaction introduces a UV-active group, making the enantiomers detectable by a standard UV detector.[3]
Chromatographic Conditions:
-
Column: A polysaccharide-based chiral stationary phase, such as Chiralpak AD-H, is often effective for the separation of derivatized amines.[3]
-
Mobile Phase: A polar organic mobile phase, such as ethanol with a small amount of an amine modifier (e.g., 0.1% diethylamine), is typically used in polar organic mode.[3]
-
Flow Rate: A flow rate of 0.5-1.0 mL/min is standard.
-
Detection: UV detection at a wavelength appropriate for the derivatizing group (e.g., 228 nm for a p-toluenesulfonyl derivative).[3]
-
Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This method utilizes a chiral solvating agent to induce diastereomeric interactions, leading to separate signals for the (R) and (S) enantiomers in the NMR spectrum.[4][5][6][8]
Sample Preparation:
-
Analyte Solution: Dissolve a known amount of (R)-1-Cbz-3-aminopyrrolidine HCl in a deuterated solvent (e.g., CDCl₃).
-
Chiral Solvating Agent (CSA): Add an equimolar or slightly excess amount of a suitable chiral solvating agent. Enantiopure BINOL derivatives are effective for this purpose.[8]
-
Mixing: Gently shake the NMR tube to ensure thorough mixing of the analyte and the CSA.[8]
NMR Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Spectra: Acquire a ¹H NMR spectrum. The interaction with the CSA should result in the splitting of one or more proton signals of the aminopyrrolidine moiety into two distinct sets of peaks corresponding to the two enantiomers.
-
Quantification: The enantiomeric excess is determined by integrating the well-resolved signals corresponding to each enantiomer.[4][8] A linear relationship between the calculated and theoretical ee values should be established.[8]
Capillary Electrophoresis (CE)
Capillary electrophoresis offers a high-efficiency separation of enantiomers with minimal sample consumption.[9][10]
Methodology:
-
Capillary: A fused-silica capillary is typically used.
-
Background Electrolyte (BGE): The BGE contains a chiral selector. Cyclodextrins and their derivatives are commonly used for the separation of chiral amines.[10][13] The pH of the BGE is a critical parameter that influences the charge of the analyte and the chiral selector, and thus the separation.
-
Sample Injection: The sample is introduced into the capillary by hydrodynamic or electrokinetic injection.
-
Separation Voltage: A high voltage is applied across the capillary to drive the electrophoretic and electroosmotic flow.
-
Detection: On-capillary UV detection is the most common method.
-
Quantification: The enantiomeric excess is calculated from the corrected peak areas of the two enantiomers.
Workflow Visualization
The general workflow for determining the enantiomeric excess of a chiral compound is depicted in the following diagram.
Caption: General workflow for enantiomeric excess determination.
This guide provides a foundational understanding of the methods available for determining the enantiomeric excess of (R)-1-Cbz-3-aminopyrrolidine HCl. The selection of the most appropriate technique will depend on the specific requirements of the analysis, including the desired level of accuracy, sample throughput, and available resources. For routine quality control, chiral HPLC often provides the most robust and validated results. For rapid screening or when structural confirmation is also desired, NMR spectroscopy is a powerful alternative. Capillary electrophoresis presents a high-efficiency, low-consumption option that is complementary to liquid chromatography.
References
- 1. Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. stereoelectronics.org [stereoelectronics.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mastering Chiral Separations and Impurity Profiling with Capillary Electrophoresis | Separation Science [sepscience.com]
- 10. mdpi.com [mdpi.com]
- 11. Chiral analysis by capillary electrophoresis using antibiotics as chiral selector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 13. Identification of chiral drug isomers by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
Chiral Cousins in Synthesis: A Comparative Guide to (R)- and (S)-1-Cbz-3-Aminopyrrolidine Hydrochloride
For researchers, scientists, and professionals in drug development, the choice between enantiomers of a chiral building block is a critical decision that profoundly influences the stereochemistry and biological activity of a target molecule. This guide provides a detailed comparison of (R)- and (S)-1-Cbz-3-aminopyrrolidine hydrochloride, two pivotal chiral synthons in the development of novel therapeutics.
Physicochemical Properties
A foundational aspect of any synthetic building block is its physical and chemical characteristics. Below is a summary of the key properties for both the (R) and (S) enantiomers of 1-Cbz-3-aminopyrrolidine hydrochloride.
| Property | (R)-1-Cbz-3-aminopyrrolidine hydrochloride | (S)-1-Cbz-3-aminopyrrolidine hydrochloride |
| Molecular Formula | C₁₂H₁₇ClN₂O₂ | C₁₂H₁₇ClN₂O₂ |
| Molecular Weight | 256.73 g/mol | 256.73 g/mol |
| Appearance | White to off-white crystalline powder | White to off-white crystalline powder |
| Solubility | Soluble in water and methanol | Soluble in water and methanol |
| Chirality | (R)-enantiomer | (S)-enantiomer |
Applications in Asymmetric Synthesis: Crafting Stereochemistry
The primary utility of both (R)- and (S)-1-Cbz-3-aminopyrrolidine hydrochloride lies in their function as chiral building blocks. The Cbz (carboxybenzyl) protecting group on the pyrrolidine nitrogen allows for selective reaction at the primary amine at the 3-position. The inherent chirality of the pyrrolidine ring is then transferred to the target molecule, a crucial step in the synthesis of enantiomerically pure drugs.
The choice between the (R) and (S) enantiomer is dictated by the desired stereochemistry of the final product. Many biological targets, such as enzymes and receptors, are chiral and will interact differently with enantiomers of a drug molecule. One enantiomer may exhibit the desired therapeutic effect, while the other may be less active or even cause undesirable side effects. Therefore, the ability to selectively synthesize one enantiomer over the other is of paramount importance in drug discovery and development.
Comparative Synthesis Examples
While a direct comparison in the same reaction is not available in the literature, we can examine their application in the synthesis of analogous structures, specifically as chiral amines that can be incorporated into larger molecules via reactions such as N-acylation or reductive amination.
Below are representative experimental protocols illustrating the use of each enantiomer in a key synthetic transformation.
Case Study 1: Synthesis of a Chiral Amide using (S)-1-Cbz-3-aminopyrrolidine
In the synthesis of potent and selective kinase inhibitors, the chiral pyrrolidine moiety is often incorporated to provide a specific three-dimensional orientation for optimal binding to the enzyme's active site.
Reaction: N-acylation of (S)-1-Cbz-3-aminopyrrolidine with a substituted benzoic acid.
Caption: N-acylation of (S)-1-Cbz-3-aminopyrrolidine.
Experimental Protocol:
To a solution of (S)-1-Cbz-3-aminopyrrolidine hydrochloride (1.0 eq) and a substituted benzoic acid (1.1 eq) in dichloromethane (DCM, 10 mL/mmol) at 0 °C is added triethylamine (Et₃N, 2.5 eq). The coupling agent, such as HATU (1.2 eq), is then added, and the reaction mixture is stirred at room temperature for 12-16 hours. Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Expected Outcome:
| Parameter | Typical Result |
| Yield | 85-95% |
| Purity | >98% |
| Stereochemical Integrity | Retention of (S)-configuration |
Case Study 2: Synthesis of a Chiral Secondary Amine using (R)-1-Cbz-3-aminopyrrolidine
Reductive amination is another common strategy to incorporate chiral amines into a target molecule. This reaction forms a new carbon-nitrogen bond while maintaining the stereochemical integrity of the chiral amine.
Reaction: Reductive amination of (R)-1-Cbz-3-aminopyrrolidine with a heterocyclic aldehyde.
Caption: Reductive amination with (R)-1-Cbz-3-aminopyrrolidine.
Experimental Protocol:
To a solution of (R)-1-Cbz-3-aminopyrrolidine hydrochloride (1.0 eq) and a heterocyclic aldehyde (1.1 eq) in 1,2-dichloroethane (DCE, 10 mL/mmol) is added triethylamine (Et₃N, 1.2 eq). The mixture is stirred at room temperature for 1 hour, after which sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) is added portion-wise. The reaction is stirred at room temperature for 12-18 hours. The reaction is then quenched with saturated aqueous sodium bicarbonate solution, and the layers are separated. The aqueous layer is extracted with DCM, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash chromatography.
Expected Outcome:
| Parameter | Typical Result |
| Yield | 70-85% |
| Purity | >97% |
| Stereochemical Integrity | Retention of (R)-configuration |
Logical Workflow for Chiral Synthesis
The decision-making process for selecting the appropriate enantiomer is a critical step in the design of a synthetic route for a chiral drug candidate.
Caption: Decision workflow for selecting the chiral building block.
Conclusion
Both (R)- and (S)-1-Cbz-3-aminopyrrolidine hydrochloride are indispensable tools in the arsenal of the medicinal chemist. Their value lies not in one being superior to the other in terms of reactivity, but in their complementary nature, providing access to opposite enantiomers of a target molecule. The choice between them is a strategic one, dictated entirely by the desired stereochemical outcome of the final product. The provided experimental examples illustrate that both enantiomers perform effectively in common bond-forming reactions, with high yields and preservation of stereochemical integrity being the norm. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of these versatile chiral building blocks in drug discovery and development is set to increase.
A Comparative Guide to Alternative Chiral Building Blocks for (R)-1-Cbz-3-Aminopyrrolidine HCl
For Researchers, Scientists, and Drug Development Professionals
(R)-1-Cbz-3-aminopyrrolidine hydrochloride is a well-established chiral building block in medicinal chemistry, valued for its rigid pyrrolidine scaffold and the stereochemical control it imparts on synthetic targets. However, the selection of the appropriate building block is a critical decision in the design of efficient and robust synthetic routes. This guide provides an objective comparison of viable alternatives to (R)-1-Cbz-3-aminopyrrolidine HCl, with a focus on their performance in common synthetic transformations and their impact on the properties of the final compounds.
Key Alternatives and their Comparative Analysis
The primary alternatives to (R)-1-Cbz-3-aminopyrrolidine HCl can be categorized based on the protecting group on the pyrrolidine nitrogen and the ring structure of the chiral amine. The most common alternative is the tert-butyloxycarbonyl (Boc) protected analogue, (R)-1-Boc-3-aminopyrrolidine. Other notable alternatives include chiral azetidines and piperidines, which offer different steric and conformational properties.
The choice between the Cbz and Boc protecting groups is a crucial consideration in synthesis design. Cbz (benzyloxycarbonyl) is typically removed by catalytic hydrogenolysis, a method that is incompatible with reducible functional groups like alkenes or alkynes. In contrast, the Boc group is labile under acidic conditions, offering an orthogonal deprotection strategy.[1] This orthogonality is a significant advantage in multi-step syntheses where selective deprotection is required.[1]
Chiral azetidines and piperidines are increasingly utilized in drug discovery to introduce novel three-dimensional shapes and to modulate physicochemical properties.[2] Piperidine scaffolds, for instance, are present in over 100 commercially available drugs and are known to enhance biological activity and improve pharmacokinetic profiles.[3] Azetidines, being smaller and more strained, can offer unique vectors for substituent placement and can serve as bioisosteres for other cyclic amines.[2]
Data Presentation: Comparison of Physicochemical and Synthetic Parameters
| Feature | (R)-1-Cbz-3-Aminopyrrolidine HCl | (R)-1-Boc-3-Aminopyrrolidine | (R)-3-Aminopiperidine derivatives | (R)-3-Aminoazetidine derivatives |
| Molecular Weight | 256.73 g/mol | 186.25 g/mol | Varies (e.g., (R)-3-(Boc-amino)piperidine: 200.28 g/mol ) | Varies |
| Protecting Group | Cbz (Benzyloxycarbonyl) | Boc (tert-Butyloxycarbonyl) | Typically Boc or Cbz | Typically Boc or Cbz |
| Deprotection Condition | Catalytic Hydrogenolysis (e.g., H₂, Pd/C) | Acidic (e.g., TFA, HCl in dioxane) | Dependent on protecting group | Dependent on protecting group |
| Orthogonality | Orthogonal to acid-labile groups | Orthogonal to hydrogenolysis-labile groups | Dependent on protecting group | Dependent on protecting group |
| Key Advantages | Stable to acidic and basic conditions | Mild deprotection conditions; suitable for automated synthesis | Introduces a 6-membered ring, impacting conformation and physicochemical properties | Introduces a strained 4-membered ring, providing unique structural features |
| Potential Limitations | Harsh deprotection for some substrates | Sensitivity to strong acids | May introduce excessive flexibility or lipophilicity | Ring strain can lead to instability or undesired reactivity |
| Relevant Applications | Synthesis of various APIs, including kinase inhibitors | Peptide synthesis, synthesis of DPP-4 inhibitors | Drug discovery, introduction of 3D scaffolds | Medicinal chemistry, bioisosteres for larger rings |
Experimental Protocols: A Comparative Look at Amide Coupling Reactions
Amide bond formation is a cornerstone of medicinal chemistry. The following protocols provide a comparative framework for the coupling of a generic carboxylic acid with (R)-1-Cbz-3-aminopyrrolidine HCl and its Boc-protected counterpart using a standard EDC/HOBt coupling method.
Protocol 1: Amide Coupling with (R)-1-Cbz-3-Aminopyrrolidine HCl
Objective: To form an amide bond between a carboxylic acid and (R)-1-Cbz-3-aminopyrrolidine HCl.
Materials:
-
Carboxylic acid (1.0 eq)
-
(R)-1-Cbz-3-aminopyrrolidine hydrochloride (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a solution of the carboxylic acid in anhydrous DMF, add HOBt and DIPEA.
-
Stir the mixture at room temperature until all solids are dissolved.
-
Add (R)-1-Cbz-3-aminopyrrolidine hydrochloride to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC portion-wise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Amide Coupling with (R)-1-Boc-3-Aminopyrrolidine
Objective: To form an amide bond between a carboxylic acid and (R)-1-Boc-3-aminopyrrolidine.
Materials:
-
Carboxylic acid (1.0 eq)
-
(R)-1-Boc-3-aminopyrrolidine (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a solution of the carboxylic acid and (R)-1-Boc-3-aminopyrrolidine in anhydrous DCM, add HOBt and DIPEA.
-
Stir the mixture at room temperature until all solids are dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC portion-wise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Mandatory Visualization
Logical Relationship: Protecting Group Selection
Caption: Decision workflow for selecting between Boc and Cbz protecting groups.
Experimental Workflow: Amide Coupling
Caption: General workflow for EDC/HOBt mediated amide coupling.
References
A Comparative Guide to Chiral Aminopyrrolidine Synthesis: A Cost-Benefit Analysis
The chiral aminopyrrolidine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous pharmaceuticals and bioactive molecules. The stereochemistry of these compounds is often paramount to their therapeutic efficacy, making the development of efficient, cost-effective, and stereoselective synthetic routes a critical endeavor for researchers in drug discovery and development. This guide presents an objective comparison of four distinct and prominent methods for the synthesis of chiral aminopyrrolidines, supported by experimental data, detailed protocols, and a cost-benefit analysis to aid in the selection of the most suitable method for a given research or development context.
Comparison of Key Synthesis Methods
The selection of a synthetic strategy for chiral aminopyrrolidines depends on a multitude of factors, including the desired substitution pattern, the required level of enantiopurity, scalability, and economic viability. The following table summarizes the key quantitative data for four diverse approaches: synthesis from the chiral pool, an asymmetric 'Clip-Cycle' strategy, 1,3-dipolar cycloaddition, and an organocatalytic Michael addition.
| Method | Starting Material | Key Reagents & Catalysts | Overall Yield (%) | Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) | Estimated Cost per Gram of Product ($) | Key Advantages & Disadvantages |
| From Chiral Pool | trans-4-hydroxy-L-proline | MsCl, NaN3, Boc2O, H2/Pd-C | ~50-60% | High (from chiral pool) | ~15-25 | Advantages: Readily available and inexpensive starting material, well-established and reliable route. High enantiopurity is inherent to the starting material. Disadvantages: Limited to the substitution patterns accessible from hydroxyproline, can involve multiple steps. |
| Asymmetric 'Clip-Cycle' Synthesis | Cbz-protected bis-homoallylic amine | Grubbs II catalyst, Thioacrylate, Chiral Phosphoric Acid | 18-33% | High (e.g., 99% ee) | ~150-250 | Advantages: Access to 2,2- and 3,3-disubstituted and spirocyclic pyrrolidines with high enantioselectivity. Disadvantages: Lower overall yields, requires a multi-step sequence including a metathesis reaction, and utilizes a relatively expensive catalyst. |
| 1,3-Dipolar Cycloaddition | Glycine imine, Alkene | Silver Acetate, Chiral Ligand | 76-95% | High (up to >99% ee) | ~40-60 | Advantages: High yields and excellent stereocontrol, convergent approach allowing for the rapid construction of complex polysubstituted pyrrolidines. Disadvantages: The cost of the chiral ligand and silver catalyst can be significant. |
| Organocatalytic Michael Addition | Aldehyde, Nitroalkene | Diphenylprolinol silyl ether, Acid additive | ~70-85% | High (e.g., 95% ee) | ~30-50 | Advantages: Metal-free catalysis, readily available and relatively inexpensive organocatalyst, good yields and high enantioselectivities. Disadvantages: The scope can be limited by the nature of the aldehyde and nitroalkene. |
Note: Estimated costs are based on catalog prices for research-grade chemicals in 2025 and are intended for comparative purposes only. Actual costs may vary depending on the supplier, scale, and purity of the reagents.
Experimental Protocols
Method 1: Synthesis from the Chiral Pool (trans-4-hydroxy-L-proline)
This method leverages the inherent chirality of readily available trans-4-hydroxy-L-proline. The synthesis involves the conversion of the hydroxyl group to an azide with inversion of stereochemistry, followed by protection and reduction to afford the desired aminopyrrolidine.
Step 1: Mesylation of Boc-protected hydroxyproline methyl ester To a solution of Boc-trans-4-hydroxy-L-proline methyl ester (1.0 equiv) in dry dichloromethane (0.2 M) at 0 °C under a nitrogen atmosphere, triethylamine (1.5 equiv) is added, followed by the dropwise addition of methanesulfonyl chloride (1.2 equiv). The reaction mixture is stirred at 0 °C for 2 hours. Upon completion, the reaction is quenched with water and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the mesylate.
Step 2: Azide formation The crude mesylate is dissolved in dimethylformamide (0.2 M), and sodium azide (3.0 equiv) is added. The mixture is heated to 80 °C and stirred for 12 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude azido-pyrrolidine derivative.
Step 3: Reduction of the azide The crude azide is dissolved in methanol (0.1 M), and a catalytic amount of 10% palladium on carbon (10 mol%) is added. The flask is evacuated and backfilled with hydrogen gas (balloon). The reaction is stirred at room temperature for 12 hours. The catalyst is then removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to yield the crude aminopyrrolidine.
Step 4: Boc-protection of the amine The crude amine is dissolved in a mixture of dioxane and water (1:1, 0.1 M). Sodium bicarbonate (3.0 equiv) is added, followed by di-tert-butyl dicarbonate (Boc2O, 1.2 equiv). The reaction is stirred at room temperature for 6 hours. The mixture is then extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final product is purified by flash column chromatography.
Method 2: Asymmetric 'Clip-Cycle' Synthesis
This strategy involves an initial ring-closing metathesis to "clip" a Cbz-protected bis-homoallylic amine to a thioacrylate, followed by an enantioselective intramolecular aza-Michael addition catalyzed by a chiral phosphoric acid to "cycle" and form the pyrrolidine ring.[1][2][3][4][5]
Step 1: Cross-Metathesis To a solution of the Cbz-protected bis-homoallylic amine (1.0 equiv) and a thioacrylate (1.2 equiv) in degassed dichloromethane (0.05 M), Grubbs II catalyst (5 mol%) is added. The reaction mixture is stirred at 40 °C for 4 hours under a nitrogen atmosphere. The solvent is then removed under reduced pressure, and the crude product is purified by flash chromatography to yield the metathesis product.
Step 2: Asymmetric aza-Michael Addition To a solution of the metathesis product (1.0 equiv) in toluene (0.1 M) is added a chiral phosphoric acid catalyst (e.g., (R)-TRIP, 10 mol%). The reaction mixture is stirred at room temperature for 24-48 hours. Upon completion, the solvent is evaporated, and the residue is purified by flash column chromatography to afford the chiral pyrrolidine.[1][2][3][4][5]
Method 3: 1,3-Dipolar Cycloaddition
This powerful method constructs the pyrrolidine ring in a single step through the [3+2] cycloaddition of an azomethine ylide and an alkene. The stereochemistry is controlled by a chiral ligand in a metal-catalyzed process.[6][7][8][9][10]
General Procedure: To a solution of silver acetate (10 mol%) and a chiral phosphine ligand (11 mol%) in a suitable solvent such as toluene (0.1 M) is added the imine derived from a glycine ester (1.2 equiv) and the alkene dipolarophile (1.0 equiv). A base, such as triethylamine (1.5 equiv), is then added, and the reaction mixture is stirred at room temperature for 12-24 hours. The reaction is monitored by TLC. After completion, the reaction mixture is filtered through a short pad of silica gel, and the filtrate is concentrated. The residue is purified by flash column chromatography to give the desired polysubstituted pyrrolidine.[6][7][8][9][10]
Method 4: Organocatalytic Michael Addition
This approach utilizes a chiral secondary amine catalyst, such as a diphenylprolinol silyl ether, to activate an aldehyde or ketone for the enantioselective Michael addition to a nitroalkene. The resulting adduct can then be cyclized to form the pyrrolidine ring.[11][12][13]
Step 1: Asymmetric Michael Addition To a mixture of the aldehyde (1.5 equiv), the nitroalkene (1.0 equiv), and the diphenylprolinol silyl ether catalyst (10 mol%) in a suitable solvent (e.g., chloroform or toluene, 0.2 M) is added an acid additive (e.g., benzoic acid, 10 mol%). The reaction is stirred at room temperature for 24-72 hours. The progress of the reaction is monitored by TLC. Once complete, the reaction mixture is directly purified by flash column chromatography to afford the Michael adduct.[11][12][13]
Step 2: Reductive Cyclization The purified Michael adduct is dissolved in methanol (0.1 M). A reducing agent, such as nickel(II) chloride hexahydrate (2.0 equiv) and sodium borohydride (10.0 equiv), is added portion-wise at 0 °C. The reaction is then stirred at room temperature for 4 hours. The reaction is quenched by the addition of saturated aqueous ammonium chloride, and the mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by flash chromatography to yield the chiral aminopyrrolidine.
Visualization of Synthetic Pathways
The following diagrams illustrate the logical workflows of the four described synthetic methodologies.
Caption: Synthesis of Chiral Aminopyrrolidine from the Chiral Pool.
Caption: Asymmetric 'Clip-Cycle' Synthesis Workflow.
Caption: 1,3-Dipolar Cycloaddition for Pyrrolidine Synthesis.
Caption: Organocatalytic Michael Addition and Cyclization Pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. Asymmetric "Clip-Cycle" Synthesis of Pyrrolidines and Spiropyrrolidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ‘Clip-Cycle’ approaches to functionalised pyrrolidines, pyrrolizidines and indolizidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Metal catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides: structural diversity at the dipole partner - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC06484D [pubs.rsc.org]
- 8. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]
- 9. Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 13. www1.udel.edu [www1.udel.edu]
A Comparative Efficacy Analysis of Dutogliptin, a DPP-4 Inhibitor Synthesized with Pyrrolidine Scaffolds
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Dutogliptin's Performance with Alternative Dipeptidyl Peptidase-4 (DPP-4) Inhibitors, Supported by Experimental Data.
This guide provides a detailed comparison of Dutogliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, with other drugs in its class. While the direct synthesis of Dutogliptin from (R)-1-Cbz-3-Aminopyrrolidine HCl is not explicitly documented in publicly available literature, this chiral building block is fundamental to the synthesis of various pyrrolidine-containing compounds, a class to which Dutogliptin belongs. This analysis focuses on Dutogliptin's efficacy, mechanism of action, and the experimental protocols used to evaluate its performance, particularly in the context of type 2 diabetes mellitus and its potential applications in cardiac repair.
Mechanism of Action: A Dual Approach
Dutogliptin, like other "gliptins," primarily functions by inhibiting the DPP-4 enzyme. This enzyme is responsible for the rapid degradation of incretin hormones, namely glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By blocking DPP-4, Dutogliptin increases the levels of active GLP-1 and GIP, which in turn stimulates glucose-dependent insulin secretion, suppresses glucagon release, and ultimately lowers blood glucose levels in patients with type 2 diabetes.[1][2]
Beyond its role in glycemic control, Dutogliptin has been investigated for its potential in promoting cardiac repair following ischemic events such as myocardial infarction.[3] This effect is mediated through the potentiation of the stromal cell-derived factor-1α (SDF-1α)/CXCR4 signaling axis.[3] DPP-4 is also known to cleave and inactivate SDF-1α, a chemokine crucial for the mobilization and homing of stem and progenitor cells to sites of injury. By inhibiting DPP-4, Dutogliptin prevents the degradation of SDF-1α, thereby enhancing the recruitment of reparative cells to the damaged myocardium.[3][4]
Efficacy in Type 2 Diabetes Mellitus: A Comparative Overview
Clinical trials have demonstrated the efficacy of Dutogliptin in improving glycemic control in patients with type 2 diabetes. A 12-week, double-blind, randomized, placebo-controlled, multicentre trial evaluated the effects of 200 mg and 400 mg daily doses of Dutogliptin in patients with suboptimal metabolic control. The study revealed a statistically significant reduction in HbA1c levels compared to placebo.
| Treatment Group | Placebo-Corrected Change in HbA1c | p-value |
| Dutogliptin 200 mg | -0.35% | 0.006 |
| Dutogliptin 400 mg | -0.52% | < 0.001 |
Table 1: Change in HbA1c levels after 12 weeks of treatment with Dutogliptin.
Furthermore, the proportion of patients achieving an HbA1c target of <7% was significantly higher in the 400 mg Dutogliptin group (27%) compared to the placebo group (12%; p=0.008). Both doses of Dutogliptin also led to significant reductions in fasting plasma glucose (FPG) and postprandial glucose AUC (0-2h) compared to placebo.
While direct head-to-head trials comparing Dutogliptin with other DPP-4 inhibitors are limited, the class as a whole has been extensively studied. Other prominent DPP-4 inhibitors include Sitagliptin, Linagliptin, and Saxagliptin. Generally, DPP-4 inhibitors demonstrate a comparable efficacy in reducing HbA1c levels, typically in the range of 0.5% to 0.8%.
| DPP-4 Inhibitor | Typical HbA1c Reduction (as monotherapy or add-on to metformin) |
| Sitagliptin | ~0.5% - 0.7% |
| Linagliptin | ~0.5% - 0.7% |
| Saxagliptin | ~0.5% - 0.7% |
Table 2: General Efficacy of Common DPP-4 Inhibitors.
Potential Application in Cardiac Repair
The REC-DUT-002 trial, a phase 2 multicenter, double-blind, placebo-controlled study, investigated the safety and efficacy of Dutogliptin in combination with Filgrastim (G-CSF) in patients with ST-elevation myocardial infarction (STEMI). While the trial was terminated early due to the SARS-CoV-2 pandemic, the preliminary results provided insights into the potential of this combination therapy. The study did not show a statistically significant difference in the improvement of left ventricular ejection fraction (LVEF) between the treatment and placebo groups in the available data. However, preclinical studies have shown that the combination of a DPP-4 inhibitor and G-CSF can significantly improve survival and reduce infarct size in animal models.[4]
Experimental Protocols
Oral Glucose Tolerance Test (OGTT) in Clinical Trials
A common method to assess the efficacy of anti-diabetic drugs is the Oral Glucose Tolerance Test (OGTT).
Protocol:
-
Patient Preparation: Patients are required to fast for at least 8 hours overnight. They should have maintained a diet with adequate carbohydrate intake (at least 150 grams per day) for the three days preceding the test.
-
Baseline Measurement: A fasting blood sample is collected to determine the baseline plasma glucose level.[5]
-
Glucose Administration: The patient consumes a standardized glucose solution, typically containing 75 grams of glucose dissolved in water, within a 5-minute timeframe.[5]
-
Post-Glucose Blood Sampling: Blood samples are collected at specific intervals, commonly at 30, 60, 90, and 120 minutes after glucose ingestion, to measure plasma glucose and insulin levels.
-
Data Analysis: The area under the curve (AUC) for glucose and insulin is calculated to assess the overall glycemic response.
Assessment of Cardiac Function in Animal Models of Myocardial Infarction
Preclinical studies evaluating the cardioprotective effects of Dutogliptin often utilize animal models of myocardial infarction.
Protocol:
-
Induction of Myocardial Infarction: Myocardial infarction is typically induced in rodents (e.g., mice or rats) by ligating the left anterior descending (LAD) coronary artery.
-
Drug Administration: Animals are treated with Dutogliptin (e.g., via oral gavage or subcutaneous injection) or a placebo, often in combination with a mobilizing agent like Filgrastim.
-
Echocardiography: Transthoracic echocardiography is performed at baseline and at various time points post-infarction to assess cardiac function. Key parameters measured include Left Ventricular Ejection Fraction (LVEF), fractional shortening, and ventricular dimensions.
-
Histological Analysis: At the end of the study, hearts are excised, sectioned, and stained (e.g., with Masson's trichrome or Picrosirius red) to determine the infarct size and the extent of fibrosis. Immunohistochemistry may be used to assess angiogenesis, apoptosis, and the infiltration of inflammatory cells.
Signaling Pathways
DPP-4 Inhibition and the Incretin Pathway
The primary mechanism of DPP-4 inhibitors in managing type 2 diabetes involves the enhancement of the incretin signaling pathway.
Caption: DPP-4 Inhibition of the Incretin Pathway.
Dutogliptin and the SDF-1α/CXCR4 Signaling Axis in Cardiac Repair
Dutogliptin's potential for cardiac repair lies in its ability to modulate the SDF-1α/CXCR4 signaling pathway, promoting the homing of regenerative cells to injured cardiac tissue.
Caption: Dutogliptin's Role in Cardiac Repair Signaling.
Conclusion
Dutogliptin demonstrates efficacy in glycemic control for patients with type 2 diabetes, comparable to other DPP-4 inhibitors. Its unique potential in cardiac repair, through the modulation of the SDF-1α/CXCR4 axis, presents an exciting avenue for future therapeutic applications. This guide provides a foundational understanding of Dutogliptin's performance, supported by available experimental data and protocols, to aid researchers in their ongoing efforts to develop novel and effective treatments. Further head-to-head comparative studies are warranted to definitively establish its position within the DPP-4 inhibitor class for both diabetic and cardiovascular indications.
References
A Comparative Guide to the Validation of Analytical Methods for (R)-1-Cbz-3-Aminopyrrolidine Hydrochloride
This guide provides a comprehensive comparison of potential analytical methodologies for the validation of (R)-1-Cbz-3-Aminopyrrolidine hydrochloride, a key chiral building block in pharmaceutical synthesis.[1] The validation of analytical methods is critical to ensure the identity, purity, and quality of this intermediate, adhering to the standards set by the International Council for Harmonisation (ICH) guidelines.[2][3][4][5] This document is intended for researchers, scientists, and drug development professionals.
Comparison of Key Analytical Methods
The two primary chromatographic methods suitable for the quantitative analysis of (R)-1-Cbz-3-Aminopyrrolidine hydrochloride are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Nuclear Magnetic Resonance (NMR) spectroscopy serves as a critical tool for structural confirmation.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) |
| Primary Application | Enantiomeric Purity, Purity Assay, Impurity Quantification | Purity Assay, Residual Solvents, Volatile Impurities | Identity Confirmation, Structural Elucidation |
| Sample Volatility | Not required | Required (derivatization often necessary) | Not a limiting factor |
| Derivatization | Often required for UV detection (pre-column) | Generally required for polar amines to increase volatility | Not required for standard analysis |
| Sensitivity | High (ng to pg level) | Very High (pg to fg level) | Lower for quantitative purposes |
| Resolution | Excellent for enantiomers with chiral columns | High for volatile compounds | Excellent for structural isomers |
| Instrumentation | HPLC system with UV or MS detector | GC system with FID or MS detector | NMR Spectrometer |
Validation Parameters: A Comparative Summary
The following tables summarize the typical validation parameters and acceptance criteria for HPLC and GC methods, as stipulated by ICH Q2(R1) guidelines.[2][3]
Table 1: HPLC Method Validation Parameters
| Parameter | Acceptance Criteria | Purpose |
| Specificity | No interference at the analyte's retention time | To ensure the signal is solely from the analyte.[2][6] |
| **Linearity (R²) ** | ≥ 0.995 | Proportionality of response to concentration.[3] |
| Range | 80-120% of the test concentration for assay | The interval providing acceptable accuracy, precision, and linearity.[2][7] |
| Accuracy (% Recovery) | 98.0% - 102.0% | Closeness of the measured value to the true value.[3][5] |
| Precision (RSD) | Repeatability: ≤ 2.0%, Intermediate: ≤ 3.0% | Agreement between repeated measurements.[3][5] |
| LOD | Signal-to-Noise ratio of 3:1 | Lowest amount of analyte that can be detected.[6] |
| LOQ | Signal-to-Noise ratio of 10:1 | Lowest amount of analyte that can be quantified with accuracy and precision.[8] |
| Robustness | RSD ≤ 3.0% under varied conditions | Method's capacity to remain unaffected by small variations in parameters.[3] |
Table 2: GC Method Validation Parameters
| Parameter | Acceptance Criteria | Purpose |
| Specificity | Peak purity and resolution from other components | To ensure the signal is solely from the analyte.[2][6] |
| **Linearity (R²) ** | ≥ 0.995 | Proportionality of response to concentration.[3] |
| Range | 80-120% of the test concentration for assay | The interval providing acceptable accuracy, precision, and linearity.[2][7] |
| Accuracy (% Recovery) | 98.0% - 102.0% | Closeness of the measured value to the true value.[3][5] |
| Precision (RSD) | Repeatability: ≤ 2.0%, Intermediate: ≤ 3.0% | Agreement between repeated measurements.[3][5] |
| LOD | Signal-to-Noise ratio of 3:1 | Lowest amount of analyte that can be detected.[6] |
| LOQ | Signal-to-Noise ratio of 10:1 | Lowest amount of analyte that can be quantified with accuracy and precision.[8] |
| Robustness | RSD ≤ 3.0% under varied conditions | Method's capacity to remain unaffected by small variations in parameters.[3] |
Experimental Protocols
Protocol 1: Chiral HPLC Method for Enantiomeric Purity
This method involves a pre-column derivatization to introduce a UV-active chromophore, enabling sensitive detection. A similar approach has been successfully used for related chiral amines like piperidin-3-amine.[9]
1. Derivatization:
-
Accurately weigh about 10 mg of (R)-1-Cbz-3-Aminopyrrolidine hydrochloride and transfer to a 10 mL volumetric flask.
-
Add 5 mL of a 0.1 M sodium bicarbonate solution and sonicate to dissolve.
-
Add 1 mL of a 10 mg/mL solution of p-toluenesulfonyl chloride in acetonitrile.
-
Vortex the mixture and allow it to react at room temperature for 30 minutes.
-
Dilute to volume with the mobile phase.
2. Chromatographic Conditions:
-
Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase: 0.1% diethylamine in ethanol.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 25 °C.
-
Detector Wavelength: 228 nm.
-
Injection Volume: 10 µL.
Protocol 2: GC-MS Method for Purity Assay
Due to the low volatility of the analyte, a derivatization step is necessary to convert the amine to a more volatile derivative.[10]
1. Derivatization (Silylation):
-
Accurately weigh about 5 mg of (R)-1-Cbz-3-Aminopyrrolidine hydrochloride into a vial.
-
Add 1 mL of anhydrous acetonitrile and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
2. GC-MS Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 50-500 amu.
Protocol 3: NMR for Identity Confirmation
NMR spectroscopy is used to confirm the chemical structure of (R)-1-Cbz-3-Aminopyrrolidine hydrochloride. Reference spectra are available for comparison.[11][12]
1. Sample Preparation:
-
Dissolve 5-10 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Compare the obtained spectra with reference spectra for chemical shifts, coupling constants, and peak integrations to confirm the structure.
Visualizations
Caption: Workflow for Analytical Method Validation according to ICH Guidelines.
Caption: Decision tree for selecting an appropriate analytical method.
Caption: Pre-column derivatization reaction for HPLC analysis.
References
- 1. chemimpex.com [chemimpex.com]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. researchgate.net [researchgate.net]
- 4. ijrrjournal.com [ijrrjournal.com]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. youtube.com [youtube.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. researchgate.net [researchgate.net]
- 9. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. (R)-3-AMINO-1-CBZ-PYRROLIDINE(122536-73-6) 1H NMR [m.chemicalbook.com]
- 12. (R)-1-Cbz-3-Aminopyrrolidine hydrochloride(870621-17-3) 1H NMR [m.chemicalbook.com]
A Comparative Guide to the Asymmetric Synthesis of Chiral Aminopyrrolidines
For Researchers, Scientists, and Drug Development Professionals
The chiral aminopyrrolidine scaffold is a privileged motif in medicinal chemistry, appearing in a wide array of pharmaceuticals and biologically active compounds. Its rigid, three-dimensional structure allows for precise spatial orientation of functional groups, making it a valuable building block in drug design. Consequently, the development of efficient and stereoselective synthetic routes to access enantioenriched aminopyrrolidines is of paramount importance. This guide provides a comparative overview of key modern synthetic strategies, offering a benchmark of their performance based on experimental data.
Overview of Synthetic Strategies
The asymmetric synthesis of chiral aminopyrrolidines can be broadly categorized into four main approaches:
-
Organocatalytic Methods: Utilizing small organic molecules as catalysts to induce enantioselectivity.
-
Metal-Catalyzed Cycloadditions: Employing transition metal complexes to catalyze the formation of the pyrrolidine ring with high stereocontrol.
-
Biocatalytic Approaches: Leveraging the inherent stereoselectivity of enzymes for the synthesis of chiral amines.
-
Chiral Pool Synthesis: Utilizing readily available enantiopure starting materials, such as amino acids, to construct the desired pyrrolidine core.
Each of these strategies offers distinct advantages and disadvantages in terms of substrate scope, operational simplicity, cost, and scalability. The following sections will delve into the specifics of each approach, presenting quantitative data and detailed experimental protocols for representative examples.
Comparative Performance of Synthetic Routes
The choice of a synthetic route is often dictated by the desired substitution pattern, required level of enantiopurity, and the scale of the synthesis. The following table summarizes the typical performance of the benchmarked synthetic methodologies.
| Synthetic Route | Key Features | Typical Yields (%) | Enantiomeric Excess (ee%) | Diastereomeric Ratio (dr) |
| Organocatalytic α-Amination of Aldehydes | Metal-free, operationally simple, good for 2-aminomethylpyrrolidines. | 70-95 | 85-99 | N/A |
| Catalytic Asymmetric [3+2] Cycloaddition | High convergence, excellent stereocontrol for polysubstituted pyrrolidines. | 60-95 | 90->99 | up to >20:1 |
| Biocatalytic Transamination | High enantioselectivity, mild reaction conditions, environmentally benign. | 80-99 | >99 | N/A |
| Synthesis from Chiral Pool (e.g., Proline) | Readily available starting materials, well-established procedures. | 50-80 (multi-step) | >99 | Diastereoselective |
Detailed Experimental Protocols
Organocatalytic Asymmetric α-Amination for 2-Aminomethylpyrrolidine Synthesis
This method provides a straightforward, metal-free approach to chiral 2-substituted pyrrolidines through an initial proline-catalyzed α-amination of an aldehyde, followed by reductive cyclization.
Representative Reaction: Proline-catalyzed α-amination of pent-4-enal with di-tert-butyl azodicarboxylate, followed by reduction and cyclization.
Experimental Protocol:
-
To a solution of pent-4-enal (1.0 mmol) in chloroform (5.0 mL) at 0 °C is added L-proline (0.1 mmol, 10 mol%).
-
Di-tert-butyl azodicarboxylate (1.1 mmol) is added portionwise over 10 minutes.
-
The reaction mixture is stirred at 0 °C for 24 hours, monitoring by TLC until the aldehyde is consumed.
-
The solvent is removed under reduced pressure, and the crude α-amino aldehyde is dissolved in methanol (10 mL).
-
The solution is cooled to 0 °C, and sodium borohydride (2.0 mmol) is added in portions.
-
The reaction is stirred for 4 hours at room temperature.
-
The reaction is quenched by the addition of saturated aqueous ammonium chloride solution (10 mL) and extracted with ethyl acetate (3 x 15 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by flash column chromatography on silica gel to afford the chiral 2-aminomethylpyrrolidine derivative.
Catalytic Asymmetric [3+2] Cycloaddition of an Azomethine Ylide
This powerful strategy allows for the rapid construction of highly functionalized and stereochemically complex pyrrolidines. The use of a chiral metal catalyst ensures high enantioselectivity.
Representative Reaction: Silver-catalyzed [3+2] cycloaddition of the azomethine ylide derived from glycine methyl ester and benzaldehyde with dimethyl maleate.
Experimental Protocol:
-
To a flame-dried Schlenk flask under an argon atmosphere are added silver acetate (0.05 mmol, 5 mol%) and a chiral phosphine ligand (e.g., (R)-BINAP) (0.055 mmol, 5.5 mol%).
-
Anhydrous toluene (5.0 mL) is added, and the mixture is stirred at room temperature for 30 minutes.
-
Glycine methyl ester hydrochloride (1.0 mmol) and benzaldehyde (1.0 mmol) are added, followed by triethylamine (1.2 mmol).
-
The mixture is stirred for 15 minutes at room temperature to form the imine.
-
Dimethyl maleate (1.2 mmol) is then added.
-
The reaction mixture is stirred at room temperature for 48 hours.
-
The reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to yield the highly substituted chiral pyrrolidine.
Biocatalytic Synthesis of a Chiral 3-Aminopyrrolidine using a Transaminase
Biocatalysis offers an environmentally friendly and highly selective method for the synthesis of chiral amines. Transaminases can convert a prochiral ketone to a chiral amine with excellent enantiomeric excess.
Representative Reaction: Asymmetric synthesis of (R)-3-aminopyrrolidine from pyrrolidin-3-one using an (R)-selective transaminase.
Experimental Protocol:
-
In a temperature-controlled vessel, a buffer solution (e.g., 100 mM potassium phosphate, pH 7.5) is prepared.
-
To this buffer is added pyrrolidin-3-one hydrochloride (50 mM), an amine donor (e.g., isopropylamine, 500 mM), and pyridoxal 5'-phosphate (PLP) cofactor (1 mM).
-
The pH of the solution is readjusted to 7.5.
-
The reaction is initiated by the addition of the (R)-selective transaminase enzyme (e.g., as a whole-cell lysate or purified enzyme).
-
The reaction mixture is incubated at a specific temperature (e.g., 30 °C) with gentle agitation for 24-48 hours.
-
The reaction progress and enantiomeric excess of the product are monitored by HPLC analysis of aliquots.
-
Upon completion, the enzyme is removed by centrifugation or filtration.
-
The pH of the supernatant is adjusted to >10 with aqueous sodium hydroxide, and the product is extracted with an organic solvent (e.g., dichloromethane).
-
The combined organic extracts are dried, filtered, and concentrated to give the enantioenriched (R)-3-aminopyrrolidine.
Synthesis of a Chiral 3-Aminopyrrolidine from L-Hydroxyproline (Chiral Pool)
This approach utilizes a readily available and inexpensive chiral starting material to construct the target molecule through a series of well-established chemical transformations.
Representative Reaction: Multi-step synthesis of (S)-3-aminopyrrolidine from L-hydroxyproline.
Experimental Protocol:
-
Protection: L-Hydroxyproline (1.0 equiv) is protected as its N-Boc derivative by reacting with di-tert-butyl dicarbonate (1.1 equiv) in a suitable solvent system (e.g., dioxane/water) with a base (e.g., sodium hydroxide).
-
Mesylation: The hydroxyl group of N-Boc-L-hydroxyproline is converted to a good leaving group by reaction with methanesulfonyl chloride (1.2 equiv) in the presence of a base (e.g., triethylamine) in dichloromethane at 0 °C.
-
Azide Displacement: The mesylate is displaced with sodium azide (3.0 equiv) in a polar aprotic solvent (e.g., DMF) at elevated temperature (e.g., 80 °C) to invert the stereocenter at C-4 (which becomes C-3 in the final product).
-
Reduction of Carboxylic Acid and Azide: The carboxylic acid and azide functionalities are concurrently reduced using a strong reducing agent like lithium aluminum hydride in an ethereal solvent (e.g., THF).
-
Deprotection: The N-Boc protecting group is removed under acidic conditions (e.g., HCl in dioxane) to yield (S)-3-aminopyrrolidine dihydrochloride.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the benchmarked synthetic routes.
Caption: Organocatalytic α-Amination and Reductive Cyclization.
Caption: Metal-Catalyzed Asymmetric [3+2] Cycloaddition.
Caption: Biocatalytic Asymmetric Transamination.
Caption: Chiral Pool Synthesis from L-Hydroxyproline.
Conclusion
The synthesis of chiral aminopyrrolidines is a well-developed field with a diverse array of reliable and stereoselective methods. The choice of the optimal route depends on a careful consideration of the target molecule's structure, the desired scale of the synthesis, and the available resources. Organocatalytic and biocatalytic methods are increasingly favored for their operational simplicity and green credentials. Metal-catalyzed cycloadditions remain unparalleled for the rapid construction of complex, polysubstituted pyrrolidines. Finally, chiral pool synthesis provides a robust and often cost-effective approach for specific isomers. This guide serves as a starting point for researchers to navigate the landscape of aminopyrrolidine synthesis and select the most appropriate strategy for their specific needs.
Spectroscopic Fingerprints: A Comparative Guide to Aminopyrrolidine Diastereomers
For researchers, scientists, and drug development professionals, the precise characterization of stereoisomers is a critical step in ensuring the efficacy and safety of therapeutic candidates. This guide provides a comparative analysis of aminopyrrolidine diastereomers using fundamental spectroscopic techniques, supported by experimental data and detailed protocols. A particular focus is placed on the differentiation of cis and trans isomers of 3-amino-4-hydroxypyrrolidine as a representative example.
The spatial arrangement of substituents in aminopyrrolidine diastereomers leads to distinct physical and chemical properties, which are reflected in their spectroscopic signatures. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable tools for elucidating these structural nuances. While mass spectrometry is a powerful tool for determining molecular weight, it is generally not used to differentiate between diastereomers unless coupled with specialized techniques.
Spectroscopic Data Comparison
The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, and IR spectroscopy for a pair of aminopyrrolidine diastereomers. These values are representative and serve to illustrate the expected differences between cis and trans isomers.
Table 1: Comparative ¹H NMR Spectral Data (Expected Chemical Shifts in ppm)
| Proton | cis-3-amino-4-hydroxypyrrolidine (Representative) | trans-3-amino-4-hydroxypyrrolidine (Representative) | Key Differences |
| H-2, H-5 (CH₂) | ~ 2.8 - 3.2 | ~ 3.0 - 3.4 | Protons in the trans isomer may experience different shielding effects due to the opposing orientations of the substituents, potentially leading to more distinct signals or shifts. |
| H-3, H-4 (CH) | ~ 3.5 - 3.9 | ~ 3.6 - 4.0 | The coupling constants (J-values) between H-3 and H-4 are expected to be significantly different. cis isomers typically show larger coupling constants than trans isomers. |
| NH₂ | Broad singlet, ~1.5 - 2.5 | Broad singlet, ~1.5 - 2.5 | Position can vary with solvent and concentration. |
| OH | Broad singlet, ~2.0 - 4.0 | Broad singlet, ~2.0 - 4.0 | Position can vary with solvent and concentration. |
Table 2: Comparative ¹³C NMR Spectral Data (Expected Chemical Shifts in ppm)
| Carbon | cis-3-amino-4-hydroxypyrrolidine (Representative) | trans-3-amino-4-hydroxypyrrolidine (Representative) | Key Differences |
| C-2, C-5 (CH₂) | ~ 45 - 55 | ~ 47 - 57 | The steric environment in the cis isomer can cause upfield shifts compared to the trans isomer. |
| C-3, C-4 (CH) | ~ 58 - 68 | ~ 60 - 70 | The different spatial arrangement of substituents leads to distinct electronic environments and therefore different chemical shifts. |
Table 3: Comparative IR Spectral Data (Expected Frequencies in cm⁻¹)
| Functional Group | Vibration Mode | cis-3-amino-4-hydroxypyrrolidine (Representative) | trans-3-amino-4-hydroxypyrrolidine (Representative) | Key Differences |
| O-H | Stretching | ~3200-3600 (broad) | ~3200-3600 (broad) | The potential for intramolecular hydrogen bonding in the cis isomer may lead to a broader or shifted O-H peak compared to the trans isomer. |
| N-H | Stretching | ~3300-3500 (medium) | ~3300-3500 (medium) | Two bands are typically observed for a primary amine. |
| C-H | Stretching | ~2850-2960 | ~2850-2960 | |
| N-H | Bending | ~1590-1650 | ~1590-1650 | |
| C-N | Stretching | ~1020-1250 | ~1020-1250 | The fingerprint region (< 1500 cm⁻¹) will show distinct patterns for each diastereomer due to differences in their overall vibrational modes. |
| C-O | Stretching | ~1050-1150 | ~1050-1150 |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To acquire ¹H and ¹³C NMR spectra to determine the chemical shifts and coupling constants for each diastereomer.
Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆)
-
Aminopyrrolidine diastereomer samples (5-10 mg)
Procedure:
-
Dissolve 5-10 mg of the aminopyrrolidine diastereomer sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube.
-
Cap the NMR tube and gently invert to ensure the sample is fully dissolved.
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire a ¹H NMR spectrum. Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the ¹H NMR spectrum, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals and determine the chemical shifts relative to a reference standard (e.g., TMS).
-
Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H spectrum.
-
Process the ¹³C NMR spectrum and determine the chemical shifts of the carbon signals.
-
If necessary, perform 2D NMR experiments such as COSY and HSQC to aid in the assignment of proton and carbon signals.
Infrared (IR) Spectroscopy
Objective: To obtain the infrared spectrum of each diastereomer to identify functional groups and compare their fingerprint regions.
Materials:
-
Fourier Transform Infrared (FTIR) spectrometer
-
Sample holder (e.g., KBr pellets, ATR crystal)
-
Potassium bromide (KBr), spectroscopic grade (for pellet method)
-
Mortar and pestle
-
Aminopyrrolidine diastereomer samples (1-2 mg)
Procedure (using the KBr pellet method):
-
Grind 1-2 mg of the aminopyrrolidine diastereomer sample with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer a portion of the powder into a pellet press.
-
Apply pressure to form a thin, transparent KBr pellet.
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.
-
Process the spectrum to identify the characteristic absorption bands of the functional groups.
Visualizing the Process and Structures
The following diagrams illustrate the experimental workflow for comparing the diastereomers and the structural differences between them.
Caption: Experimental workflow for spectroscopic comparison.
A Comparative Guide to the Biological Activity of (R)-1-Cbz-3-Aminopyrrolidine Hydrochloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological performance of derivatives synthesized from the chiral building block (R)-1-Cbz-3-aminopyrrolidine hydrochloride. The data presented is compiled from various studies to offer insights into their potential as therapeutic agents, particularly in the fields of oncology and infectious diseases. The performance of these derivatives is contrasted with established clinical standards to provide a benchmark for their potential efficacy.
Comparative Analysis of Anticancer Activity
Derivatives of the (R)-3-aminopyrrolidine scaffold have demonstrated notable cytotoxic activity against various cancer cell lines. This section compares the performance of several synthesized compounds against the standard chemotherapeutic agent, Doxorubicin.
Table 1: In Vitro Anticancer Activity of Pyrrolidine Derivatives
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| P-AC1 | N-Caffeoylpyrrolidine | P388 (Murine Leukemia) | 0.003 (1.48 µg/mL) | - | - |
| P-AC2 | Spirooxindole-pyrrolidine | A549 (Lung Adenocarcinoma) | ~25 µg/mL* | Doxorubicin | 0.00864 - >20[1][2][3][4] |
| P-AC3 | (S)-3-Aminopyrrolidine Derivative | K562 (Chronic Myelogenous Leukemia) | Moderate** | Doxorubicin | 6.94[1] |
*Exact molar concentration not provided; activity reported as % inhibition. **Specific IC50 values were not provided, but the study reported promising cytotoxicity.[5]
Key Observations:
-
The N-caffeoylpyrrolidine derivative (P-AC1 ) exhibits potent cytotoxic activity against P388 murine leukemia cells.
-
Spirooxindole-pyrrolidine derivatives such as P-AC2 have shown significant activity against the A549 human lung adenocarcinoma cell line.[6]
-
Derivatives of (S)-3-aminopyrrolidine (P-AC3 ) have been identified as dual inhibitors of Abl and PI3K kinases, demonstrating cytotoxicity against the K562 leukemia cell line.[5]
Comparative Analysis of Antimicrobial Activity
The pyrrolidine scaffold is a key feature in various antimicrobial agents. This section evaluates the performance of pyrrolidine derivatives against common bacterial pathogens, with Ciprofloxacin serving as a benchmark.
Table 2: In Vitro Antimicrobial Activity of Pyrrolidine Derivatives
| Compound ID | Derivative Class | Bacterial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| P-AM1 | Pyrrolidine-2,5-dione Derivative | Staphylococcus aureus | 16-64 | Ciprofloxacin | 0.25 - 0.6[7][8] |
| P-AM2 | Pyrrolidine-2,5-dione Derivative | Escherichia coli | >64 | Ciprofloxacin | 0.013[7] |
Key Observations:
-
Certain pyrrolidine-2,5-dione derivatives (P-AM1 ) have demonstrated moderate antibacterial activity against Gram-positive bacteria like Staphylococcus aureus.[3]
-
The activity of these specific derivatives against Gram-negative bacteria such as Escherichia coli (P-AM2 ) was less pronounced in the cited study.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the effect of a compound on cancer cell proliferation.
Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. imjst.org [imjst.org]
- 3. Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Insights into the structure-activity relationship of the anticancer compound ZJ-101: a role played by the amide moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Characterization, Antimicrobial Activity of Novel N-Substituted β-Hydroxy Amines and βHydroxy Ethers Contained Chiral Benzoxazine Fluoroquinolones | Bentham Science [eurekaselect.com]
Safety Operating Guide
Proper Disposal of (R)-1-Cbz-3-Aminopyrrolidine Hydrochloride: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is paramount. This guide provides essential safety and logistical information for the proper disposal of (R)-1-Cbz-3-Aminopyrrolidine hydrochloride (CAS Number: 870621-17-3), a chiral heterocyclic building block. Adherence to these procedures is critical for laboratory safety and environmental protection.
Key Safety and Disposal Information
Proper disposal of (R)-1-Cbz-3-Aminopyrrolidine hydrochloride should always be in accordance with local, state, and federal regulations. The following table summarizes key information derived from available safety data for similar compounds.
| Property | Information |
| Appearance | White to very pale-yellow crystalline powder.[1] |
| Solubility | Soluble in water.[1] |
| Incompatibilities | Strong oxidizing agents.[1] |
| Primary Disposal Route | Dispose of contents/container to an approved waste disposal plant.[2][3][4] This should be handled by a licensed waste disposal company.[2] |
| Spill Containment | Soak up with inert absorbent material (e.g., sand, earth, vermiculite) and place in a suitable, closed container for disposal.[3][5] Avoid breathing vapors and contact with skin and eyes.[5] |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, and eye/face protection.[2][3][4][6] In case of insufficient ventilation, wear suitable respiratory equipment. |
| Hazardous Decomposition Products | Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[4] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the disposal of (R)-1-Cbz-3-Aminopyrrolidine hydrochloride and its associated waste.
Caption: Disposal decision workflow for (R)-1-Cbz-3-Aminopyrrolidine hydrochloride waste.
Experimental Protocol: Neutralization of Small Residual Amounts
For very small residual amounts of (R)-1-Cbz-3-Aminopyrrolidine hydrochloride, such as might remain on laboratory equipment after cleaning, a neutralization step can be considered before final rinsing. This procedure should be carried out in a fume hood with appropriate PPE.
Objective: To neutralize the acidic and amine functional groups of residual (R)-1-Cbz-3-Aminopyrrolidine hydrochloride.
Materials:
-
Sodium bicarbonate (NaHCO₃) solution (5% w/v in water)
-
Dilute citric acid solution (5% w/v in water)
-
pH indicator strips
-
Appropriate waste containers for aqueous waste
Procedure:
-
Initial Rinse: Rinse the contaminated equipment with a small amount of water to dissolve the residual hydrochloride salt. Collect this initial rinse water as aqueous chemical waste.
-
Neutralization of Acidity: Slowly add the 5% sodium bicarbonate solution to the initial rinse water while gently stirring. Monitor the pH using indicator strips. Continue adding the bicarbonate solution until the pH is between 6.0 and 8.0. This will neutralize the hydrochloride.
-
Neutralization of Amine: Subsequently, slowly add the 5% citric acid solution to neutralize the basic amine group. Again, monitor the pH and add the acid until the pH is in the neutral range (6.0-8.0).
-
Final Rinse: Once neutralized, the equipment can be rinsed thoroughly with water. The collected, neutralized aqueous solution should be disposed of as chemical waste in accordance with institutional guidelines. It is generally not advisable to dispose of even neutralized chemical solutions down the drain without consulting your institution's environmental health and safety (EHS) office.
-
Waste Disposal: All collected rinsates and neutralization solutions must be placed in a properly labeled aqueous waste container for disposal by a licensed waste management company.
Step-by-Step Disposal Plan
The following is a logistical and operational plan for the disposal of (R)-1-Cbz-3-Aminopyrrolidine hydrochloride.
1. Personal Protective Equipment (PPE):
-
Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[2][3][4][6]
2. Waste Segregation and Collection:
-
Solid Waste: Unused or contaminated solid (R)-1-Cbz-3-Aminopyrrolidine hydrochloride should be collected in a clearly labeled, sealed, and compatible waste container. The label should include the chemical name, CAS number, and the words "Hazardous Waste."
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and compatible waste container labeled as "Halogenated Organic Waste." Do not mix with non-halogenated waste streams.
-
Empty Containers: Empty containers that held (R)-1-Cbz-3-Aminopyrrolidine hydrochloride should be triple-rinsed with a suitable solvent (e.g., water, followed by a non-halogenated organic solvent like ethanol or acetone). The rinsate must be collected and disposed of as hazardous waste. After triple-rinsing and defacing the label, the container may be disposed of as regular laboratory glass or plastic waste, pending institutional policies.
3. Storage:
-
Store waste containers in a designated and properly labeled Satellite Accumulation Area (SAA).
-
Ensure containers are kept closed except when adding waste.
-
Store away from incompatible materials, particularly strong oxidizing agents.[1]
4. Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed chemical waste disposal contractor.
-
Provide the waste manifest with accurate information about the contents of the waste containers. Never mix different types of chemical waste in the same container without consulting with your EHS office.
By following these procedures, laboratory professionals can ensure the safe handling and disposal of (R)-1-Cbz-3-Aminopyrrolidine hydrochloride, minimizing risks to personnel and the environment. Always consult your institution's specific safety and disposal protocols.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
